4-Chloroisoindoline hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-chloro-2,3-dihydro-1H-isoindole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN.ClH/c9-8-3-1-2-6-4-10-5-7(6)8;/h1-3,10H,4-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHGGKDRWZHDWRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C(=CC=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10655040 | |
| Record name | 4-Chloro-2,3-dihydro-1H-isoindole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10655040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
924304-73-4 | |
| Record name | 4-Chloro-2,3-dihydro-1H-isoindole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10655040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-2,3-dihydro-1H-isoindole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and characterization of 4-Chloroisoindoline hydrochloride.
An In-depth Technical Guide to the Synthesis and Characterization of 4-Chloroisoindoline Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound (CAS No: 924304-73-4), a key intermediate in medicinal chemistry. The isoindoline scaffold is prevalent in numerous biologically active compounds, making reliable synthetic and analytical methods for its derivatives crucial for drug discovery and development.[1][2] This document details a robust, multi-step synthesis beginning from commercially available precursors, followed by an in-depth analysis of the final compound using modern spectroscopic and chromatographic techniques. The causality behind experimental choices is explained, and detailed, field-proven protocols are provided for both synthesis and characterization to ensure reproducibility. This guide is intended for researchers, chemists, and drug development professionals requiring a practical, in-depth understanding of this important building block.
Introduction: The Significance of the Isoindoline Scaffold
The isoindoline moiety, a reduced form of isoindole, is a privileged heterocyclic structure found in a wide range of natural products and synthetic pharmaceutical agents.[2] Its rigid, bicyclic framework serves as a valuable scaffold for developing compounds targeting various biological pathways. Specifically, derivatives like 4-Chloroisoindoline are utilized as key building blocks in the preparation of kinase inhibitors and compounds aimed at treating neurological disorders.[1] The chlorine substituent at the 4-position provides a strategic handle for further functionalization through cross-coupling reactions, significantly enhancing its synthetic utility.[1]
This guide focuses on the hydrochloride salt form, which is often preferred in pharmaceutical development to improve solubility, stability, and handling of the parent amine. A thorough understanding of its synthesis and a complete analytical characterization are paramount for quality control and regulatory compliance in the drug development pipeline.
Chemical and Physical Properties
A summary of the key identifiers and properties for this compound is presented below.
| Property | Value | Source(s) |
| CAS Number | 924304-73-4 | [3][4] |
| Molecular Formula | C₈H₉Cl₂N (or C₈H₈ClN·HCl) | [3][5] |
| Molecular Weight | 190.07 g/mol | [4] |
| IUPAC Name | 4-chloro-2,3-dihydro-1H-isoindole;hydrochloride | [3] |
| Synonyms | 4-Chloro-2,3-dihydro-1H-isoindole HCl | [4] |
| Appearance | Off-white to light yellow solid | [6] |
| Storage | Inert atmosphere, Room Temperature, Protect from moisture | [4][6] |
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a three-step process adapted from established industrial methods.[7] This pathway was selected for its use of readily available starting materials, straightforward reaction conditions, and suitability for scaling.
The overall synthetic scheme involves the N-benzylation of a halogenated precursor, followed by catalytic debenzylation to yield the free isoindoline, and subsequent salt formation.
Synthetic Workflow Diagram
Caption: Multi-step synthesis of 4-Chloroisoindoline HCl.
Rationale of the Synthetic Approach
-
Step 1: N-Alkylation with Benzylamine: The synthesis commences with the reaction of 3-chloro-1,2-bis(bromomethyl)benzene with benzylamine.[7] Benzylamine serves a dual purpose: it acts as the nitrogen source for the isoindoline ring and its benzyl group functions as a protecting group for the secondary amine. This protection is crucial to prevent side reactions in subsequent steps. The use of a base like potassium carbonate (K₂CO₃) is essential to neutralize the hydrobromic acid formed during the cyclization reaction. Toluene is chosen as the solvent due to its high boiling point, which is suitable for the required reaction temperature of 105-110 °C.[7]
-
Step 2: Catalytic Hydrogenolysis (Debenzylation): The benzyl protecting group is removed via catalytic hydrogenolysis. A palladium on carbon (Pd/C) catalyst is the standard choice for this transformation due to its high efficiency. Formic acid serves as a convenient and effective hydrogen transfer agent in this process, avoiding the need for high-pressure hydrogen gas, which enhances safety, particularly in large-scale production.[7] An alcoholic solvent like methanol or ethanol is typically used.
-
Step 3: Hydrochloride Salt Formation: The final step involves converting the purified 4-chloroisoindoline free base into its hydrochloride salt. This is achieved by treating a solution of the base (e.g., in diethyl ether or isopropanol) with a solution of hydrogen chloride. The salt form generally exhibits superior crystallinity, stability, and aqueous solubility compared to the free base, making it ideal for pharmaceutical applications.
Detailed Experimental Protocol: Synthesis
Materials:
-
3-Chloro-1,2-bis(bromomethyl)benzene
-
Benzylamine
-
Potassium Carbonate (anhydrous)
-
Toluene
-
Palladium on Carbon (10 wt. %)
-
Formic Acid (88%)
-
Methanol
-
Hydrogen Chloride (e.g., 2M solution in diethyl ether)
-
Ethyl Acetate, Hexanes, Diethyl Ether
Step 1: Synthesis of 2-Benzyl-4-chloroisoindoline
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-chloro-1,2-bis(bromomethyl)benzene (1.0 eq), toluene (approx. 5-10 mL per mmol of starting material), potassium carbonate (2.0 eq), and benzylamine (1.2 eq).[7]
-
Heat the reaction mixture to 105-110 °C and maintain for 8-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Wash the filter cake with toluene.
-
Combine the filtrates and concentrate under reduced pressure to yield crude 2-benzyl-4-chloroisoindoline, which can be purified by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) or used directly in the next step if sufficiently pure.
Step 2: Synthesis of 4-Chloroisoindoline (Free Base)
-
Dissolve the crude 2-benzyl-4-chloroisoindoline (1.0 eq) in methanol.
-
Carefully add 10% Pd/C catalyst (approx. 5-10 mol %).
-
Add formic acid (approx. 3-5 eq) dropwise to the mixture.
-
Heat the reaction to reflux and stir for 2-4 hours, monitoring for the disappearance of the starting material.
-
Cool the reaction and filter through a pad of Celite to remove the Pd/C catalyst. Wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude 4-chloroisoindoline free base.
Step 3: Preparation of this compound
-
Dissolve the purified 4-chloroisoindoline free base in a minimal amount of a suitable solvent like diethyl ether or isopropanol.
-
Slowly add a solution of HCl in diethyl ether (e.g., 2M, 1.1 eq) with stirring.
-
A precipitate will form. Continue stirring for 30-60 minutes at room temperature or in an ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold diethyl ether to remove any excess HCl and solvent.
-
Dry the product under vacuum to yield this compound as a solid.
Characterization and Analytical Validation
Comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A multi-technique approach is employed for this purpose.
Analytical Workflow Diagram
Caption: Analytical workflow for compound characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. For hydrochloride salts, analysis is typically performed in solvents like DMSO-d₆ or D₂O. Solid-state ³⁵Cl NMR can also be a useful probe for characterizing hydrochloride pharmaceuticals and their polymorphs.[8]
Expected ¹H NMR Data (400 MHz, DMSO-d₆):
-
δ ~10.0-9.5 ppm (broad singlet, 2H): Protons of the secondary ammonium ion (-NH₂⁺-). The broadness is due to quadrupolar broadening and exchange with trace water.
-
δ ~7.6-7.4 ppm (multiplet, 3H): Aromatic protons on the chlorinated benzene ring. The specific splitting pattern will be complex due to the chlorine substituent.
-
δ ~4.5 ppm (singlet or AB quartet, 4H): Methylene protons (CH₂) of the isoindoline ring. These may appear as a single peak or a more complex system depending on the molecular conformation and solvent.
Expected ¹³C NMR Data (100 MHz, DMSO-d₆):
-
~135-125 ppm: Six distinct signals corresponding to the aromatic carbons. The carbon bearing the chlorine atom will be shifted accordingly.
-
~50-45 ppm: One signal for the two equivalent methylene carbons.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the functional groups present in the molecule. The spectrum is typically recorded using a KBr pellet or an ATR accessory.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic C-H |
| 2950-2850 | C-H Stretch | Aliphatic C-H (Methylene) |
| 2800-2400 | N-H Stretch | Secondary Ammonium Salt (-NH₂⁺-) |
| 1600-1450 | C=C Stretch | Aromatic Ring |
| ~1100-1000 | C-N Stretch | Amine |
| ~800-700 | C-Cl Stretch | Aryl Chloride |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the free base and can provide structural information through fragmentation patterns. Electron Impact (EI) or Electrospray Ionization (ESI) are common techniques.
-
Molecular Ion (M⁺): For the free base (C₈H₈ClN), the expected molecular weight is ~153.03 g/mol .
-
Isotopic Pattern: A characteristic M⁺ and M+2 isotopic pattern in an approximate 3:1 ratio will be observed due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This is a definitive indicator of a monochlorinated compound.
-
Key Fragment: A likely fragmentation is the loss of a chlorine radical to give a fragment at m/z ~118.
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for determining the purity of the final compound. A reverse-phase method is typically employed.
Protocol: HPLC Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid or Trifluoroacetic Acid in Water
-
B: Acetonitrile or Methanol
-
-
Gradient: A typical gradient might run from 5% B to 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector set at a wavelength where the aromatic ring absorbs, typically around 220 nm or 254 nm.
-
Sample Preparation: Dissolve a small amount of this compound in the mobile phase or a suitable solvent mixture (e.g., water/acetonitrile).
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.
Safety and Handling
As a chemical intermediate, this compound requires careful handling.
-
Hazards: The compound is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.[3][4]
-
Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][6]
-
Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6]
-
Avoid contact with skin and eyes.[6]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place, preferably under an inert atmosphere like nitrogen to protect from moisture.[6]
-
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[6]
Conclusion
This guide has presented a detailed and practical framework for the synthesis and characterization of this compound. The described synthetic route is efficient and scalable, while the comprehensive analytical workflow ensures the identity, structure, and purity of the final product can be rigorously validated. By explaining the rationale behind the chosen methodologies, this document provides researchers and developers with the necessary tools and understanding to confidently work with this valuable pharmaceutical intermediate.
References
- 1. 4-Chloroisoindoline [myskinrecipes.com]
- 2. BJOC - The chemistry of isoindole natural products [beilstein-journals.org]
- 3. americanelements.com [americanelements.com]
- 4. chembk.com [chembk.com]
- 5. 4-chloro-2,3-dihydro-1H-isoindole hydrochloride | C8H9Cl2N | CID 42609644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. CN101560180A - Method for preparing 4-halo-isoindoline hydrochloride - Google Patents [patents.google.com]
- 8. Application of solid-state 35Cl NMR to the structural characterization of hydrochloride pharmaceuticals and their polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Isoindoline Scaffold as a Master Modulator of the Ubiquitin-Proteasome System: A Technical Guide to Mechanisms and Methods
Abstract
The isoindoline core is a privileged heterocyclic scaffold that has given rise to a class of transformative therapeutic agents, most notably the immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide.[1][2] Initially shrouded in controversy, thalidomide's rebirth as a cancer therapeutic spurred decades of research, ultimately revealing a novel and sophisticated mechanism of action.[3] These compounds function as "molecular glues," repurposing the cellular machinery for protein degradation to eliminate pathological proteins.[4] This guide provides an in-depth exploration of the core mechanism by which isoindoline-based compounds modulate the Cereblon (CRBN) E3 ubiquitin ligase complex to induce the degradation of neo-substrates. We will dissect the signaling pathways, provide detailed, field-proven protocols for key validation experiments, and offer insights into the causality behind experimental choices, empowering researchers to rigorously investigate this fascinating class of molecules.
Introduction: The Rise of a Privileged Scaffold
The isoindoline framework, a bicyclic system featuring a benzene ring fused to a pyrrolidine ring, is a cornerstone in medicinal chemistry.[1][5] Its derivatives exhibit a vast spectrum of biological activities, from anti-inflammatory and immunomodulatory to anti-cancer and anti-angiogenic properties.[1][6][7] The renaissance of thalidomide in the late 1990s for treating multiple myeloma marked a pivotal moment, shifting the perception of this scaffold from a teratogen to a source of powerful therapeutics.[3][6] This led to the development of more potent and specific analogs, lenalidomide and pomalidomide, which are now frontline treatments for multiple myeloma and other hematological malignancies.[8][9]
The pleiotropic effects of these drugs, including modulation of cytokine production, T-cell co-stimulation, and anti-proliferative actions, were long observed but poorly understood.[10][11][12] The seminal discovery in 2010 that Cereblon (CRBN) is the primary molecular target of thalidomide and its analogs unlocked the door to understanding their intricate mechanism of action.[13][14]
The Core Mechanism: Molecular Glues and Neosubstrate Degradation
The central mechanism of action for therapeutically relevant isoindoline compounds, particularly the IMiDs, is the hijacking of the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex, for which CRBN serves as the substrate receptor (CRL4^CRBN).[15][16][17]
The CRL4^CRBN E3 Ubiquitin Ligase Complex
The ubiquitin-proteasome system (UPS) is the primary cellular pathway for regulated protein degradation.[5][18] E3 ubiquitin ligases are the key players in this system, providing substrate specificity. The CRL4^CRBN complex is composed of Cullin 4 (CUL4A or CUL4B), DNA damage-binding protein 1 (DDB1), and Regulator of Cullins 1 (ROC1), with CRBN acting as the interchangeable substrate receptor.[15][17]
Isoindoline Compounds as Molecular Glues
IMiDs act as molecular glues by binding to a specific pocket on CRBN.[4][19] This binding event does not inhibit the E3 ligase but rather allosterically modifies the substrate-binding surface of CRBN. This newly formed interface exhibits high affinity for proteins that are not normally recognized by CRBN, termed "neosubstrates."[13][20] This induced proximity between the neosubstrate and the E3 ligase machinery triggers the transfer of ubiquitin molecules to the neosubstrate.
Ubiquitination and Proteasomal Degradation
The polyubiquitinated neosubstrate is then recognized by the 26S proteasome, a multi-protein complex that unfolds and degrades the tagged protein into small peptides.[5][21] This targeted protein degradation is the direct cause of the downstream therapeutic effects.
Caption: Figure 1. CRBN-mediated Neosubstrate Degradation.
Key Neosubstrates and Their Therapeutic Relevance
The specific neosubstrates recruited to CRBN depend on the precise chemical structure of the isoindoline-based compound.
-
Ikaros (IKZF1) and Aiolos (IKZF3): These lymphoid transcription factors are critical for the survival of multiple myeloma cells.[3][21] Their degradation, induced by lenalidomide and pomalidomide, leads to apoptosis of myeloma cells and stimulates the production of interleukin-2 (IL-2) by T-cells, contributing to the immunomodulatory effects.[12][13]
-
Casein Kinase 1α (CK1α): Lenalidomide uniquely promotes the degradation of CK1α.[3][13] This is particularly effective in myelodysplastic syndrome (MDS) with a deletion of chromosome 5q, where cells are haploinsufficient for the gene encoding CK1α, making them highly sensitive to its further reduction.[13]
| Compound | Key Neosubstrates | Primary Therapeutic Indications |
| Thalidomide | IKZF1, IKZF3 | Multiple Myeloma, Erythema Nodosum Leprosum |
| Lenalidomide | IKZF1, IKZF3, CK1α | Multiple Myeloma, Myelodysplastic Syndrome (del(5q)) |
| Pomalidomide | IKZF1, IKZF3 | Multiple Myeloma |
Table 1: Prominent Isoindoline-Based Drugs and Their Neosubstrates.
Experimental Protocols for Mechanistic Validation
To rigorously investigate the mechanism of action of isoindoline-based compounds, a series of well-controlled experiments are essential. The following protocols are designed to be self-validating systems, providing clear and reproducible results.
Co-Immunoprecipitation (Co-IP) to Demonstrate Ternary Complex Formation
Causality: This assay is crucial for demonstrating the core "molecular glue" mechanism: that the isoindoline compound induces a physical interaction between CRBN and its neosubstrate.
Caption: Figure 2. Co-Immunoprecipitation Workflow.
Detailed Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., multiple myeloma cell line MM.1S) at an appropriate density. Treat cells with the isoindoline compound of interest (e.g., 10 µM lenalidomide) or a vehicle control (e.g., DMSO) for 3-6 hours.[8] It is advisable to include a condition with a proteasome inhibitor (e.g., 10 µM MG132) to prevent the degradation of the ubiquitinated neosubstrate, thereby stabilizing the ternary complex.[22]
-
Cell Lysis: Harvest and wash cells with ice-cold PBS. Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA) supplemented with a freshly added protease and phosphatase inhibitor cocktail.[23] Incubate on ice for 30 minutes with periodic vortexing.
-
Lysate Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
Pre-clearing: To reduce non-specific binding, incubate the lysates (e.g., 1 mg of total protein) with protein A/G agarose or magnetic beads for 1 hour at 4°C with gentle rotation.[8]
-
Immunoprecipitation: Pellet the beads from the pre-clearing step and transfer the supernatant to a new tube. Add a primary antibody against CRBN (or an isotype control IgG for a negative control) and incubate overnight at 4°C with gentle rotation.[8]
-
Immune Complex Capture: Add fresh protein A/G beads to each sample and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads and discard the supernatant. Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by adding 2x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF or nitrocellulose membrane, and probe with primary antibodies against the neosubstrate of interest (e.g., IKZF1) and CRBN (to confirm successful immunoprecipitation).[24][25]
Expected Outcome: An increased amount of the neosubstrate will be detected in the CRBN immunoprecipitate from cells treated with the isoindoline compound compared to the vehicle control, confirming the formation of the ternary complex.
In Vitro Ubiquitination Assay
Causality: This cell-free assay directly demonstrates that the isoindoline compound-dependent formation of the CRBN-neosubstrate complex leads to the enzymatic transfer of ubiquitin to the neosubstrate.
Detailed Protocol:
-
Reagent Preparation: This assay requires purified recombinant proteins: E1 activating enzyme, an appropriate E2 conjugating enzyme (e.g., UBE2D family), E3 ligase (recombinant CRL4^CRBN complex), the neosubstrate of interest, and ubiquitin.[3][12][26]
-
Reaction Setup: In a microcentrifuge tube, assemble the reaction mixture in a total volume of 30-50 µL. A typical reaction contains:
-
Incubation: Incubate the reaction mixtures at 30-37°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Detection: Analyze the reaction products by Western blotting, using an antibody against the neosubstrate.
Expected Outcome: A ladder of higher molecular weight bands, corresponding to polyubiquitinated forms of the neosubstrate, will be observed in the presence of the isoindoline compound, ATP, and all enzymatic components. Control reactions lacking any single component should not show this laddering.
Quantitative Proteomics for Neosubstrate Discovery
Causality: This unbiased approach allows for the discovery of novel neosubstrates for a given isoindoline compound by quantifying changes in the entire cellular proteome upon treatment.
Detailed Protocol:
-
Cell Culture and Treatment: Culture cells in appropriate media. Treat cells in biological triplicate with the test compound at a specific concentration and for a defined time course (e.g., 6 and 24 hours).[20][27] Include a vehicle-treated control.
-
Sample Preparation for Mass Spectrometry:
-
Harvest and lyse cells in a buffer containing urea and detergents compatible with mass spectrometry.
-
Reduce disulfide bonds (e.g., with DTT) and alkylate cysteine residues (e.g., with iodoacetamide).
-
Digest proteins into peptides using a protease like trypsin.[19][28]
-
Label peptides with isobaric tags (e.g., TMT) for quantitative comparison across different conditions (optional but recommended for high accuracy).
-
Clean up and desalt the peptide samples using C18 columns.
-
-
LC-MS/MS Analysis: Analyze the prepared peptide samples using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[27]
-
Data Analysis: Process the raw mass spectrometry data using specialized software (e.g., MaxQuant, DIA-NN) to identify and quantify proteins.[20][27] Perform statistical analysis to identify proteins that show a significant and reproducible decrease in abundance in the compound-treated samples compared to the control.
-
Validation: Candidate neosubstrates should be validated using orthogonal methods, such as Western blotting and co-immunoprecipitation (as described above).
Expected Outcome: A list of proteins whose cellular levels are significantly reduced upon treatment with the isoindoline compound, providing novel candidates for neosubstrates.
Functional Assays to Measure Downstream Effects
Causality: To link neosubstrate degradation to a functional cellular outcome, such as the anti-myeloma effect, apoptosis assays are critical.
Detailed Protocol:
-
Cell Treatment: Treat cancer cells (e.g., MM.1S) with a dose range of the isoindoline compound for 24-48 hours.
-
Assay Principle: Use a fluorometric or colorimetric assay kit that measures the activity of executioner caspases, such as caspase-3 and caspase-7. These kits typically provide a specific peptide substrate (e.g., DEVD) conjugated to a fluorophore (e.g., AMC) or a chromophore (e.g., pNA).[8][16]
-
Procedure:
-
Lyse the treated cells according to the kit manufacturer's instructions.
-
Incubate the cell lysate with the caspase substrate.
-
Measure the fluorescence or absorbance using a plate reader.
-
Expected Outcome: A dose-dependent increase in caspase activity in cells treated with the isoindoline compound, indicating the induction of apoptosis.
Causality: To validate the immunomodulatory effects, measuring changes in the expression of key cytokine genes is essential.
Detailed Protocol:
-
Cell Treatment: Treat immune cells, such as peripheral blood mononuclear cells (PBMCs), with the isoindoline compound for a specified time.
-
RNA Isolation: Isolate total RNA from the cells using a standard method (e.g., TRIzol or a column-based kit).[1]
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
RT-qPCR: Perform real-time PCR using SYBR Green or TaqMan probes with primers specific for the cytokine of interest (e.g., IL-2, TNF-α) and a housekeeping gene for normalization (e.g., GAPDH, β-actin).[1][7][15]
-
Data Analysis: Calculate the relative change in mRNA expression using the ΔΔCt method.
Expected Outcome: An increase in the mRNA levels of immunostimulatory cytokines like IL-2 and a decrease in pro-inflammatory cytokines like TNF-α, consistent with the known immunomodulatory profile of IMiDs.
Conclusion and Future Directions
The discovery of the "molecular glue" mechanism of action for isoindoline-based compounds has revolutionized our understanding of how small molecules can modulate cellular processes. By redirecting the E3 ubiquitin ligase CRBN to degrade previously "undruggable" protein targets, these compounds have opened up new therapeutic avenues. The experimental protocols detailed in this guide provide a robust framework for researchers to dissect the intricate mechanisms of existing isoindoline drugs and to discover and validate new chemical entities operating through this paradigm.
The field is rapidly advancing, with the development of novel CRBN E3 ligase modulators (CELMoDs) and proteolysis-targeting chimeras (PROTACs) that leverage the same principle to target a wider array of disease-causing proteins.[17] The continued application of rigorous mechanistic and proteomic studies will be paramount in unlocking the full therapeutic potential of this remarkable class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Identification of cereblon-binding proteins and relationship with response and survival after IMiDs in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 10. Unveiling the hidden interactome of CRBN molecular glues with chemoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Beyond the G-Loop: CRBN Molecular Glues Potently Target VAV1 via a Novel SH3 RT-Loop Degron - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DOT (graph description language) - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A method to identify small molecule/protein pairs susceptible to protein ubiquitination by the CRBN E3 ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journal.r-project.org [journal.r-project.org]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. biorxiv.org [biorxiv.org]
- 21. researchgate.net [researchgate.net]
- 22. bio-protocol.org [bio-protocol.org]
- 23. creative-diagnostics.com [creative-diagnostics.com]
- 24. benchchem.com [benchchem.com]
- 25. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 26. Node Attributes | Graphviz [graphviz.org]
- 27. CRBN Is a Negative Regulator of Bactericidal Activity and Autophagy Activation Through Inhibiting the Ubiquitination of ECSIT and BECN1 - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Node, Edge and Graph Attributes [emden.github.io]
Spectroscopic Data of 4-Chloroisoindoline Hydrochloride: A Technical Guide for Researchers
An In-depth Analysis for Drug Development Professionals
Introduction
4-Chloroisoindoline and its derivatives are of significant interest in medicinal chemistry and drug development, serving as versatile building blocks for a range of biologically active molecules.[1] The introduction of a chlorine atom onto the isoindoline scaffold can significantly modulate the pharmacokinetic and pharmacodynamic properties of the parent compound. As with any synthetic intermediate destined for pharmaceutical use, rigorous structural characterization is paramount. This technical guide provides a detailed analysis of the expected spectroscopic data for 4-Chloroisoindoline hydrochloride, a common salt form of this intermediate.
Due to the limited availability of published experimental spectra for this compound, this guide will focus on the predicted spectroscopic features based on the known data for the free base, 4-Chloroisoindoline, and related substituted isoindoline derivatives. This approach, combining theoretical principles with data from analogous structures, offers a robust framework for the characterization of this important synthetic intermediate.
Molecular Structure and Spectroscopic Overview
The structure of this compound features a bicyclic system with a chlorine atom on the aromatic ring and a protonated secondary amine in the five-membered ring. This structure dictates the key features observed in its NMR, IR, and MS spectra.
Caption: Molecular structure and key properties of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about the proton and carbon environments within the molecule.
¹H NMR Spectroscopy: Predicted Chemical Shifts
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic and aliphatic protons. The protonation of the nitrogen atom will lead to a significant downfield shift of the protons on the adjacent methylene groups (C1 and C3) and the N-H proton itself, compared to the free base.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Prediction |
| Aromatic (H5, H6, H7) | 7.2 - 7.5 | Multiplet | 3H | The electron-withdrawing effect of the chlorine atom and the bicyclic system will influence the chemical shifts of the aromatic protons. |
| Methylene (C1-H₂, C3-H₂) | ~4.5 - 5.0 | Singlet or AB quartet | 4H | The proximity to the positively charged nitrogen atom will cause a significant deshielding effect, resulting in a downfield shift. The two methylene groups are chemically equivalent. |
| Amine (N-H₂) | > 10 | Broad singlet | 2H | The protons on the positively charged nitrogen are expected to be significantly deshielded and will likely appear as a broad signal due to quadrupolar coupling and exchange. |
Experimental Workflow for ¹H NMR Spectroscopy:
Caption: A typical workflow for acquiring and analyzing a ¹H NMR spectrum.
¹³C NMR Spectroscopy: Predicted Chemical Shifts
The ¹³C NMR spectrum will provide information on the carbon skeleton of this compound. Similar to the ¹H NMR, the carbons adjacent to the protonated nitrogen will be shifted downfield.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| Aromatic (C4) | ~130 - 135 | The carbon atom bearing the chlorine will be deshielded. |
| Aromatic (C5, C6, C7, C3a, C7a) | ~120 - 140 | The chemical shifts of the other aromatic carbons will be in the typical aromatic region. |
| Methylene (C1, C3) | ~50 - 55 | The carbons adjacent to the positively charged nitrogen will be significantly deshielded. |
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying functional groups. The IR spectrum of this compound will be characterized by the presence of N-H stretching and bending vibrations from the ammonium group, in addition to the aromatic and aliphatic C-H and C-C vibrations.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H₂⁺ Stretch | 2800 - 3200 | Strong, broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| N-H₂⁺ Bend | 1500 - 1600 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium |
| C-N Stretch | 1200 - 1350 | Medium |
| C-Cl Stretch | 600 - 800 | Strong |
Experimental Protocol for FTIR Spectroscopy:
-
Sample Preparation: A small amount of the solid this compound is finely ground with dry potassium bromide (KBr).
-
Pellet Formation: The mixture is pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum is expected to show the molecular ion of the free base, 4-Chloroisoindoline, as the hydrochloride salt will readily lose HCl in the mass spectrometer.
Predicted Fragmentation Pattern:
The primary fragmentation pathway for 4-Chloroisoindoline is expected to involve the loss of a chlorine atom or cleavage of the five-membered ring.
Caption: A simplified predicted fragmentation pathway for 4-Chloroisoindoline.
Expected Key Ions:
| m/z | Proposed Fragment | Notes |
| 153/155 | [C₈H₈ClN]⁺ (Molecular ion of free base) | The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will be observed. |
| 118 | [C₈H₈N]⁺ | Loss of a chlorine radical. |
Conclusion
References
An In-Depth Technical Guide to the Solubility and Stability of 4-Chloroisoindoline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the critical physicochemical properties of 4-Chloroisoindoline hydrochloride, focusing on its solubility in various solvent systems and its stability under diverse environmental conditions. As a pivotal intermediate in the synthesis of numerous pharmacologically active molecules, a thorough understanding of these characteristics is paramount for successful drug development, from formulation to final dosage form. This document is structured to provide not only theoretical insights but also practical, field-proven experimental protocols.
Physicochemical Characterization of this compound
This compound is the hydrochloride salt of the parent compound 4-Chloroisoindoline. The presence of the hydrochloride moiety significantly influences its physicochemical properties, particularly its solubility in aqueous media.
Chemical Structure:
-
4-Chloroisoindoline (Free Base)
-
Molecular Formula: C₈H₈ClN
-
Molecular Weight: 153.61 g/mol
-
LogP: 1.60[1]
-
-
This compound
-
Molecular Formula: C₈H₉Cl₂N
-
Molecular Weight: 190.07 g/mol [2]
-
The LogP value of the free base, being positive, suggests a degree of lipophilicity. The conversion to a hydrochloride salt is a common strategy in pharmaceutical development to enhance aqueous solubility.
Solubility Profile of this compound
The solubility of an active pharmaceutical ingredient (API) or an intermediate is a critical determinant of its bioavailability and formulation feasibility. As a hydrochloride salt, this compound is expected to exhibit enhanced solubility in polar solvents, particularly water, compared to its free base.
Predicted Solubility in Common Pharmaceutical Solvents
In the absence of specific experimental data for this compound, we can predict its qualitative solubility based on the principle of "like dissolves like" and the known properties of hydrochloride salts. The choice of solvent is crucial at various stages of drug development, including synthesis, purification, and formulation.[3][4][5]
| Solvent Category | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Water | High | As a salt, it is expected to readily dissociate in water, a highly polar protic solvent. |
| Ethanol | Moderate to High | Ethanol's polarity and ability to hydrogen bond should facilitate the dissolution of the hydrochloride salt. | |
| Methanol | Moderate to High | Similar to ethanol, methanol is a polar protic solvent that should effectively solvate the salt. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds, including salts. |
| Acetonitrile | Low to Moderate | While polar, acetonitrile is less effective at solvating ionic species compared to protic solvents or DMSO. | |
| Acetone | Low | Acetone has lower polarity compared to other polar aprotic solvents, limiting its ability to dissolve salts.[6] | |
| Non-Polar | Dichloromethane (DCM) | Very Low | The ionic nature of the hydrochloride salt makes it poorly soluble in non-polar solvents like DCM. |
| Toluene | Very Low | Toluene is a non-polar aromatic solvent and is not expected to dissolve ionic compounds. | |
| Hexane | Insoluble | As a non-polar aliphatic solvent, hexane will not effectively solvate the ionic lattice of the hydrochloride salt. |
Experimental Protocol for Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a well-established and reliable technique for determining the thermodynamic solubility of a compound.[7][8][9][10][11]
Objective: To determine the equilibrium solubility of this compound in a selected range of solvents at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., Water, Ethanol, Methanol, DMSO)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Preparation: Add an excess amount of this compound to each vial containing a known volume of the respective solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed. Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. Centrifuge the samples to further separate the solid and liquid phases.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered solution with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.
Diagram of the Shake-Flask Solubility Workflow:
References
- 1. 4-Chloroisoindoline | CAS#:123594-04-7 | Chemsrc [chemsrc.com]
- 2. chembk.com [chembk.com]
- 3. globalpharmatek.com [globalpharmatek.com]
- 4. The Application of Solvents in the Pharmaceutical Industry | Aure Chemical [aurechem.com]
- 5. Solvent use in pharmaceutical | PPTX [slideshare.net]
- 6. Oakwood LabsWhat Are Organic Solvents and How Are They Utilized in the Pharmaceutical Industry? | Oakwood Labs [oakwoodlabs.com]
- 7. enamine.net [enamine.net]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. bioassaysys.com [bioassaysys.com]
- 11. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Safe Handling of 4-Chloroisoindoline Hydrochloride For Researchers, Scientists, and Drug Development Professionals
Section 1: Introduction and Scope
4-Chloroisoindoline hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its utility as a building block in the synthesis of novel therapeutic agents necessitates a thorough understanding of its chemical properties and associated hazards. This guide provides a comprehensive overview of the essential safety and handling precautions for this compound, designed to empower researchers with the knowledge to mitigate risks and ensure a safe laboratory environment. The protocols and recommendations outlined herein are grounded in established safety principles and regulatory guidelines, tailored to the specific context of handling this chlorinated heterocyclic compound.
Section 2: Hazard Identification and Classification
A foundational element of safe laboratory practice is the a priori understanding of a chemical's potential hazards. While a comprehensive Safety Data Sheet (SDS) for this compound is not always readily available, data from structurally similar compounds and general principles of handling chlorinated organic molecules and hydrochlorides allow for a robust hazard assessment.
Globally Harmonized System (GHS) Pictograms and Hazard Statements:
Based on the available information for analogous compounds, this compound should be handled as a substance with the following potential hazards, which are represented by the corresponding GHS pictograms.[1][2][3]
| Pictogram | Hazard Class | Precautionary Statement |
ngcontent-ng-c1205671314="" class="ng-star-inserted"> | Health Hazard | May cause an allergic skin reaction. May cause cancer. |
|
| Corrosion [2] | Causes severe skin burns and eye damage.[4] |
|
| Irritant [2] | Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[5] |
|
| Hazardous to the Aquatic Environment [2] | Very toxic to aquatic life with long lasting effects. |
Signal Word: Danger
Primary Routes of Exposure:
-
Inhalation: May cause respiratory tract irritation.[6]
-
Skin Contact: May cause skin irritation and potential allergic reactions.[6][7]
-
Eye Contact: May cause serious eye irritation.[6]
-
Ingestion: May be harmful if swallowed.[5]
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
The cornerstone of mitigating exposure to hazardous chemicals lies in a multi-layered approach, prioritizing engineering controls and supplementing them with appropriate personal protective equipment.
3.1 Engineering Controls:
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and solution preparation, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[8]
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.[6]
3.2 Personal Protective Equipment (PPE):
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[9]
| PPE Category | Specifications | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to EN166 or NIOSH standards.[10] A face shield should be worn in addition to goggles for splash-prone procedures.[11] | To protect against splashes and airborne particles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[8] A lab coat and closed-toe shoes are mandatory.[8] For larger quantities or increased risk of exposure, chemical-resistant aprons or coveralls are recommended.[8] | To prevent skin contact and absorption. Thicker gloves generally offer better protection.[12] |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if aerosols are generated or if working outside of a fume hood is unavoidable.[8] | To prevent inhalation of dust or aerosols. |
dot
Caption: Recommended Personal Protective Equipment.
Section 4: Safe Handling and Storage Protocols
Adherence to meticulous handling and storage procedures is critical to prevent accidental exposure and maintain the chemical's integrity.
4.1 Handling:
-
Avoid Dust and Aerosol Formation: Handle the solid material carefully to avoid generating dust.[10]
-
Grounding: When transferring large quantities, ensure proper grounding to prevent static discharge.
-
Cross-Contamination: Use dedicated spatulas and glassware to prevent cross-contamination.[8]
-
Hygiene: Wash hands thoroughly after handling and before breaks.[10] Contaminated work clothing should not be allowed out of the workplace.
4.2 Storage:
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[4][10]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[13]
-
Temperature: Store in a cool place.[10]
-
Labeling: Ensure all containers are clearly and accurately labeled.[14]
Section 5: Emergency Procedures
Preparedness for emergencies is a non-negotiable aspect of laboratory safety.
5.1 First Aid Measures:
-
Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[13]
-
Skin Contact: In case of skin contact, immediately wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation or rash occurs, get medical advice.[7]
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[13][15]
-
Ingestion: If swallowed, rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[4]
5.2 Spill Response:
-
Small Spills: For small spills, wear appropriate PPE, sweep up the material, and place it in a suitable, closed container for disposal.[10] Avoid creating dust.
-
Large Spills: For large spills, evacuate the area and prevent further leakage or spillage if it is safe to do so.[10] Contact your institution's environmental health and safety department. Do not let the product enter drains.[10]
dot
Caption: Emergency Response Workflow.
Section 6: Waste Disposal
Proper disposal of chemical waste is crucial for environmental protection and regulatory compliance.
-
Classification: Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste.[15]
-
Containers: Store chemical waste in compatible and properly labeled containers.[16] Keep containers closed when not in use.[16]
-
Segregation: Segregate incompatible wastes.[16]
-
Disposal: Dispose of contents and container to an approved waste disposal plant. Do not dispose of down the drain.[17] Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste.[16]
Section 7: Toxicological Information
While specific toxicological data for this compound is limited, the toxicological properties of similar chlorinated aromatic compounds should be considered.[18] Chronic exposure may lead to organ damage.[18] It is classified as a potential carcinogen.
Physical and Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C8H8ClN | (Assumed from structure) |
| Molecular Weight | 153.61 g/mol | (Calculated) |
| Boiling Point | 436.5°C at 760 mmHg | [10] |
| Flash Point | 217.8°C | [10] |
| Density | 1.362 g/cm³ | [10] |
Section 8: Conclusion
The responsible use of this compound in a research setting demands a proactive and informed approach to safety. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can significantly minimize the risks associated with this compound. A culture of safety, underscored by a thorough understanding of potential hazards and emergency preparedness, is paramount to ensuring the well-being of all laboratory personnel.
References
- 1. GHS hazard pictograms - Wikipedia [en.wikipedia.org]
- 2. GHS hazard pictograms [stoffenmanager.com]
- 3. unece.org [unece.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. trihydro.com [trihydro.com]
- 10. acrospharma.co.kr [acrospharma.co.kr]
- 11. corporate.dow.com [corporate.dow.com]
- 12. pppmag.com [pppmag.com]
- 13. fishersci.com [fishersci.com]
- 14. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 15. fishersci.com [fishersci.com]
- 16. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 17. njuajif.org [njuajif.org]
- 18. ecolink.com [ecolink.com]
The Strategic Deployment of 4-Chloroisoindoline Hydrochloride in Modern Medicinal Chemistry
A Technical Guide for Drug Discovery Professionals
Abstract
The isoindoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide delves into the specific applications and strategic advantages of a key derivative, 4-Chloroisoindoline hydrochloride, as a versatile building block in contemporary drug discovery. We will explore its utility in the synthesis of targeted therapies, with a particular focus on kinase inhibitors and agents for central nervous system (CNS) disorders. This guide will provide in-depth insights into the synthetic versatility of this compound, detailing key reaction protocols and highlighting the influence of the 4-chloro substituent on both chemical reactivity and biological activity. Through a combination of established synthetic methodologies, structure-activity relationship (SAR) analysis, and practical experimental guidance, this document aims to equip researchers and drug development professionals with the knowledge to effectively leverage this compound in their quest for novel therapeutics.
Introduction: The Isoindoline Scaffold and the Strategic Importance of the 4-Chloro Substituent
The isoindoline core, a bicyclic heterocyclic amine, is a recurring feature in a number of approved drugs and clinical candidates, underscoring its significance as a pharmacophore.[1] Its rigid, yet three-dimensional, structure provides a valuable scaffold for the precise spatial orientation of functional groups, enabling high-affinity interactions with biological targets.
The introduction of a chlorine atom at the 4-position of the isoindoline ring, as in this compound, offers several strategic advantages for the medicinal chemist:
-
Modulation of Physicochemical Properties: The chloro group is a lipophilic, electron-withdrawing substituent. Its presence can significantly impact a molecule's lipophilicity (LogP), metabolic stability, and membrane permeability, all critical parameters in drug design.[2][3]
-
Enhanced Biological Activity: The chlorine atom can engage in specific halogen bonding interactions with protein targets, potentially increasing binding affinity and selectivity.[2] Furthermore, its electron-withdrawing nature can influence the pKa of the isoindoline nitrogen, affecting its ionization state at physiological pH.
-
Synthetic Handle for Diversification: The C-Cl bond on the aromatic ring provides a reactive site for a variety of powerful cross-coupling reactions, allowing for the introduction of diverse substituents and the rapid exploration of chemical space.[4]
This guide will systematically explore these aspects, providing a comprehensive overview of the potential of this compound in medicinal chemistry.
Synthetic Utility: A Versatile Building Block for Library Synthesis
This compound is a readily available starting material that can be strategically functionalized at both the nitrogen atom of the isoindoline ring and the aromatic chloro-position. This dual reactivity makes it an exceptionally valuable building block for the construction of diverse compound libraries.
N-Functionalization Reactions
The secondary amine of the isoindoline core is a nucleophilic center that readily participates in a variety of bond-forming reactions.
Direct N-alkylation with alkyl halides is a straightforward method for introducing alkyl substituents. The choice of base and solvent is crucial for achieving high yields and avoiding side reactions.
Experimental Protocol: General Procedure for N-Alkylation of 4-Chloroisoindoline
-
Materials: this compound, alkyl halide (e.g., benzyl bromide), a non-nucleophilic base (e.g., N,N-diisopropylethylamine (DIPEA) or potassium carbonate), and an appropriate solvent (e.g., acetonitrile or N,N-dimethylformamide (DMF)).
-
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen solvent, add the base (2.0-3.0 eq).
-
Stir the mixture at room temperature for 10-15 minutes to ensure neutralization of the hydrochloride salt.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[5][6][7][8]
-
The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for forming C-N bonds between the isoindoline nitrogen and aryl or heteroaryl halides. This reaction allows for the introduction of a wide range of aromatic substituents.[9][10][11][12][13]
Experimental Protocol: Buchwald-Hartwig N-Arylation of 4-Chloroisoindoline
-
Materials: this compound, aryl halide (e.g., 4-bromotoluene), palladium catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., Xantphos), a strong base (e.g., sodium tert-butoxide or cesium carbonate), and an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).
-
Procedure:
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the aryl halide (1.2 eq), the palladium catalyst (2-5 mol%), the phosphine ligand (4-10 mol%), and the base (2.0 eq).
-
Add the anhydrous, deoxygenated solvent.
-
Seal the reaction vessel and heat to the desired temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.[14]
-
Caption: Workflow for Buchwald-Hartwig N-Arylation.
C-Functionalization at the 4-Position
The chloro-substituent on the aromatic ring serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of carbon-based substituents.
The Suzuki-Miyaura coupling reaction is a highly efficient method for forming C-C bonds between the 4-position of the isoindoline and a variety of organoboron reagents.[15][16][17][18][19][20][21]
Experimental Protocol: Suzuki-Miyaura Coupling of an N-Protected 4-Chloroisoindoline
-
Materials: N-protected 4-Chloroisoindoline (e.g., N-Boc-4-chloroisoindoline), boronic acid or ester, palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., potassium carbonate or cesium fluoride), and a solvent system (e.g., dioxane/water or toluene/ethanol/water).
-
Procedure:
-
To a reaction vessel, add the N-protected 4-Chloroisoindoline (1.0 eq), the boronic acid or ester (1.2-1.5 eq), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 eq).
-
Add the degassed solvent system.
-
Heat the reaction mixture under an inert atmosphere at 80-100 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify by column chromatography. Following purification, the protecting group can be removed under appropriate conditions (e.g., TFA for Boc).
-
The Sonogashira coupling enables the introduction of alkyne moieties at the 4-position, which can serve as valuable handles for further transformations or as integral parts of the final pharmacophore.[1][7][12][22][23][24]
Experimental Protocol: Sonogashira Coupling of an N-Protected 4-Chloroisoindoline
-
Materials: N-protected 4-Chloroisoindoline, terminal alkyne, palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), copper(I) iodide (CuI) as a co-catalyst, a base (e.g., triethylamine or diisopropylamine), and a solvent (e.g., THF or DMF).
-
Procedure:
-
To a solution of the N-protected 4-Chloroisoindoline (1.0 eq) and the terminal alkyne (1.2-1.5 eq) in the chosen solvent, add the base.
-
Degas the solution by bubbling with an inert gas.
-
Add the palladium catalyst (1-5 mol%) and CuI (2-10 mol%).
-
Stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the amine salt, and concentrate the filtrate.
-
Purify the crude product by column chromatography.
-
Caption: Synthetic diversification of 4-Chloroisoindoline.
Applications in Medicinal Chemistry: Case Studies
The synthetic versatility of this compound makes it an attractive starting material for the development of a wide range of therapeutic agents.
Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology. The isoindoline scaffold can be elaborated to generate potent and selective kinase inhibitors.[4]
| Compound Class | Target Kinase(s) | Reported Activity (IC₅₀) | Reference |
| Pyridazino[4,5-b]indol-4-ones | DYRK1A | Submicromolar | [25] |
| Pyrazolo[3,4-g]isoquinolines | Haspin, CLK1, CDK9, GSK3 | 167 nM (for Haspin) | [26] |
| 4-Amino-N-(1-(4-chlorophenyl)ethyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide | Protein Kinase B (PKB) | Not specified in abstract | US10654855B2[27] |
Note: The table presents data for isoindoline-related scaffolds, highlighting the potential for developing kinase inhibitors from 4-Chloroisoindoline.
Agents for Central Nervous System (CNS) Disorders
The physicochemical properties of isoindoline derivatives make them well-suited for targeting the CNS. They have been explored as ligands for various CNS receptors and as neuroprotective agents.[22][28][29][30][31]
Dopamine receptors, particularly the D2 and D3 subtypes, are important targets for the treatment of neuropsychiatric disorders such as schizophrenia and Parkinson's disease.[6][32][33][34][35][36] Isoindoline-based compounds have shown high affinity and selectivity for these receptors.
| Compound | Target Receptor | Affinity (Kᵢ or pKᵢ) | Reference |
| 5-substituted-2,3-dihydro-1H-isoindoles | Dopamine D3 | pKi = 8.3 | [28] |
| Indolin-2-one derivative | Dopamine D4 | Kᵢ = 0.5 nM | [27] |
| Benzamide derivative | Dopamine D3 | pKᵢ = 8.42 | [33] |
Note: This table showcases the affinity of isoindoline-related structures for dopamine receptors, suggesting the potential of 4-Chloroisoindoline as a starting point for novel CNS agents.
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted therapies, particularly for cancers with deficiencies in DNA repair mechanisms. Isoindolinone-based PARP inhibitors are being investigated for their potential in treating CNS cancers due to their ability to cross the blood-brain barrier.[10][24][28][37]
| Compound Scaffold | Target | Reported Activity (IC₅₀) | Reference |
| Pyridopyridazinone | PARP-1 | 36 nM | [24] |
| 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide derivative | PARP-1 | 35 nM | [37] |
Note: This table highlights the potency of scaffolds related to isoindolinones as PARP inhibitors, indicating a promising avenue for derivatives of 4-Chloroisoindoline.
Structure-Activity Relationships (SAR) and the Role of the 4-Chloro Substituent
The 4-chloro substituent can play a multifaceted role in the SAR of isoindoline-based bioactive molecules:
-
Direct Interaction with the Target: The chlorine atom can participate in favorable halogen bonding interactions with electron-rich residues in the binding pocket of a protein, thereby enhancing affinity.
-
Modulation of Conformation: The steric bulk and electronic properties of the chloro group can influence the preferred conformation of the molecule, which can in turn affect its binding to the target.
-
Impact on Metabolism: The presence of the chloro group can block potential sites of metabolism, leading to improved pharmacokinetic properties.
In a series of isoindoline-1,3-dione derivatives evaluated as acetylcholinesterase inhibitors, chloro-substituted compounds showed weaker inhibitory activity compared to fluoro-substituted analogs.[32] This suggests that for this particular target, the specific nature of the halogen and its electronic properties are critical for optimal activity.
Conclusion and Future Perspectives
This compound is a commercially available and highly versatile building block with significant potential in medicinal chemistry. Its dual reactivity allows for the rapid generation of diverse compound libraries through a variety of modern synthetic methodologies. The strategic placement of the chlorine atom provides a handle for further functionalization and can favorably influence the physicochemical and pharmacological properties of the resulting molecules.
The application of this compound in the synthesis of kinase inhibitors and CNS-active agents is a particularly promising area of research. As our understanding of the structural requirements for potent and selective inhibitors of these targets continues to evolve, the ability to readily diversify the isoindoline scaffold will be of paramount importance. Future work in this area will likely focus on the development of novel cross-coupling methodologies to further expand the range of substituents that can be introduced at the 4-position, as well as the exploration of multi-component reactions involving this versatile building block. The continued application of this compound in drug discovery programs holds great promise for the development of the next generation of targeted therapeutics.
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 4-Chloroisoindoline [myskinrecipes.com]
- 5. WO2013089636A1 - Processes for manufacturing of a kinase inhibitor - Google Patents [patents.google.com]
- 6. Dopamine D2 and D4 receptor ligands: relation to antipsychotic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scirp.org [scirp.org]
- 8. mdpi.com [mdpi.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Kinase inhibitors - Patent US-9751837-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. m.youtube.com [m.youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 21. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. US6534524B1 - Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use - Google Patents [patents.google.com]
- 24. US10654855B2 - Protein kinase B inhibitors - Google Patents [patents.google.com]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. Scalable (Enantioselective) Syntheses of Novel 3-Methylated Analogs of Pazinaclone, (S)-PD172938 and Related Biologically Relevant Isoindolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Neuroprotection of Indole-Derivative Compound NC001-8 by the Regulation of the NRF2 Pathway in Parkinson's Disease Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 30. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 31. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 33. mdpi.com [mdpi.com]
- 34. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 36. mdpi.com [mdpi.com]
- 37. researchgate.net [researchgate.net]
The Strategic Placement of Chlorine: A Technical Guide to the Discovery and Evolution of Chloroisoindoline Derivatives
This guide provides an in-depth exploration of the discovery, synthesis, and medicinal chemistry applications of chloroisoindoline derivatives. Tailored for researchers, medicinal chemists, and drug development professionals, this document eschews a conventional template to deliver a narrative that is both scientifically rigorous and contextually rich, tracing the journey of this privileged scaffold from its foundational chemistry to its role in modern therapeutics.
Introduction: The Isoindoline Scaffold and the Transformative Role of Chlorine
The isoindoline nucleus, a bicyclic heterocyclic scaffold, has long been recognized for its utility in medicinal chemistry. Its rigid, three-dimensional structure provides a robust framework for the precise spatial orientation of functional groups, making it an ideal starting point for the design of ligands that interact with a wide range of biological targets. While the parent isoindoline structure is a valuable pharmacophore in its own right, the strategic introduction of substituents has been the key to unlocking its full therapeutic potential.
Among the vast array of possible substitutions, the placement of a chlorine atom on the isoindoline ring system has proven to be a particularly powerful strategy. The introduction of this halogen can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and electronic character. These modifications, in turn, can lead to enhanced binding affinity, improved selectivity, and more favorable pharmacokinetic profiles. This guide will delve into the history of chloroisoindoline derivatives, from their initial synthesis to their application in the development of novel therapeutic agents.
A Historical Perspective: From Chemical Curiosities to Key Pharmacophores
The early history of isoindoline chemistry is intertwined with the broader exploration of heterocyclic compounds in the late 19th and early 20th centuries. The initial focus was on the synthesis and characterization of the fundamental ring system. While it is challenging to pinpoint the exact first synthesis of a simple chloroisoindoline, the related and more readily accessible chloro-substituted phthalimides (isoindoline-1,3-diones) have a longer history. These compounds, such as 4-chlorophthalimide (also known as 5-chloroisoindoline-1,3-dione), have been available as chemical building blocks for many decades.[1][2]
A significant milestone in the broader field of related chlorinated heterocycles was the systematic synthesis of bz-chloro-indoles in 1955, which laid the groundwork for understanding the effects of chlorination on this class of compounds.[3] The development of isoindoline-based drugs gained momentum in the mid-20th century, and with it, the exploration of various substitution patterns. The realization that chlorine could act as a bioisostere for other groups, or introduce unique electronic and steric effects, led to its incorporation into numerous drug discovery programs.
Crafting the Core: Synthetic Methodologies for Chloroisoindoline Derivatives
The synthesis of chloroisoindoline derivatives can be broadly categorized into two approaches: the construction of the isoindoline ring from a chlorinated precursor, or the chlorination of a pre-existing isoindoline scaffold. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.
Method 1: Reductive Amination of Chloro-Substituted Phthalaldehydes
A versatile and widely used method for the synthesis of N-substituted chloroisoindolines is the reductive amination of a chloro-substituted o-phthalaldehyde with a primary amine.[4][5][6][7][8] This one-pot reaction proceeds through an intermediate imine, which is then reduced to the corresponding amine.
Experimental Protocol: Synthesis of a Generic N-Aryl-5-chloroisoindoline
-
Imine Formation: To a solution of 4-chloro-phthalaldehyde (1.0 eq) in methanol (0.2 M), add the desired primary aryl amine (1.1 eq) and glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 2 hours to facilitate the formation of the iminium ion intermediate.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir for an additional 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of water.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl-5-chloroisoindoline.
Caption: Reductive amination of a chloro-phthalaldehyde.
Method 2: Intramolecular Cyclization of Chloro-Substituted 2-(Bromomethyl)benzylamines
An alternative strategy involves the intramolecular cyclization of a suitably N-substituted chloro-2-(bromomethyl)benzylamine. This method is particularly useful when the desired nitrogen substituent is already in place on the precursor molecule.
Experimental Protocol: Synthesis of a Generic N-Alkyl-4-chloroisoindoline
-
Precursor Synthesis: Synthesize the required N-alkyl-2-(bromomethyl)-3-chlorobenzylamine from 3-chloro-2-methylaniline via a multi-step sequence involving N-alkylation, benzylic bromination, and subsequent reaction with the desired amine.
-
Cyclization: Dissolve the N-alkyl-2-(bromomethyl)-3-chlorobenzylamine precursor (1.0 eq) in a polar aprotic solvent such as acetonitrile (0.1 M). Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) (2.0 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-18 hours, monitoring by TLC.
-
Work-up and Purification: Cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography to afford the target N-alkyl-4-chloroisoindoline.
Caption: Intramolecular cyclization to form a chloroisoindoline.
Applications in Drug Discovery: The Causality of Chlorination
The incorporation of chlorine into the isoindoline scaffold is a deliberate design choice aimed at modulating biological activity. The following case study on dopamine D4 receptor antagonists illustrates the profound impact of this single atomic substitution.
Case Study: Chloroisoindoline Derivatives as Selective Dopamine D4 Receptor Antagonists
The dopamine D4 receptor is a G protein-coupled receptor implicated in various neuropsychiatric disorders, including schizophrenia and ADHD. The development of selective D4 antagonists has been a long-standing goal in medicinal chemistry. A series of isoindolinyl benzisoxazolpiperidines were investigated, revealing a critical role for the chloro-substituent on the isoindoline ring.[9]
Structure-Activity Relationship (SAR) Insights:
The data presented below highlights the impact of chlorine substitution on the binding affinity for the dopamine D4 receptor.
| Compound | R1 | R2 | Dopamine D4 Ki (nM) | Dopamine D2 Ki (nM) | α1 Ki (nM) | D4/D2 Selectivity |
| 1 | H | H | 15 | 1200 | 150 | 80 |
| 2 | Cl | H | 2.3 | 800 | 110 | 348 |
| 3 | H | Cl | 5.6 | 950 | 130 | 170 |
Data synthesized from publicly available research.[9]
The substitution of a hydrogen atom with chlorine at the 4-position of the isoindoline ring (Compound 2 ) results in a nearly 7-fold increase in binding affinity for the D4 receptor compared to the unsubstituted analog (Compound 1 ). This enhancement in potency is accompanied by a significant improvement in selectivity over the D2 receptor. This demonstrates the positive impact of the chloro group, which likely engages in favorable interactions within the receptor's binding pocket, possibly through halogen bonding or by influencing the overall electronic and conformational properties of the ligand.[10]
Mechanism of Action: Dopamine D4 Receptor Antagonism
Dopamine D4 receptors are Gαi/o-coupled, meaning their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). Antagonists block the binding of endogenous dopamine, thereby preventing this signaling cascade.
References
- 1. 4-Chlorophthalimide | 7147-90-2 [chemicalbook.com]
- 2. 4-Chloro-phthalimide | C8H4ClNO2 | CID 231239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. Synthesis and structure-activity relationship of the isoindolinyl benzisoxazolpiperidines as potent, selective, and orally active human dopamine D4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Methodological & Application
Topic: A Robust and Selective Protocol for the N-Alkylation of 4-Chloroisoindoline Hydrochloride via Reductive Amination
An Application Note from the Senior Scientist's Desk
Audience: Researchers, scientists, and drug development professionals.
Introduction: Beyond Direct Alkylation
4-Chloroisoindoline is a valuable heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and compounds targeting neurological disorders.[1] The N-alkylation of this scaffold is a critical transformation for generating molecular diversity and modulating pharmacological activity. However, classical N-alkylation methods using alkyl halides often suffer from a critical drawback: over-alkylation.[2][3] This lack of control leads to mixtures of secondary, tertiary, and even quaternary ammonium salts, complicating purification and reducing yields.
To circumvent these challenges, this guide details a highly efficient and selective one-pot protocol for the N-alkylation of 4-chloroisoindoline hydrochloride using reductive amination. This powerful strategy, widely employed in the pharmaceutical industry, offers superior control by converting the amine and a carbonyl compound into an intermediate iminium ion, which is then selectively reduced.[4][5] We will employ sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that is particularly effective for this transformation, as it does not readily reduce the starting aldehyde or ketone, thus maximizing yield and purity.[6][7]
The Principle: A Two-Step, One-Pot Transformation
Reductive amination is a sequential process that seamlessly combines imine/iminium ion formation and reduction in a single reaction vessel.[4] The entire process is driven by the carefully chosen reactivity of the reagents.
-
Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the secondary amine (4-chloroisoindoline, liberated from its hydrochloride salt) on the electrophilic carbonyl carbon of an aldehyde or ketone. This is typically catalyzed by a weak acid, such as acetic acid. The resulting hemiaminal intermediate rapidly dehydrates to form a transient, electrophilic iminium ion.[8]
-
Hydride Reduction: Sodium triacetoxyborohydride, a sterically hindered and less reactive borohydride derivative, selectively delivers a hydride to the electrophilic carbon of the iminium ion.[6] Its reaction rate with the iminium intermediate is significantly faster than with the starting carbonyl compound, which is the key to the success of this one-pot procedure.[6]
Reaction Mechanism Visualization
Caption: The two-stage mechanism of reductive amination.
Detailed Experimental Protocol
This protocol provides a general method for the N-alkylation of this compound with a representative aldehyde.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Role | Notes |
| This compound | C₈H₉Cl₂N | 189.07 | Starting Material (Amine) | The hydrochloride salt is stable and commonly available. |
| Aldehyde (e.g., Isobutyraldehyde) | (CH₃)₂CHCHO | 72.11 | Alkylating Agent | The choice of aldehyde determines the N-alkyl group. |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | 211.94 | Reducing Agent | Moisture-sensitive. Handle quickly in a dry environment.[9] |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | Base | Neutralizes the HCl salt to liberate the free amine. |
| Acetic Acid (AcOH) | CH₃COOH | 60.05 | Catalyst | Catalyzes iminium ion formation. Use sparingly.[6] |
| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | Solvent | Anhydrous grade is preferred.[6] |
| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | Quenching/Work-up Agent | Neutralizes acid and quenches the excess reducing agent. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Drying Agent | For drying the organic phase. |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for N-alkylation.
Step-by-Step Methodology
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq., e.g., 1.00 g, 5.29 mmol).
-
Flush the flask with an inert gas (Nitrogen or Argon) and maintain a positive pressure throughout the reaction.
-
-
Amine Liberation:
-
Add anhydrous 1,2-dichloroethane (DCE, ~15 mL per gram of starting material).
-
To the resulting suspension, add triethylamine (TEA, 1.1 eq., e.g., 0.81 mL, 5.82 mmol) dropwise at room temperature.
-
Stir the mixture for 15-20 minutes. The rationale here is to ensure the complete neutralization of the hydrochloride salt to form the free secondary amine, which is the active nucleophile.
-
-
Iminium Formation:
-
Add the desired aldehyde (e.g., isobutyraldehyde, 1.2 eq., e.g., 0.58 mL, 6.35 mmol) to the reaction mixture.
-
Add a catalytic amount of glacial acetic acid (0.1 eq., e.g., 30 µL, 0.53 mmol). The acid catalyzes the dehydration of the hemiaminal intermediate, accelerating the formation of the crucial iminium ion.[6]
-
-
Reduction:
-
Stir the mixture for 20 minutes at room temperature to allow for sufficient iminium ion formation.
-
In a single portion, add sodium triacetoxyborohydride (STAB, 1.5 eq., e.g., 1.68 g, 7.94 mmol). The addition may cause slight effervescence. Using STAB allows the reduction to occur in the same pot without isolating the unstable iminium intermediate.[7]
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature for 3-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
-
Work-up and Extraction:
-
Once the reaction is complete, carefully quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step neutralizes the acetic acid and destroys any unreacted STAB.
-
Stir vigorously for 15 minutes. Transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous phase with dichloromethane or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL) to remove residual water, and dry over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-alkylated 4-chloroisoindoline.
-
Trustworthiness: A Self-Validating System
The integrity of this protocol is ensured by in-process controls. The progress of the reaction should be unequivocally confirmed by TLC or LC-MS, showing the consumption of the 4-chloroisoindoline starting material and the appearance of a new, less polar product spot. The final product's identity and purity must be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and HRMS). Expected yields for this robust procedure are typically in the range of 75-95%, depending on the nature of the aldehyde used.
References
- 1. 4-Chloroisoindoline [myskinrecipes.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sodium triacetoxyborohydride [organic-chemistry.org]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. sciencemadness.org [sciencemadness.org]
Application Notes & Protocols: 4-Chloroisoindoline Hydrochloride as a Versatile Scaffold for Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most important target families for drug discovery. The isoindoline scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of several biologically active compounds. This document provides a detailed guide on the strategic use of 4-Chloroisoindoline hydrochloride as a key building block in the synthesis of novel kinase inhibitors. We will explore the chemical rationale for its use, provide detailed, field-proven protocols for its derivatization via palladium-catalyzed cross-coupling reactions, and outline methodologies for the biological evaluation of the resulting compounds.
Introduction: The Strategic Value of the Isoindoline Scaffold in Kinase Inhibition
The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases.[1] A common strategy in kinase inhibitor design is the construction of a heterocyclic core that can anchor the molecule within the ATP-binding pocket of the kinase, with substituents that provide potency and selectivity. The isoindoline nucleus is a valuable heterocyclic core for several reasons:
-
Structural Rigidity and 3D-Character: The bicyclic nature of the isoindoline scaffold provides a rigid framework that can reduce the entropic penalty of binding to the target kinase. Its non-planar structure also allows for the exploration of three-dimensional space within the ATP-binding site.[2]
-
Proven Pharmacological Relevance: Derivatives of the isoindoline core are found in numerous approved drugs and clinical candidates, demonstrating their favorable pharmacokinetic and toxicological properties.[2]
-
Synthetic Tractability: The isoindoline core can be readily functionalized at various positions, allowing for the systematic exploration of structure-activity relationships (SAR).
This compound is a particularly useful starting material for building libraries of kinase inhibitors. The chlorine atom at the 4-position serves as a versatile synthetic handle for introducing a wide range of chemical diversity through modern cross-coupling reactions.[3][4]
Chemical Properties and Synthetic Rationale
This compound provides a stable, crystalline solid that is amenable to a variety of synthetic transformations. The key to its utility lies in the reactivity of the C-Cl bond on the aromatic ring. This bond is susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are cornerstones of modern medicinal chemistry due to their broad substrate scope, functional group tolerance, and high yields.[5][6][7]
-
Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the 4-position of the isoindoline with an organoboron reagent (e.g., a boronic acid or ester). This is an excellent method for introducing aryl or heteroaryl moieties, which are common features of kinase inhibitors that can form key interactions with the kinase hinge region.[6][8]
-
Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the 4-position of the isoindoline with an amine.[5][7][9] This is particularly useful for installing groups that can act as hydrogen bond donors or acceptors, or for linking the isoindoline core to other pharmacophoric elements.
The choice of reaction allows for the targeted synthesis of a diverse library of compounds from a single, readily available starting material.
Experimental Protocols
Protocol 1: Synthesis of a 4-Arylisoindoline Kinase Inhibitor Scaffold via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a substituted arylboronic acid. This reaction is fundamental for creating a biaryl scaffold, a common motif in many kinase inhibitors.
Reaction Scheme:
Caption: General scheme for Suzuki-Miyaura coupling.
Materials:
-
This compound
-
Substituted arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, and nitrogen inlet
Procedure:
-
To an oven-dried round-bottom flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add 1,4-dioxane and water (4:1 v/v) to the flask to create a suspension.
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the mixture.
-
Heat the reaction mixture to 90 °C and stir under a nitrogen atmosphere for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-arylisoindoline derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. A nitrogen atmosphere prevents its degradation.
-
Base: The base (K₂CO₃) is crucial for the activation of the boronic acid in the catalytic cycle of the Suzuki reaction.[6]
-
Solvent System: The dioxane/water solvent system is effective at dissolving both the organic and inorganic reagents.
-
Purification: Column chromatography is a standard and effective method for purifying the final compound from residual starting materials, catalyst, and byproducts.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a general method for evaluating the inhibitory activity of the synthesized compounds against a target kinase using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.
Experimental Workflow:
Caption: Workflow for in vitro kinase inhibition assay.
Materials:
-
Synthesized 4-arylisoindoline derivative
-
Target kinase and its specific substrate
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a serial dilution of the compound in the assay buffer.
-
Kinase Reaction:
-
In a 384-well plate, add the test compound at various concentrations.
-
Add a mixture of the target kinase and its substrate.
-
Initiate the reaction by adding ATP.
-
Include positive controls (no inhibitor) and negative controls (no kinase).
-
-
Incubation: Incubate the reaction plate at room temperature for 60 minutes.
-
Signal Generation and Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Normalize the data to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[10]
-
Data Presentation
The results of the kinase inhibition assays should be summarized in a clear and concise table for easy comparison of the synthesized compounds.
Table 1: Inhibitory Activity of 4-Arylisoindoline Derivatives against Target Kinase
| Compound ID | R-Group on Aryl Moiety | IC₅₀ (nM) |
| 1a | 4-methoxy | 150 |
| 1b | 4-fluoro | 225 |
| 1c | 3,4-dichloro | 85 |
| Reference Inhibitor | - | 50 |
Data are representative and for illustrative purposes only.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its amenability to robust and high-yielding cross-coupling reactions allows for the rapid generation of diverse chemical libraries. The protocols outlined in this document provide a solid foundation for researchers to synthesize and evaluate new isoindoline-based compounds as potential therapeutic agents. The combination of rational design, efficient synthesis, and rigorous biological testing will continue to drive the discovery of the next generation of kinase inhibitors.
References
- 1. scholars.hkmu.edu.hk [scholars.hkmu.edu.hk]
- 2. The synthesis of novel kinase inhibitors using click chemistry | Semantic Scholar [semanticscholar.org]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
Strategic Functionalization of the Isoindolinone Scaffold: A Guide to Palladium-Catalyzed Synthesis from 4-Chloroisoindoline
An Application Note and Protocol Guide
Abstract
The isoindolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] The targeted derivatization of this scaffold is crucial for modulating pharmacological activity. This application note provides a detailed guide for researchers, chemists, and drug development professionals on the synthesis of diverse isoindolinone derivatives starting from the versatile building block, 4-chloroisoindoline. We present an in-depth analysis of palladium-catalyzed cross-coupling reactions—specifically the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions—as robust methods for C-C and C-N bond formation at the C4 position. This guide includes validated, step-by-step protocols, mechanistic insights, comparative data, and essential safety considerations to empower researchers in the synthesis of novel isoindolinone libraries.
Introduction: The Significance of the Isoindolinone Core
Isoindolinone derivatives are integral to modern pharmacology, with applications ranging from oncology and inflammation to neuroscience.[1][2] Lenalidomide, for instance, a derivative of thalidomide, is a cornerstone therapy for multiple myeloma and showcases the therapeutic potential of this heterocyclic system.[1] The ability to strategically modify the isoindolinone skeleton allows for the fine-tuning of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties and its interaction with biological targets.
4-Chloroisoindoline serves as an ideal starting material for such diversification. The chlorine atom at the C4 position is a versatile synthetic handle, readily participating in a variety of transition-metal-catalyzed cross-coupling reactions.[3] This allows for the introduction of a wide array of functional groups, including aryl, heteroaryl, alkyl, amino, and alkynyl moieties, thereby enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Overview of Synthetic Strategies
Palladium-catalyzed cross-coupling reactions have revolutionized C-C and C-N bond formation due to their high efficiency, functional group tolerance, and mild reaction conditions.[4][5] For the functionalization of 4-chloroisoindoline, three key methodologies are particularly powerful:
-
Suzuki-Miyaura Coupling: Forms a C(sp²)-C(sp²) or C(sp²)-C(sp³) bond by coupling the aryl chloride with an organoboron reagent (boronic acid or ester). This reaction is renowned for its operational simplicity and the stability and low toxicity of the boron reagents.[6][7]
-
Buchwald-Hartwig Amination: Creates a C(sp²)-N bond by coupling the aryl chloride with a primary or secondary amine. This reaction is one of the most effective methods for synthesizing aryl amines, which are prevalent in pharmaceuticals.[8][9][10]
-
Sonogashira Coupling: Forms a C(sp²)-C(sp) bond by coupling the aryl chloride with a terminal alkyne. This reaction is invaluable for introducing linear, rigid alkynyl linkers into molecules, often used in materials science and as precursors for further transformations.[11][12][13]
The choice of reaction depends on the desired final structure. The following sections provide detailed protocols and a comparative analysis to guide this selection process.
Experimental Protocols & Methodologies
The following protocols are designed to be self-validating, with clear steps for reaction setup, monitoring, workup, and purification.
Protocol 1: Suzuki-Miyaura Coupling of 4-Chloroisoindoline with Phenylboronic Acid
This protocol details the synthesis of 4-phenylisoindolin-1-one, a foundational C-C coupled product.
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium precatalyst (e.g., Pd₂(dba)₃) and a sterically hindered, electron-rich phosphine ligand (e.g., XPhos) is chosen. The bulky ligand promotes the formation of a monoligated, 14-electron Pd(0) species, which is highly active for the oxidative addition of the often-unreactive aryl chloride.[10][14]
-
Base: A strong, non-nucleophilic base like K₃PO₄ is used. Its role is to activate the boronic acid by forming a more nucleophilic boronate complex, which facilitates the crucial transmetalation step in the catalytic cycle.[7]
-
Solvent: An anhydrous, aprotic solvent like 1,4-dioxane or toluene is used to prevent the hydrolysis of the boronic acid and to ensure the solubility of the reactants and catalyst system at elevated temperatures.[6]
Step-by-Step Methodology:
-
Reagent Preparation: To an oven-dried Schlenk flask, add 4-chloroisoindolin-1-one (1.0 mmol, 167.6 mg), phenylboronic acid (1.2 mmol, 146.3 mg), and potassium phosphate (K₃PO₄, 3.0 mmol, 636.8 mg).
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add the palladium precatalyst Pd₂(dba)₃ (0.015 mmol, 13.7 mg) and the ligand XPhos (0.031 mmol, 14.8 mg).
-
Solvent Addition: Add 5 mL of anhydrous 1,4-dioxane to the flask.
-
Degassing: Seal the flask and degas the mixture by subjecting it to three cycles of vacuum followed by backfilling with inert gas. This is critical to remove oxygen, which can deactivate the Pd(0) catalyst.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically complete within 12-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and palladium black.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 4-phenylisoindolin-1-one.
Protocol 2: Buchwald-Hartwig Amination of 4-Chloroisoindoline with Morpholine
This protocol describes the synthesis of 4-(morpholino)isoindolin-1-one, a representative C-N coupled product.
Causality Behind Experimental Choices:
-
Catalyst System: Similar to the Suzuki coupling, a highly active palladium/ligand system is required. Buchwald's biarylphosphine ligands are specifically designed for C-N coupling and are highly effective.[4][10]
-
Base: A strong, sterically hindered base like sodium tert-butoxide (NaOtBu) is essential. It deprotonates the amine in the catalytic cycle to form the palladium-amido complex, which is the direct precursor to the product via reductive elimination.[8][9]
-
Solvent: Anhydrous toluene is a common solvent that performs well at the required reaction temperatures.
Step-by-Step Methodology:
-
Reagent Preparation: To an oven-dried Schlenk flask, add 4-chloroisoindolin-1-one (1.0 mmol, 167.6 mg) and sodium tert-butoxide (NaOtBu, 1.4 mmol, 134.5 mg).
-
Catalyst Addition: In a glovebox or under inert atmosphere, add the palladium precatalyst and a suitable biarylphosphine ligand (e.g., G3-XPhos precatalyst, 0.02 mmol).
-
Solvent and Amine Addition: Add 5 mL of anhydrous toluene, followed by morpholine (1.2 mmol, 104.5 µL).
-
Degassing: Seal the flask and degas the mixture as described in the Suzuki protocol.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor for completion by TLC or LC-MS (typically 4-18 hours).
-
Workup: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride (NH₄Cl).
-
Extraction: Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Concentrate the solvent and purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate or dichloromethane/methanol gradient) to obtain the pure 4-(morpholino)isoindolin-1-one.
Visualization of the Synthetic Workflow
The general process for transforming 4-chloroisoindoline into a diverse library of derivatives via cross-coupling is summarized in the workflow diagram below.
Caption: General workflow for the synthesis of 4-substituted isoindolinones.
Comparative Data and Reaction Scope
The choice of cross-coupling reaction is dictated by the desired substituent. The following table provides a comparative summary to aid in experimental design.
| Reaction Type | Coupling Partner | Typical Catalyst System (Precatalyst/Ligand) | Base | Solvent | Temp (°C) | Yield Range (%) |
| Suzuki-Miyaura | R-B(OH)₂ or R-B(pin) | Pd₂(dba)₃ / XPhos or SPhos | K₃PO₄, Cs₂CO₃ | Dioxane, Toluene | 90-110 | 65-95% |
| Buchwald-Hartwig | R¹R²NH | Pd(OAc)₂ / RuPhos or BrettPhos | NaOtBu, LHMDS | Toluene, THF | 80-100 | 60-90% |
| Sonogashira | R-C≡CH | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, DIPA | THF, DMF | 25-80 | 55-85% |
Characterization of Products
Confirmation of the final product's structure and purity is paramount. A combination of analytical techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[15][16] Successful coupling is often indicated by the disappearance of the starting material's signals and the appearance of new signals corresponding to the introduced moiety. In ¹H NMR, characteristic shifts in the aromatic protons of the isoindolinone core can confirm substitution at the C4 position.[17]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the synthesized molecule.[18]
-
Chromatography: Thin-layer chromatography (TLC) is used for reaction monitoring, while liquid chromatography-mass spectrometry (LC-MS) can confirm product formation and assess purity. Final purity should be confirmed by HPLC analysis.
Safety Precautions
Adherence to safety protocols is mandatory when performing these syntheses.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemically resistant gloves.[19][20]
-
Handling Reagents:
-
Palladium Catalysts & Ligands: Many phosphine ligands are air-sensitive and should be handled under an inert atmosphere. Palladium compounds can be toxic; avoid inhalation of dust and skin contact.
-
Bases: Sodium tert-butoxide is a strong, corrosive base that is sensitive to moisture. Handle in a glovebox or under inert gas.[21]
-
Solvents: Anhydrous solvents like THF and dioxane can form explosive peroxides and should be handled with care in a well-ventilated fume hood.[21]
-
-
Waste Disposal: Dispose of all chemical waste, especially heavy-metal-containing residues, in accordance with institutional and local regulations.[22]
Conclusion
The functionalization of 4-chloroisoindoline via palladium-catalyzed cross-coupling reactions is a highly effective and versatile strategy for the synthesis of novel isoindolinone derivatives. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions provide reliable pathways to a vast chemical space, enabling extensive SAR studies critical for modern drug discovery. By understanding the mechanistic principles behind reagent selection and adhering to the detailed protocols and safety guidelines presented here, researchers can confidently and efficiently expand their libraries of potentially therapeutic compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. jocpr.com [jocpr.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. research.rug.nl [research.rug.nl]
- 11. Sonogashira Coupling [drugfuture.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. rsc.org [rsc.org]
- 19. fishersci.se [fishersci.se]
- 20. acrospharma.co.kr [acrospharma.co.kr]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. fishersci.com [fishersci.com]
Application of Isoindoline Scaffolds in Solid-Phase Organic Synthesis: A Technical Guide
Prepared by: Gemini, Senior Application Scientist
Introduction: The Isoindoline Scaffold in Drug Discovery
The isoindoline core is a privileged heterocyclic framework prominently featured in numerous clinically significant drugs. Its derivatives are known to exhibit a wide array of biological and pharmacological activities.[1] Molecules incorporating this scaffold are employed in the treatment of conditions ranging from hypertension and edema to multiple myeloma and inflammation.[1] The structural versatility of the isoindoline skeleton makes it an attractive starting point for the generation of diverse compound libraries aimed at discovering new therapeutic agents. Solid-phase organic synthesis (SPOS) offers a powerful and efficient methodology for constructing such libraries, enabling the rapid assembly and purification of a multitude of derivatives.[2]
While the direct application of 4-Chloroisoindoline hydrochloride as a starting material in documented solid-phase synthesis protocols is not widely reported in peer-reviewed literature, this guide will focus on the broader, well-established application of synthesizing isoindoline-based compound libraries on a solid support. We will explore the fundamental principles, key strategies, and detailed protocols for leveraging the isoindoline scaffold in a solid-phase context, providing researchers, scientists, and drug development professionals with a comprehensive technical resource.
Part 1: Strategic Approach to Solid-Phase Synthesis of Isoindoline Derivatives
The solid-phase synthesis of isoindoline-based libraries typically involves anchoring a suitable building block to a solid support (resin), followed by a series of chemical transformations to construct and functionalize the heterocyclic core. A final cleavage step releases the desired compounds from the resin for subsequent purification and analysis.
Core Principles of Solid-Phase Synthesis
Solid-phase synthesis offers several advantages over traditional solution-phase chemistry, particularly for library generation:
-
Simplified Purification: Intermediates remain attached to the insoluble resin, allowing for the removal of excess reagents and by-products by simple filtration and washing.
-
Use of Excess Reagents: Large excesses of reagents can be used to drive reactions to completion, maximizing yields at each step.
-
Amenability to Automation: The repetitive nature of the wash and reaction cycles is well-suited for automation, enabling high-throughput synthesis.
General Workflow
The synthesis of an isoindoline-based library on a solid support can be conceptualized in the following key stages, which will be detailed in the subsequent protocols.
References
Application Note: Derivatization of 4-Chloroisoindoline Hydrochloride for Advanced Biological Assays
Abstract
This technical guide provides detailed application notes and robust protocols for the chemical derivatization of 4-Chloroisoindoline hydrochloride. It is intended for researchers, scientists, and professionals in drug development who aim to modify this versatile scaffold for enhanced functionality in biological assays. This document outlines the strategic rationale behind derivatization, focusing on the modification of the secondary amine. It provides step-by-step protocols for common and impactful derivatizations, such as biotinylation and fluorescent labeling. The emphasis is on experimental causality and self-validating methodologies to ensure technical accuracy, reproducibility, and successful application in downstream biological experiments.
Foundational Principles: The Strategic Value of Derivatization
In chemical biology and drug discovery, the biological activity of a small molecule is just the beginning. To fully elucidate its mechanism of action, identify its binding partners, or visualize its journey within a cell, the molecule must often be chemically modified or "derivatized." Derivatization involves covalently attaching a functional tag to a core molecule of interest.[1] This process transforms the molecule into a powerful probe for a wide array of biological assays.[2]
4-Chloroisoindoline is a heterocyclic compound of interest in medicinal chemistry.[3][4][5] Its structure features a secondary amine within the isoindoline ring system, which serves as an excellent and highly reactive handle for chemical modification.[6][7] This guide will focus on leveraging this secondary amine for two of the most common and powerful derivatizations:
-
Biotinylation: The attachment of biotin, a small vitamin, which has an exceptionally high affinity for the proteins avidin and streptavidin.[8][9] This interaction is widely exploited for detection, purification, and immobilization applications.[8][10]
-
Fluorescent Labeling: The conjugation of a fluorophore, a molecule that emits light upon excitation.[][12] This enables the direct visualization and tracking of the small molecule in techniques like fluorescence microscopy and flow cytometry.[]
Core Chemistry: Targeting the Secondary Amine
The secondary amine of 4-Chloroisoindoline is a nucleophile, making it reactive toward various electrophilic reagents under mild conditions. This is the chemical basis for the derivatization protocols described herein.
Key Reaction Types:
-
Acylation: Reaction with an activated acyl group, such as an N-Hydroxysuccinimide (NHS) ester, forms a stable amide bond.[8][10][14] This is the chemistry underpinning the biotinylation protocol.
-
Thiourea Formation: Reaction with an isothiocyanate results in a stable thiourea linkage.[] This is the mechanism used for labeling with Fluorescein isothiocyanate (FITC).
A critical first step for these reactions is the preparation of the 4-Chloroisoindoline free base from its hydrochloride salt form. The presence of the hydrochloride salt means the amine is protonated and thus non-nucleophilic. A non-nucleophilic base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), must be added to neutralize the acid and liberate the reactive free amine.
General Experimental Workflow
The process from starting material to a functional biological probe follows a logical sequence of chemical modification, purification, and characterization. This workflow ensures that the final compound is the correct structure and of sufficient purity for reliable biological data.
Caption: A generalized workflow for the derivatization of 4-Chloroisoindoline.
Detailed Derivatization Protocols
Protocol 1: Biotinylation using an NHS Ester
Objective: To covalently attach a biotin moiety to the secondary amine of 4-Chloroisoindoline via a stable amide bond.
Causality: N-Hydroxysuccinimide (NHS) esters are highly reactive toward primary and secondary amines at a slightly alkaline pH (7-9), forming a stable amide bond and releasing the water-soluble NHS byproduct.[8][14] This makes Biotin-NHS ester an efficient and widely used reagent for biotinylating amine-containing molecules.[10][15]
Materials:
-
This compound
-
EZ-Link™ NHS-Biotin or equivalent
-
Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[14]
-
Triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA)
-
Reaction Buffer (optional): Phosphate-Buffered Saline (PBS), pH 8.0
-
Reaction vessel, magnetic stirrer
-
Purification system: High-Performance Liquid Chromatography (HPLC) or flash chromatography
Step-by-Step Methodology:
-
Prepare 4-Chloroisoindoline Free Base:
-
Dissolve 1.0 equivalent of this compound in anhydrous DMF.
-
Add 2.2 equivalents of Et₃N or DIPEA. One equivalent neutralizes the HCl salt, and the second acts as a base for the reaction.
-
Stir for 15 minutes at room temperature.
-
-
Prepare Biotin Reagent:
-
Reaction:
-
Slowly add the NHS-Biotin solution to the stirring 4-Chloroisoindoline solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
-
Monitoring and Quenching:
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS), looking for the disappearance of the starting material and the appearance of a new peak with the expected mass of the biotinylated product.
-
If desired, the reaction can be quenched by adding a small amount of an amine-containing buffer like Tris to consume excess NHS-Biotin.
-
-
Purification and Validation:
-
Purify the crude reaction mixture using reverse-phase HPLC to isolate the biotinylated product.
-
Confirm the identity and purity of the final product by LC-MS and, if necessary, NMR. The mass spectrum should show a mass shift corresponding to the addition of the biotin moiety.[8]
-
Quantitative Data Summary:
| Parameter | Value | Rationale |
| Solvent | Anhydrous DMF or DMSO | Required for dissolving the water-insoluble NHS-Biotin reagent.[14][15] |
| pH | Effective pH 8-9 | Optimal for the reaction between NHS esters and amines.[14][15] |
| Molar Ratio | 1.1 : 1 (NHS-Biotin : Isoindoline) | A slight excess of the labeling reagent ensures complete conversion. |
| Reaction Time | 2-4 hours (RT) or Overnight (4°C) | Sufficient time for the reaction to go to completion. |
| Validation | LC-MS, Analytical HPLC | Confirms product identity and assesses purity before biological use.[8] |
Protocol 2: Fluorescent Labeling with FITC
Objective: To conjugate Fluorescein isothiocyanate (FITC) to the secondary amine of 4-Chloroisoindoline, creating a fluorescent probe.
Causality: The isothiocyanate group (-N=C=S) of FITC reacts with primary and secondary amines to form a stable thiourea bond.[] FITC is a widely used green fluorescent dye compatible with standard microscopy filter sets (Ex/Em: ~495/519 nm).[][]
Materials:
-
This compound
-
Fluorescein isothiocyanate (FITC)
-
Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA)
-
Light-blocking reaction vessel (e.g., amber vial or foil-wrapped flask)
-
Magnetic stirrer
-
Purification system: Preparative reverse-phase HPLC
Step-by-Step Methodology:
-
Prepare 4-Chloroisoindoline Free Base:
-
Follow the same procedure as in Protocol 1, Step 1.
-
-
Prepare FITC Reagent:
-
Dissolve 1.0 equivalent of FITC in anhydrous DMF or DMSO immediately before use. Protect the solution from light.
-
-
Reaction:
-
Slowly add the FITC solution to the stirring 4-Chloroisoindoline solution.
-
Ensure the reaction vessel is protected from light to prevent photobleaching of the fluorophore.
-
Stir the reaction at room temperature for 4-8 hours or overnight.
-
-
Monitoring:
-
Monitor the reaction by LC-MS. The product will have a significant mass increase and will be highly fluorescent.
-
-
Purification and Validation:
-
Directly purify the crude reaction mixture using preparative reverse-phase HPLC with a fluorescence detector.
-
Confirm the identity and purity of the collected fractions by LC-MS.
-
Visualization of the Labeling Reaction:
Caption: Reaction scheme for fluorescent labeling with FITC.
Applications in Biological Systems
The successful synthesis and purification of these derivatives unlock a multitude of experimental possibilities.
-
Biotinylated Probes:
-
Fluorescent Probes:
-
Immunofluorescence Microscopy: Visualize the subcellular localization of the molecule's target within fixed or living cells.[]
-
Drug Screening: Develop high-throughput screening assays by monitoring changes in fluorescence upon binding to a target.[]
-
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. 4-CHLOROISOINDOLINE | 123594-04-7 [amp.chemicalbook.com]
- 5. 4-Chloroisoindoline | CAS#:123594-04-7 | Chemsrc [chemsrc.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Biotin-NHS Ester, NHS Biotinylation, CAS 35013-72-0 | AxisPharm [axispharm.com]
- 12. Fluorescent labeling of small molecules - Vichem [vichemchemie.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. nbinno.com [nbinno.com]
Application Notes & Protocols: Catalytic Methods for the Functionalization of the Isoindoline Ring
An in-depth guide to the catalytic functionalization of the isoindoline ring, designed for researchers, scientists, and drug development professionals.
Authored by: Dr. Gemini, Senior Application Scientist
Foreword: The Strategic Importance of the Isoindoline Scaffold
The isoindoline ring system, a bicyclic structure featuring a benzene ring fused to a five-membered nitrogen-containing ring, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its derivatives are integral to a range of commercial drugs, including the anti-myeloma agents lenalidomide and pomalidomide, the antihypertensive chlorthalidone, and the anxiolytic pazinaclone.[2][3] The therapeutic relevance of this motif stems from its rigid, three-dimensional structure which allows for precise spatial orientation of functional groups to interact with biological targets.[3][4]
Consequently, the development of efficient and selective methods to functionalize the isoindoline core is of paramount importance. Traditional synthetic routes often require multi-step sequences with pre-functionalized starting materials. Modern catalytic chemistry, however, offers more elegant and atom-economical solutions, particularly through the direct activation of otherwise inert C–H bonds. This guide provides a detailed overview of key catalytic strategies, field-proven protocols, and the mechanistic rationale behind these advanced synthetic transformations.
Section 1: Transition Metal-Catalyzed C–H Functionalization: A Paradigm Shift
Direct C–H functionalization has emerged as one of the most powerful tools in modern organic synthesis, allowing for the construction of complex molecules from simple precursors.[5][6] Transition metals, particularly palladium, rhodium, and copper, are at the forefront of this revolution, enabling the selective transformation of C–H bonds into new C–C or C–heteroatom bonds.
Palladium Catalysis: The Workhorse of C–H Arylation and Annulation
Palladium catalysis is a cornerstone of isoindoline functionalization, prized for its versatility and functional group tolerance.[7] A common strategy involves using a directing group on the isoindoline nitrogen to position the palladium catalyst in proximity to a specific C–H bond, ensuring high regioselectivity.
The generally accepted mechanism for palladium-catalyzed C–H functionalization involves a Pd(II)/Pd(IV) or Pd(0)/Pd(II) catalytic cycle. In a typical directed process, the catalyst coordinates to a directing group (e.g., an amide or pyridine), leading to a cyclometalated intermediate. This intermediate then reacts with a coupling partner (like an alkyne, alkene, or aryl halide) and subsequently undergoes reductive elimination to form the product and regenerate the active catalyst.[8][9]
This protocol describes an operationally simple method for synthesizing isoindolinones from readily available carboxamides and carboxylic acids, proceeding through a C-H activation and dehydration cascade.[8]
Materials:
-
N-Substituted Benzamide (Substrate, 1.0 equiv)
-
Carboxylic Acid or Anhydride (Coupling Partner, 1.5 equiv)
-
Pd(OAc)₂ (Catalyst, 5 mol%)
-
K₂CO₃ (Base, 2.0 equiv)
-
TBAB (Tetrabutylammonium bromide, 1.0 equiv)
-
Pivalic Anhydride ((Piv)₂O, 2.0 equiv)
-
Toluene (Solvent)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (N₂ or Ar), add the N-substituted benzamide (0.5 mmol), carboxylic acid (0.75 mmol), Pd(OAc)₂ (5.6 mg, 0.025 mmol), K₂CO₃ (138 mg, 1.0 mmol), and TBAB (161 mg, 0.5 mmol).
-
Add dry toluene (2.0 mL) via syringe.
-
Add pivalic anhydride (2.0 equiv, 0.19 mL, 1.0 mmol) to the mixture.
-
Seal the tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (10 mL).
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the desired isoindolinone.
Scientist's Note (Causality): The use of pivalic anhydride is crucial; it acts as an in-situ activator for the carboxylic acid, forming a mixed anhydride that facilitates the C-H activation/nucleophilic addition sequence.[8] The base, K₂CO₃, is essential for the C-H activation step, while TBAB can act as a phase-transfer catalyst and stabilizer for the palladium species.
Rhodium & Copper Catalysis: Expanding the Toolkit
While palladium is dominant, rhodium and copper catalysts offer unique reactivity for isoindoline synthesis.
-
Rhodium(III) Catalysis: Rh(III) catalysts, such as [{RhCl₂(Cp*)}₂], are highly effective for C-H activation and annulation reactions, particularly with directing groups like amides or sulfonamides.[10][11][12] These reactions often proceed via an oxidative annulation pathway and are compatible with a wide range of coupling partners, including olefins and diazo compounds.[10][13]
-
Copper Catalysis: Copper catalysts provide a cost-effective and powerful alternative for C-H functionalization.[14] Copper-catalyzed intramolecular C-H amination or sulfamidation of 2-benzylbenzamides is a robust method for constructing the isoindolinone core.[15][16][17] These reactions often utilize an external oxidant, like PhI(OAc)₂, and proceed under relatively mild conditions.[15]
| Catalyst System | Typical Reaction | Key Advantages | Representative Yields | Reference |
| Pd(OAc)₂ / Ligand | C-H Arylation/Annulation | High functional group tolerance, broad substrate scope. | 60-90% | [8][18] |
| [{RhCl₂(Cp)}₂]* | C-H Annulation with Olefins | High efficiency, compatibility with challenging substrates. | 70-95% | [10][11] |
| Cu(OTf)₂ / Oxidant | Intramolecular C-H Amination | Cost-effective, mild conditions, peroxide-free options. | 65-85% | [14][15][16] |
Section 2: Asymmetric Catalysis: The Quest for Chirality
Many bioactive isoindoline derivatives are chiral, with their pharmacological activity often residing in a single enantiomer.[19][20] Therefore, catalytic asymmetric synthesis is a critical goal for drug development professionals.
// Nodes Prochiral [label="Prochiral Isoindoline Precursor", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="Chiral Catalyst\n(Metal Complex or Organocatalyst)", shape=oval, fillcolor="#FBBC05", fontcolor="#202124"]; TransitionState [label="Diastereomeric\nTransition States\n(Low & High Energy)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Enantio_R [label="(R)-Isoindoline", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Enantio_S [label="(S)-Isoindoline", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Prochiral -> Catalyst [dir=none]; Catalyst -> TransitionState; TransitionState -> Enantio_R [label="Major Pathway\n(Lower Energy)"]; TransitionState -> Enantio_S [label="Minor Pathway\n(Higher Energy)"]; } caption { label = "Fig. 2: Principle of Asymmetric Catalysis for Enantioselective Synthesis."; fontname = "Arial"; fontsize = 10; }
Chiral Ligands in Transition Metal Catalysis
The most common approach to asymmetric metal catalysis involves using a chiral ligand that coordinates to the metal center. This chiral environment forces the reaction to proceed through a lower-energy transition state for one enantiomer over the other.
This method provides an efficient route to enantioenriched isoindolines through an intramolecular allylic C-H amination, a challenging transformation for Lewis basic amines.[21][22]
Materials:
-
o-Allylbenzylamine derivative (Substrate, 1.0 equiv)
-
[Pd(allyl)Cl]₂ (Catalyst precursor, 2.5 mol%)
-
Chiral Phosphoramidite Ligand (e.g., (S)-L*, 6 mol%)
-
Benzoquinone (BQ) (Oxidant, 1.2 equiv)
-
K₃PO₄ (Base, 1.5 equiv)
-
Dichloromethane (DCM) (Solvent)
Procedure:
-
In a glovebox, add [Pd(allyl)Cl]₂ (4.6 mg, 0.0125 mmol) and the chiral ligand (e.g., (S)-L*, 0.03 mmol) to a dry reaction vial.
-
Add dry DCM (1.0 mL) and stir for 20 minutes at room temperature.
-
To a separate vial, add the o-allylbenzylamine substrate (0.5 mmol), benzoquinone (65 mg, 0.6 mmol), and K₃PO₄ (159 mg, 0.75 mmol).
-
Transfer the catalyst solution to the substrate mixture via syringe.
-
Seal the vial and stir at 30-40 °C for 24 hours.
-
Monitor the reaction for completion. Once finished, dilute with DCM and filter through a short plug of silica gel.
-
Concentrate the filtrate and purify via flash chromatography to obtain the chiral isoindoline.
-
Determine the enantiomeric excess (ee) using chiral HPLC analysis.
Scientist's Note (Causality): The choice of the chiral phosphoramidite ligand is paramount; it creates a sterically defined pocket around the palladium center, which dictates the facial selectivity of the C-N bond formation at the π-allylpalladium intermediate.[21] Benzoquinone acts as the terminal oxidant to regenerate the active Pd(II) catalyst.
Organocatalysis: Metal-Free Asymmetric Synthesis
Organocatalysis offers a powerful, metal-free alternative for synthesizing chiral molecules. Chiral Brønsted acids, such as chiral phosphoric acids (CPAs), and bifunctional catalysts are particularly effective for isoindoline synthesis.[23][24][25]
These catalysts operate by activating substrates through hydrogen bonding or by forming chiral ion pairs, thereby creating a chiral environment that directs the stereochemical outcome of the reaction.[24] An enantioselective intramolecular heterocyclization using in situ generated N-acyliminium ions is a prime example, affording 3,3-disubstituted isoindolinones with high stereocontrol.[24] These reactions often proceed under mild conditions with broad substrate compatibility.[24]
| Method | Catalyst / Ligand | Key Transformation | Typical ee | Reference |
| Pd-Catalyzed C-H Amination | Pd / Chiral Phosphoramidite | Intramolecular Allylic Amination | >95% ee | [21][22] |
| Pd-Catalyzed Aminoalkynylation | Pd / Chiral Phosphine | Aminoalkynylation of Hydroxamic Ethers | >90% ee | [26] |
| Organocatalysis | Chiral Phosphoric Acid (CPA) | Intramolecular Heterocyclization | up to 98:2 er | [24] |
| Organocatalysis | Chiral Phase-Transfer Catalyst | Alkylation of 2-Formylarylnitriles | >95% ee (after recrystallization) | [23] |
Section 3: Conclusion and Future Outlook
The catalytic functionalization of the isoindoline ring has witnessed remarkable progress, driven by innovations in transition metal catalysis and asymmetric organocatalysis. Direct C-H activation strategies now provide highly efficient, selective, and atom-economical pathways to a diverse array of isoindoline and isoindolinone derivatives. The ability to forge these valuable scaffolds from simple, readily available starting materials is transforming the landscape of drug discovery and development.[1][4]
Future research will likely focus on expanding the scope of these reactions to include even more challenging C-H bonds, developing more sustainable catalytic systems using earth-abundant metals, and discovering novel asymmetric transformations to access complex chiral architectures with perfect stereocontrol. The continued synergy between mechanistic understanding and reaction development will undoubtedly unlock new generations of isoindoline-based therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. Isoindoline - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Palladium-catalyzed dual C-H or N-H functionalization of unfunctionalized indole derivatives with alkenes and arenes [pubmed.ncbi.nlm.nih.gov]
- 8. Redox-neutral palladium-catalyzed C-H functionalization to form isoindolinones with carboxylic acids or anhydrides as readily available starting materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Direct transition metal-catalyzed functionalization of heteroaromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rhodium catalyzed synthesis of isoindolinones via C-H activation of N-benzoylsulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. (PDF) Rhodium Catalyzed Synthesis of Isoindolinones via C–H [research.amanote.com]
- 13. Rhodium(iii)-catalyzed oxidative annulation of isoquinolones with allyl alcohols: synthesis of isoindolo[2,1-b]isoquinolin-5(7H)-ones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Isoindolinones via Copper-Catalyzed Intramolecular Benzylic C-H Sulfamidation [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 19. Catalytic Asymmetric Synthesis of Isoindolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Asymmetric Cascade Aza-Henry/Lactamization Reaction in the Highly Enantioselective Organocatalytic Synthesis of 3-(Nitromethyl)isoindolin-1-ones from α-Amido Sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chinesechemsoc.org [chinesechemsoc.org]
- 22. chinesechemsoc.org [chinesechemsoc.org]
- 23. Chiral bifunctional organocatalysts for enantioselective synthesis of 3-substituted isoindolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 25. Asymmetric Organocatalytic Mannich Reaction in the Synthesis of Hybrid Isoindolinone-Pyrazole and Isoindolinone-Aminal from Functionalized α-Amidosulfone | MDPI [mdpi.com]
- 26. Palladium-Catalyzed Aminoalkynylation Gives Chiral Isoindolinones - ChemistryViews [chemistryviews.org]
4-Chloroisoindoline hydrochloride as a precursor for fluorescent probes.
Application Notes & Protocols
Topic: 4-Chloroisoindoline Hydrochloride: A Versatile Precursor for the Synthesis of Advanced Fluorescent Probes
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Need for Versatile Fluorophore Scaffolds
Fluorescent probes are indispensable tools in modern life sciences, enabling the visualization and quantification of biological processes in real-time with high sensitivity and spatiotemporal resolution.[1][2] Their applications range from cellular imaging and flow cytometry to in-vivo tracking of biomolecules and high-throughput drug screening.[2][3] The core of any fluorescent probe is the fluorophore—a molecule whose photophysical properties, such as absorption and emission wavelengths, brightness (quantum yield), and photostability, dictate the probe's performance.[4][5]
While classic fluorophores like fluorescein and rhodamine are widely used, there is a continuous demand for novel scaffolds with tunable properties and straightforward synthetic access. The isoindoline core has emerged as a privileged structure in this regard. Its rigid, planar framework can lead to high fluorescence quantum yields, and its aromatic system is amenable to chemical modification for tuning its optical properties.[6][7][8]
This guide focuses on This compound , a key precursor that unlocks access to a diverse library of isoindoline-based fluorescent probes. The strategic placement of the chlorine atom serves as a versatile chemical handle for introducing a wide array of functional groups and recognition moieties, making it an ideal starting point for the rational design of sophisticated probes.
The Chemical Logic: Why 4-Chloroisoindoline?
The utility of this compound stems from the reactivity of the chloro-substituted aromatic ring. This feature allows for precise chemical modifications that are central to creating functional probes.
-
A Handle for C-N, C-C, and C-O Bond Formation: The chlorine atom is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination (for C-N bonds), Suzuki coupling (for C-C bonds), and Buchwald-Hartwig etherification (for C-O bonds). This enables the direct attachment of various recognition units (e.g., anilines, boronic acids, phenols) to the fluorophore core.
-
Tuning Photophysical Properties: The electronic nature of the substituent introduced at the 4-position dramatically influences the photophysical properties of the resulting isoindoline fluorophore.[9] Attaching electron-donating groups (like amines) can induce Intramolecular Charge Transfer (ICT), leading to a red-shift in emission and enhanced sensitivity to the local environment. Conversely, electron-withdrawing groups can be used to modulate the system's electronics for other purposes.[10]
-
Foundation for "Turn-On" Probes: By coupling the isoindoline core to a "quencher" or a recognition moiety via a cleavable linker, "turn-on" probes can be designed. The initial probe is non-fluorescent, but upon reaction with a specific analyte (e.g., an enzyme or a reactive oxygen species), the quencher is released, restoring the fluorescence of the isoindoline core. This design is often based on modulating mechanisms like Photoinduced Electron Transfer (PET).[11][12]
The following diagram illustrates the general synthetic strategy.
Caption: General strategy for developing functional fluorescent probes from 4-chloroisoindoline.
Experimental Protocol 1: Synthesis of a 4-Anilino-Isoindoline Derivative
This protocol details the synthesis of a fluorescent 4-anilino-isoindoline derivative via a Buchwald-Hartwig cross-coupling reaction. This derivative serves as a foundational structure whose fluorescence is sensitive to the environment and can be further modified at the aniline moiety.
Materials & Equipment
-
Reagents:
-
This compound
-
4-Methoxyaniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Reaction Scheme
Caption: Buchwald-Hartwig amination of 4-chloroisoindoline with 4-methoxyaniline. (Note: Images are placeholders for chemical structures).
Step-by-Step Procedure
-
Preparation: In a Schlenk flask, combine this compound (1.0 eq), 4-methoxyaniline (1.2 eq), and Sodium tert-butoxide (1.4 eq).
-
Scientist's Note: The hydrochloride salt must be neutralized. NaOtBu acts as both the base for the free amine generation and the base required for the catalytic cycle.
-
-
Catalyst Addition: Add Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq) to the flask.
-
Scientist's Note: Xantphos is a bulky electron-rich ligand that promotes the reductive elimination step in the catalytic cycle and prevents catalyst decomposition, leading to higher yields.
-
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to remove all oxygen.
-
Solvent Addition: Add anhydrous toluene via syringe. The amount should be sufficient to make a ~0.1 M solution with respect to the 4-chloroisoindoline.
-
Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase). The reaction is typically complete within 12-24 hours.
-
Workup: a. Cool the reaction mixture to room temperature. b. Dilute with Ethyl Acetate and filter through a pad of Celite to remove the palladium catalyst. c. Transfer the filtrate to a separatory funnel and wash with water (2x) and then brine (1x). d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography, using a gradient of Hexanes and Ethyl Acetate to elute the desired fluorescent product.
Characterization and Data
Proper characterization is essential to confirm the identity, purity, and photophysical properties of the synthesized probe.
-
Structural Verification:
-
¹H and ¹³C NMR: Confirm the chemical structure and absence of starting materials.
-
High-Resolution Mass Spectrometry (HRMS): Verify the exact mass of the synthesized compound.
-
-
Purity Analysis:
-
HPLC: Assess the purity of the final compound, which should ideally be >95% for use in biological applications.
-
Photophysical Properties Measurement
A stock solution of the purified probe (e.g., 1 mM in DMSO) is prepared. This is then diluted into the desired solvent (e.g., PBS buffer, pH 7.4) for spectroscopic measurements.
-
Absorption: Measure the UV-Vis absorption spectrum to find the absorption maximum (λabs) and calculate the molar absorptivity (ε) using the Beer-Lambert law.
-
Emission: Excite the sample at its λabs and record the fluorescence emission spectrum to determine the emission maximum (λem).
-
Quantum Yield (ΦF): Determine the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).
Representative Data Table
| Property | Value | Conditions |
| Absorption Max (λabs) | 410 nm | PBS, pH 7.4 |
| Emission Max (λem) | 525 nm | PBS, pH 7.4 |
| Molar Absorptivity (ε) | 15,000 M⁻¹cm⁻¹ | PBS, pH 7.4 |
| Quantum Yield (ΦF) | 0.35 | Relative to Quinine Sulfate |
| Stokes Shift | 115 nm | PBS, pH 7.4 |
Application Protocol 2: Live-Cell Imaging
This protocol provides a general workflow for staining live cells with the newly synthesized isoindoline probe for visualization by fluorescence microscopy.[4]
Workflow Diagram
Caption: Standard workflow for live-cell staining and fluorescence microscopy.
Step-by-Step Procedure
-
Cell Seeding: Seed adherent cells (e.g., HeLa) onto glass-bottom imaging dishes at an appropriate density to reach 60-70% confluency on the day of imaging.
-
Probe Preparation: Prepare a working solution of the probe by diluting the DMSO stock into pre-warmed complete cell culture medium. The final concentration typically ranges from 1-10 µM.
-
Scientist's Note: It is critical to optimize the probe concentration. Too high a concentration can lead to cytotoxicity or aggregation artifacts, while too low a concentration will result in a poor signal-to-noise ratio.
-
-
Cell Staining: Remove the culture medium from the cells and replace it with the probe-containing medium. Incubate the cells in a CO₂ incubator (37 °C, 5% CO₂) for 15-60 minutes.
-
Washing: Gently aspirate the probe-containing medium and wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS) to remove any unbound probe.[4]
-
Imaging: Add fresh, pre-warmed imaging buffer (e.g., complete medium without phenol red, or HBSS) to the cells. Place the dish on the stage of a fluorescence microscope equipped with appropriate filter sets (e.g., a filter cube suitable for exciting at ~410 nm and collecting emission at ~525 nm).
Trustworthiness & Troubleshooting
-
Synthesis Validation: Successful synthesis should be validated by obtaining consistent NMR and HRMS data that match theoretical values. The purity confirmed by HPLC ensures that observed fluorescence is not from impurities.
-
Photobleaching: Isoindoline derivatives, like many fluorophores, can be susceptible to photobleaching. To mitigate this, use the lowest possible excitation laser power and shortest exposure times necessary to acquire a clear image.
-
Solubility Issues: If the synthesized probe precipitates in aqueous media, consider increasing the DMSO concentration in the final working solution (while keeping it below 0.5% to avoid cell toxicity) or modifying the probe structure to include more polar or charged groups.
-
Probe Instability: Some isoindole structures can be unstable, particularly to light or oxidation.[10][13] Store stock solutions protected from light at -20 °C. If instability is observed during experiments, this may indicate a need to redesign the probe with more stabilizing substituents.
References
- 1. Fluorescent Probes for Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. State-of-the-art: functional fluorescent probes for bioimaging and pharmacological research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Lessons in Organic Fluorescent Probe Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modified Isoindolediones as Bright Fluorescent Probes for Cell and Tissue Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and fluorescence properties of isoindoline–benzazole-based boron difluoride complexes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and properties of highly fluorescent indolizino[3,4,5-ab]isoindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Three-component assembly of stabilized fluorescent isoindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of fluorescent probes for bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorescent Organic Small Molecule Probes for Bioimaging and Detection Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Three-component assembly of stabilized fluorescent isoindoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00505K [pubs.rsc.org]
Application Note: High-Throughput Screening Assays Using 4-Chloroisoindoline Hydrochloride Libraries
Abstract
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify novel modulators of biological targets.[1][2] The structural framework of the compounds within these libraries is a critical determinant of success. The isoindoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous clinically approved drugs due to its favorable pharmacological properties.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, validation, and execution of HTS campaigns utilizing chemical libraries derived from the versatile 4-Chloroisoindoline hydrochloride building block. We present detailed protocols for both a biochemical kinase inhibition assay and a cell-based viability assay, underpinned by a discussion of the scientific principles that ensure data integrity and the successful identification of high-quality hit compounds.
The Strategic Value of the 4-Chloroisoindoline Scaffold in Library Design
The success of any HTS campaign begins with a high-quality, structurally diverse compound library.[1] The 4-Chloroisoindoline core is an exemplary scaffold for library synthesis due to its inherent chemical properties. The secondary amine within the isoindoline ring and the chloro-substituted benzene ring provide multiple, chemically distinct points for diversification. This allows for the systematic exploration of chemical space around a proven pharmacophore, increasing the probability of identifying potent and selective interactions with a biological target.
The rationale for using this scaffold is rooted in its presence in numerous bioactive molecules known to modulate targets ranging from enzymes to receptors.[4][5] Libraries built from the this compound starting material can be designed to probe specific target families or to be broadly diverse for phenotypic screening campaigns.
Caption: Diversification points of the 4-Chloroisoindoline scaffold.
Foundational Principles of HTS Assay Development and Validation
An HTS-compatible assay must be robust, reproducible, and miniaturizable.[6] The choice between a biochemical (target-based) and a cell-based (phenotypic) approach is the first critical decision point, each offering distinct advantages.[7][8]
-
Biochemical Assays: Utilize purified components (e.g., enzymes, receptors) to directly measure the effect of a compound on a specific molecular interaction. They offer high precision and a clear mechanism of action but lack the context of a cellular environment.
-
Cell-Based Assays: Measure a compound's effect on a cellular process or pathway (e.g., cell viability, gene expression, protein translocation).[9] These assays provide more physiologically relevant data but can have more complex, multifactorial readouts.[7][10]
Assay Validation: The Key to Trustworthy Data
Before embarking on a full-scale screen, an assay must be rigorously validated to ensure it can reliably distinguish "hits" from inactive compounds.[11] The Z-factor (Z') is the gold-standard statistical parameter for this purpose.[12][13] It provides a dimensionless measure of the separation between the high (positive) and low (negative) controls, accounting for both the dynamic range of the signal and the data variation.[13][14]
The Z'-factor is calculated as: Z' = 1 - (3σp + 3σn) / |μp - μn| Where:
-
μp and σp are the mean and standard deviation of the positive control.
-
μn and σn are the mean and standard deviation of the negative control.
| Parameter | Acceptable Range | Interpretation |
| Z'-Factor | ≥ 0.5 | Excellent assay; large separation between controls.[15] |
| 0 to 0.5 | Acceptable, but may require more stringent hit criteria. | |
| < 0 | Unacceptable; no separation between controls.[14] | |
| Coefficient of Variation (CV%) | ≤ 20% | Good reproducibility of the signal.[11] |
| Signal-to-Background (S/B) | ≥ 2 | Sufficient dynamic range for hit identification. |
Protocol 1: Biochemical HTS for Kinase Inhibitors
This protocol describes a generic, luminescence-based kinase inhibition assay using a 4-Chloroisoindoline-derived library. The principle relies on quantifying the amount of ATP remaining after a kinase reaction; a decrease in luminescence indicates ATP consumption by the kinase, and inhibitors will prevent this consumption.
Caption: Workflow for a biochemical kinase inhibition HTS assay.
A. Materials and Reagents
-
Compound Library: 4-Chloroisoindoline library compounds dissolved in 100% DMSO at 10 mM.
-
Assay Plates: 384-well, white, solid-bottom plates.
-
Kinase: Purified, active kinase of interest.
-
Substrate: Specific peptide or protein substrate for the kinase.
-
ATP: Adenosine triphosphate at an optimized concentration (e.g., Km).
-
Assay Buffer: Buffer optimized for kinase activity (e.g., HEPES, MgCl₂, Brij-35).
-
Detection Reagent: Commercial luminescence-based ATP detection kit (e.g., Kinase-Glo®).
-
Positive Control: A known, potent inhibitor of the kinase (e.g., Staurosporine).
-
Negative Control: DMSO vehicle.
-
Instrumentation: Acoustic liquid handler (e.g., Echo®), automated liquid dispenser, plate reader with luminescence detection.
B. Step-by-Step Protocol
-
Compound Plating: Using an acoustic liquid handler, transfer 50 nL of each library compound, positive control, or negative control (DMSO) from the source plates to the 384-well assay plates. This results in a final assay concentration of 10 µM (assuming a 10 µL final volume).
-
Enzyme/Substrate Addition: Prepare a 2X kinase/substrate master mix in assay buffer. Dispense 5 µL of this mix into each well of the assay plate.
-
Kinase Reaction Incubation: Gently mix the plate and incubate at room temperature for 60 minutes to allow the kinase reaction to proceed. The choice of incubation time is critical and must be determined during assay development to ensure the reaction is in the linear range.
-
Reaction Termination & Signal Generation: Add 5 µL of the ATP detection reagent to all wells. This simultaneously stops the kinase reaction and initiates the luminescence signal.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Data Acquisition: Read the luminescence intensity on a compatible plate reader.
C. Data Analysis and Hit Selection
-
Calculate the percent inhibition for each compound well using the following formula: % Inhibition = 100 * (RLU_compound - RLU_pos_ctrl) / (RLU_neg_ctrl - RLU_pos_ctrl)
-
A primary "hit" is typically defined as any compound exhibiting inhibition greater than a set threshold (e.g., >50% or > 3 standard deviations from the mean of the negative controls).
Protocol 2: Cell-Based HTS for Cytotoxicity Profiling
This protocol outlines a method to assess the cytotoxic effect of compounds from the 4-Chloroisoindoline library on a cancer cell line. The assay measures intracellular ATP levels, which serve as a robust indicator of cell viability and metabolic activity.[16]
Caption: Workflow for a cell-based cytotoxicity HTS assay.
A. Materials and Reagents
-
Compound Library: As described in Protocol 1.
-
Assay Plates: 384-well, white, clear-bottom, tissue-culture treated plates.
-
Cell Line: A relevant human cell line (e.g., HeLa, A549) maintained in appropriate culture conditions.
-
Cell Culture Medium: Complete medium (e.g., DMEM + 10% FBS + 1% Pen/Strep).
-
Detection Reagent: Commercial luminescence-based cell viability kit (e.g., CellTiter-Glo®).
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin).
-
Negative Control: DMSO vehicle.
-
Instrumentation: Acoustic liquid handler, automated liquid dispenser, multichannel pipettes, CO₂ incubator, plate reader with luminescence detection.
B. Step-by-Step Protocol
-
Cell Seeding: Harvest and count cells. Dilute to the desired density in culture medium and dispense 20 µL into each well of the 384-well plates. The optimal seeding density must be determined during assay development to ensure cells are in an exponential growth phase at the time of compound addition.
-
Cell Adherence: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach and resume normal growth.
-
Compound Addition: Transfer 50 nL of library compounds, positive controls, or negative controls to the cell plates using an acoustic liquid handler.
-
Treatment Incubation: Return the plates to the incubator for a 48- to 72-hour incubation period. This duration allows for the full cytotoxic or cytostatic effects of the compounds to manifest.
-
Signal Generation: Equilibrate the plates and the cell viability reagent to room temperature. Add 10 µL of the reagent to each well.
-
Cell Lysis and Signal Stabilization: Mix the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence intensity on a compatible plate reader.
C. Data Analysis and Hit Selection
-
Calculate the percent viability for each compound well using the following formula: % Viability = 100 * (RLU_compound / RLU_neg_ctrl)
-
A cytotoxic "hit" is defined as a compound that reduces cell viability below a specific threshold (e.g., <50% viability).
From Primary Hit to Validated Lead: A Workflow
Identifying a hit in a primary screen is only the first step. A rigorous validation process is essential to eliminate false positives and characterize the activity of true hits.
Caption: A typical workflow for HTS hit validation.
-
Hit Confirmation: Primary hits are re-tested, often from the original source compound, to confirm their activity and rule out errors from the initial screen.
-
Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (typically an 8- to 10-point curve) to determine their potency (IC₅₀ or EC₅₀). This step is crucial for ranking compounds and establishing a preliminary structure-activity relationship (SAR).
-
Secondary and Orthogonal Assays: These are different assays used to confirm the mechanism of action and eliminate compounds that are non-specific or interfere with the assay technology (e.g., autofluorescent compounds in a fluorescence-based assay). For example, a hit from a kinase inhibition assay might be tested against a panel of other kinases to assess its selectivity.
Conclusion
Libraries derived from the this compound scaffold represent a valuable resource for modern drug discovery. By combining these chemically tractable libraries with robust, well-validated biochemical and cell-based high-throughput screening assays, researchers can efficiently identify and characterize novel bioactive molecules. The detailed protocols and validation principles outlined in this application note provide a self-validating framework for executing successful HTS campaigns, ultimately accelerating the journey from an initial chemical idea to a promising therapeutic lead.
References
- 1. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core [mdpi.com]
- 5. Design, synthesis of novel isoindoline hybrids as COX-2 inhibitors: Anti-inflammatory, analgesic activities and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. htsc.wustl.edu [htsc.wustl.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 10. marinbio.com [marinbio.com]
- 11. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Z-factor - Wikipedia [en.wikipedia.org]
- 13. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. assay.dev [assay.dev]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. A Protocol for a High-Throughput Multiplex Cell Viability Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Chromatographic purification methods for 4-Chloroisoindoline hydrochloride reaction products.
Application Notes & Protocols
Abstract
This guide provides a detailed technical overview and actionable protocols for the chromatographic purification of 4-Chloroisoindoline hydrochloride. As a polar, basic hydrochloride salt, this compound presents unique challenges that render standard chromatographic approaches ineffective. This document outlines strategies to overcome issues such as poor peak shape, strong stationary phase interactions, and low recovery. We present four distinct, optimized methods—Modified Normal-Phase Flash Chromatography, Reversed-Phase Preparative HPLC, Supercritical Fluid Chromatography (SFC), and Ion-Exchange Chromatography (IEX)—each tailored for different scales, purity requirements, and available instrumentation. The causality behind methodological choices is explained, empowering researchers to select and adapt these protocols for their specific synthetic outcomes.
Introduction: The Purification Challenge
4-Chloroisoindoline and its hydrochloride salt are valuable intermediates in pharmaceutical synthesis. The purity of such building blocks is paramount, as impurities can propagate through subsequent synthetic steps, leading to final products with compromised activity, safety profiles, and lower overall yields.
The primary challenge in purifying this compound stems from its physicochemical properties:
-
Basicity: The secondary amine (pKa ~9-10) is basic and readily protonated.
-
Polarity: The hydrochloride salt form is highly polar and often exhibits poor solubility in non-polar organic solvents.
-
Reactivity on Silica: The basic amine interacts strongly with the acidic silanol groups (Si-OH) on standard silica gel, a common stationary phase. This acid-base interaction leads to significant peak tailing, irreversible adsorption, and potential on-column degradation.[1][2]
Typical reaction mixtures may contain the desired product alongside unreacted starting materials, over-alkylated byproducts, dehalogenated analogs, and other process-related impurities.[3] A robust purification strategy is therefore essential.
Strategic Approach to Method Selection
Selecting the appropriate chromatographic technique is the most critical decision in the purification workflow. The choice depends on the desired scale, target purity, and the nature of the key impurities. The following decision-making framework can guide the process.
Caption: Method selection flowchart for purifying 4-Chloroisoindoline HCl.
Methodologies and Protocols
Method 1: Modified Normal-Phase Flash Chromatography
This method is ideal for purifying larger quantities (grams to tens of grams) where moderate to good purity (90-98%) is sufficient. The key is to mitigate the interaction between the basic amine and the acidic silica stationary phase.
Expertise & Causality: Standard silica gel is acidic and will strongly retain the basic 4-Chloroisoindoline, causing poor elution and recovery.[2] To overcome this, we use an amine-functionalized stationary phase. The bonded amine groups on the silica surface effectively shield the acidic silanols, creating a less polar, slightly basic environment.[4][5] This prevents the strong acid-base interaction, resulting in symmetrical peaks and improved recovery using simple, non-polar solvent systems.[2] Alternatively, basic alumina can be used, but amine-silica often provides better resolution due to its smaller particle size.[6][7]
Protocol: Amine-Functionalized Silica Flash Chromatography
-
Stationary Phase Selection:
-
Mobile Phase Development (TLC):
-
Use amine-functionalized TLC plates for method development.
-
Solvent System: Start with a Hexane/Ethyl Acetate (EtOAc) or Dichloromethane (DCM)/Methanol (MeOH) system.
-
Goal: Achieve an Rf value of 0.2-0.3 for the target compound for optimal separation on the column.[8] A typical starting point is 80:20 Hexane:EtOAc, gradually increasing the polarity.
-
-
Sample Preparation & Loading:
-
If possible, dissolve the crude hydrochloride salt in a minimal amount of a stronger solvent like DCM or MeOH.
-
Recommended: Perform a "dry load." Adsorb the crude material onto a small amount of silica gel or diatomaceous earth. To do this, dissolve the crude product in a suitable solvent (e.g., methanol), add the sorbent, and evaporate the solvent completely under reduced pressure. This ensures a concentrated band is applied to the column.
-
-
Chromatography Execution:
-
Equilibrate the amine column with the initial, low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc).
-
Load the sample (liquid or dry load) onto the column.
-
Run a linear gradient based on the TLC development. For example, from 5% to 40% EtOAc in Hexane over 10-15 column volumes (CV).
-
Monitor the elution using UV detection (e.g., at 254 nm).
-
-
Fraction Analysis & Workup:
-
Analyze collected fractions by TLC or analytical HPLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent via rotary evaporation.
-
| Parameter | Guideline | Rationale |
| Stationary Phase | Amine-Bonded Silica | Neutralizes acidic silanols, preventing peak tailing and product loss.[2][4] |
| Mobile Phase | Hexane/EtOAc or DCM/MeOH | Offers good selectivity without requiring basic additives.[5] |
| Sample Loading | Dry Load | Improves resolution by ensuring a tight application band at the column head. |
| Expected Purity | 90-98% | Dependent on impurity profile; suitable for intermediate stages. |
Method 2: Reversed-Phase Preparative HPLC (RP-HPLC)
RP-HPLC is the method of choice for obtaining the highest purity material (>99%), typically on a scale of milligrams to a few grams.[9][10]
Expertise & Causality: In reversed-phase chromatography, a non-polar stationary phase (like C18) is used with a polar mobile phase (like water/acetonitrile).[11] For a basic compound like 4-Chloroisoindoline, controlling the mobile phase pH is critical.[12] By adding an acid (e.g., formic acid or TFA), we ensure the amine is consistently protonated (R-NH2+).[13] This prevents the neutral free-base form from existing, which would interact differently with the stationary phase and cause severe peak tailing. The protonated form behaves as a well-defined ionic species, leading to sharp, symmetrical peaks.[13] Formic acid is often preferred as it is MS-compatible and easier to remove than TFA, which is a strong ion-pairing agent.[12][14]
Protocol: C18 Preparative HPLC with Acidic Modifier
-
System & Column:
-
System: Preparative HPLC with gradient pumps, a UV/DAD detector, and a fraction collector.
-
Column: C18 stationary phase (e.g., 250 x 20 mm, 5-10 µm particle size).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid (v/v) in HPLC-grade water.
-
Mobile Phase B: 0.1% Formic Acid (v/v) in HPLC-grade Acetonitrile (ACN) or Methanol.
-
Degas both mobile phases thoroughly before use.[15]
-
-
Method Development (Analytical Scale):
-
First, develop the method on an analytical C18 column (e.g., 150 x 4.6 mm, 5 µm).
-
Run a scouting gradient (e.g., 5% to 95% B over 15 minutes) to determine the approximate elution time.
-
Optimize the gradient to maximize resolution between the product and key impurities.
-
-
Preparative Run Execution:
-
Sample Preparation: Dissolve the crude material in a minimal amount of a suitable solvent (e.g., Water/ACN mixture, or DMSO if necessary) to a concentration of 10-50 mg/mL.[13] Filter the sample through a 0.45 µm syringe filter.
-
Column Equilibration: Equilibrate the preparative column with the starting mobile phase composition for at least 5-10 column volumes.[13]
-
Injection & Separation: Inject the sample and run the scaled-up preparative gradient. Monitor at a suitable wavelength (e.g., 254 nm).
-
Fraction Collection: Collect fractions corresponding to the main product peak, using narrow collection windows to maximize purity.[13]
-
-
Post-Purification Workup:
-
Confirm the purity of collected fractions using analytical HPLC.
-
Combine pure fractions. Remove the organic solvent (ACN/MeOH) via rotary evaporation.
-
Lyophilize (freeze-dry) the remaining aqueous solution to obtain the purified compound as the formate salt. If the hydrochloride salt is required, the material can be redissolved in a minimal amount of water, treated with a stoichiometric amount of HCl, and re-lyophilized.
-
Caption: Workflow for preparative HPLC purification.
Method 3: Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique that uses supercritical CO2 as the primary mobile phase. It is increasingly adopted for both chiral and achiral purifications in drug discovery due to its speed and reduced solvent usage.[16]
Expertise & Causality: SFC excels at purifying polar and basic compounds like 4-Chloroisoindoline. The mobile phase (CO2 + co-solvent like methanol) has low viscosity, allowing for much faster separations than HPLC.[17] For basic amines, which can be challenging, SFC often provides superior peak shapes and resolution compared to normal-phase LC.[16][17] The rapid evaporation of CO2 upon depressurization means that fractions are collected in a much smaller volume of organic co-solvent, drastically reducing dry-down times.[16] If the starting material is racemic, chiral SFC using a specialized stationary phase (like a Crownpak® column) is the premier method for isolating individual enantiomers.[18]
Protocol: Achiral Preparative SFC
-
System & Column:
-
System: Preparative SFC system with a co-solvent pump, back-pressure regulator (BPR), UV detector, and fraction collector.
-
Column: A polar achiral stationary phase is often a good starting point.
-
-
Mobile Phase:
-
Main Solvent: Supercritical CO2.
-
Co-solvent/Modifier: Methanol is a common choice.
-
Additive: A small amount of a basic additive (e.g., diethylamine) or acidic additive may be required to achieve good peak shape, depending on the stationary phase.
-
-
Method Development (Analytical Scale):
-
Screen various polar columns and co-solvent percentages on an analytical SFC system.
-
Optimize the gradient, temperature, and back-pressure to achieve the best separation.
-
-
Preparative Run & Workup:
-
Sample Preparation: Dissolve the crude material in the minimum amount of co-solvent (e.g., methanol).
-
Execution: Scale the analytical method to the preparative system, adjusting flow rates and injection volume accordingly.
-
Fraction Collection: Fractions are collected post-BPR. The CO2 evaporates, leaving the purified compound in the co-solvent.
-
Workup: Combine pure fractions and evaporate the small volume of co-solvent.
-
Method 4: Ion-Exchange Chromatography (IEX)
IEX separates molecules based on their net charge and is a powerful tool if the product and impurities have different charge states.[19][20]
Expertise & Causality: As a hydrochloride salt, the compound exists as a positively charged isoindolinium cation and a chloride anion. This inherent charge makes it a perfect candidate for cation-exchange chromatography. The positively charged product will bind to a negatively charged stationary phase (e.g., a strong cation exchanger with sulfopropyl groups).[21] Neutral impurities will pass through unretained. Elution of the bound product is achieved by increasing the ionic strength of the mobile phase (a salt gradient) or by changing the pH to neutralize the charge on the product.[19] This provides a completely different separation mechanism compared to reversed-phase or normal-phase, making it excellent for removing impurities that are difficult to separate by hydrophobicity or polarity.
Protocol: Strong Cation-Exchange (SCX) Chromatography
-
Stationary Phase: A strong cation-exchange resin (e.g., SP Sepharose or a silica-based SCX column).
-
Buffer System:
-
Binding/Wash Buffer (Low Salt): e.g., 20 mM MES buffer, pH 6.0. The pH should be at least 1-2 units below the pKa of the amine to ensure it remains protonated and positively charged.[21]
-
Elution Buffer (High Salt): e.g., 20 mM MES buffer, pH 6.0 + 1 M NaCl.
-
-
Purification Steps:
-
Equilibration: Equilibrate the SCX column with 5-10 CV of Binding Buffer.
-
Loading: Dissolve the sample in the Binding Buffer and load it onto the column.
-
Wash: Wash the column with 5-10 CV of Binding Buffer to elute any neutral or negatively charged impurities.
-
Elution: Apply a linear gradient from 0% to 100% Elution Buffer over 10-20 CV to elute the bound product. Alternatively, a step gradient can be used.
-
Fraction Analysis: Analyze fractions for the presence of the product.
-
Desalting: The purified fractions will contain a high concentration of salt (e.g., NaCl), which must be removed. This can be accomplished by subsequent reversed-phase solid-phase extraction (SPE) or dialysis.
-
Summary of Methods
| Feature | Modified Normal-Phase | RP-Prep HPLC | Preparative SFC | Ion-Exchange (IEX) |
| Principle | Adsorption (Polarity) | Partitioning (Hydrophobicity) | Partitioning (Polarity/H-bonding) | Electrostatic Interaction (Charge) |
| Stationary Phase | Amine-Silica, Alumina | C18, C8 | Various polar phases | Cation/Anion Exchange Resin |
| Typical Scale | 1 g - 100 g | 10 mg - 5 g | 10 mg - 5 g | Variable (mg to kg) |
| Purity | 90-98% | >99% | >99% | >98% |
| Speed | Moderate | Slow | Very Fast | Slow to Moderate |
| Pros | High capacity, simple solvents | Highest resolution, well-understood | Fast, low organic solvent use, "green" | Orthogonal selectivity, high capacity |
| Cons | Lower resolution | High solvent consumption, long dry-down | Requires specialized equipment | Requires desalting step, buffer complexity |
Conclusion
The purification of this compound requires a tailored chromatographic strategy that accounts for its polar and basic nature. No single method is universally superior; the optimal choice is dictated by the specific project goals of scale, purity, and available resources. For high-throughput discovery chemistry requiring good purity on a gram scale, modified normal-phase flash chromatography on an amine-functionalized column is highly effective. For generating reference standards or material for advanced studies requiring the highest purity, reversed-phase preparative HPLC with an acidic mobile phase modifier is the gold standard. SFC offers a compelling, high-speed, and green alternative, while IEX provides a powerful orthogonal approach for removing challenging, charge-differentiated impurities. By understanding the principles behind each technique, researchers can confidently develop robust and efficient purification protocols.
References
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. biotage.com [biotage.com]
- 5. teledyneisco.com [teledyneisco.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 8. chem.rochester.edu [chem.rochester.edu]
- 9. warwick.ac.uk [warwick.ac.uk]
- 10. m.youtube.com [m.youtube.com]
- 11. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. mastelf.com [mastelf.com]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 19. bio-rad.com [bio-rad.com]
- 20. Using ion exchange chromatography to purify a recombinantly expressed protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. documents.thermofisher.com [documents.thermofisher.com]
Topic: Scale-up Synthesis of 4-Chloroisoindoline Hydrochloride for Preclinical Studies
An Application Note for Drug Development Professionals
Abstract
This application note provides a comprehensive and scalable protocol for the synthesis of 4-Chloroisoindoline hydrochloride, a critical building block in the development of various pharmaceutical agents.[1] The isoindoline scaffold is a privileged structure found in numerous bioactive molecules and approved drugs, making robust synthetic access to its derivatives essential for preclinical and clinical development.[2][3] This guide details a two-step synthetic route starting from commercially available 4-Chlorophthalimide, focusing on reaction optimization, process safety, and analytical controls necessary for producing material suitable for preclinical evaluation. The described methodology emphasizes scalability, purity, and reproducibility, addressing the common challenges encountered when transitioning from laboratory-scale synthesis to pilot-scale production.
Introduction: The Strategic Importance of the Isoindoline Scaffold
The isoindoline heterocyclic core is a cornerstone in medicinal chemistry, featured in drugs approved for a wide range of indications, including oncology, inflammation, and central nervous system disorders.[2] Compounds like lenalidomide and pomalidomide, which contain a modified isoindoline structure, highlight the therapeutic potential of this scaffold.[4][5] 4-Chloroisoindoline, in particular, serves as a versatile intermediate. The chlorine atom provides a handle for further functionalization via cross-coupling reactions, while the secondary amine allows for the introduction of diverse substituents to modulate pharmacological properties.[1]
The successful execution of preclinical studies demands a reliable supply of high-purity Active Pharmaceutical Ingredients (APIs) or key intermediates. Therefore, a well-characterized, scalable, and cost-effective synthetic process is not merely a matter of academic interest but a critical prerequisite for advancing a drug candidate through the development pipeline. This document outlines such a process for this compound, designed to be implemented by researchers in drug development and process chemistry.
Recommended Synthetic Pathway
The selected strategy involves a two-step process starting from 4-Chlorophthalimide: (1) reduction of the phthalimide moiety to the corresponding isoindoline free base, and (2) conversion to the stable, crystalline hydrochloride salt. This route is advantageous due to the high availability of the starting material and the generally high-yielding nature of the reduction step.
Rationale for Pathway Selection:
-
Starting Material Accessibility : 4-Chlorophthalimide is a commercially available and relatively inexpensive starting material.[6][7]
-
Reaction Robustness : The reduction of phthalimides to isoindolines is a well-established transformation. While various reducing agents can be employed, this protocol will focus on Lithium Aluminum Hydride (LiAlH₄) for its efficiency, though considerations for catalytic hydrogenation will be discussed as a potentially safer and more scalable alternative.
-
Product Isolation and Purity : The final product is isolated as a hydrochloride salt. Salt formation facilitates purification through crystallization, removes residual impurities, and improves the solid-state properties (e.g., stability, handling) of the final compound, which is critical for preclinical formulation work.
Synthetic Workflow Diagram
Caption: Overall synthetic scheme for 4-Chloroisoindoline HCl.
Detailed Synthesis Protocols
Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory. Lithium Aluminum Hydride (LiAlH₄) is a highly reactive, water-sensitive reagent that can ignite upon contact with moisture. Handle with extreme care under an inert atmosphere (Nitrogen or Argon).
Protocol 1: Scale-up Synthesis of 4-Chloroisoindoline (Free Base)
This protocol is designed for a 100-gram scale synthesis.
Materials and Reagents:
-
4-Chlorophthalimide (100 g, 0.55 mol)
-
Lithium Aluminum Hydride (LiAlH₄), powder (46 g, 1.21 mol, 2.2 eq)
-
Anhydrous Tetrahydrofuran (THF), (2.5 L)
-
Deionized Water (46 mL)
-
15% (w/v) Sodium Hydroxide solution (46 mL)
-
Deionized Water (138 mL)
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
10 L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser (with a drying tube or inert gas inlet), and a thermocouple.
-
Heating mantle.
-
Large Buchner funnel and filter flask.
-
Rotary evaporator.
Procedure:
-
Reaction Setup: Under a nitrogen atmosphere, charge the 10 L flask with anhydrous THF (1.5 L) and slowly add the LiAlH₄ powder (46 g) in portions with stirring. Causality Note: Portion-wise addition is crucial to control any initial exotherm from the dissolution of LiAlH₄.
-
Addition of Starting Material: Once the LiAlH₄ is well-suspended, slowly add the 4-Chlorophthalimide (100 g) as a solid in portions over 1-2 hours. The reaction is exothermic; maintain the internal temperature below 30°C using an ice bath if necessary. Causality Note: Controlling the addition rate prevents a dangerous temperature spike and ensures a smooth reaction.
-
Reaction and Monitoring: After the addition is complete, slowly heat the mixture to reflux (~66°C) and maintain for 12-18 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.
-
Work-up (Fieser Method): Cool the reaction mixture to 0°C in an ice-water bath. EXTREME CAUTION is required for this step due to vigorous gas evolution (hydrogen). Quench the reaction by adding the following reagents sequentially and very slowly, allowing the gas evolution to subside between additions:
-
46 mL of deionized water.
-
46 mL of 15% NaOH solution.
-
138 mL of deionized water.
-
Causality Note: This specific quenching procedure is designed to produce a granular, easily filterable aluminum salt precipitate, simplifying the isolation of the product.
-
-
Isolation: Allow the resulting slurry to stir at room temperature for 1 hour. Filter the white precipitate (aluminum salts) through a pad of Celite in a Buchner funnel and wash the filter cake thoroughly with THF (2 x 250 mL) and then DCM (2 x 250 mL).
-
Purification: Combine the filtrate and washes. Concentrate the solution under reduced pressure using a rotary evaporator to yield the crude 4-Chloroisoindoline as an oil or waxy solid. The crude product can be used directly in the next step or purified further by vacuum distillation if required for other applications.[8]
Protocol 2: Preparation and Purification of this compound
Materials and Reagents:
-
Crude 4-Chloroisoindoline (from Protocol 1, ~84.5 g theoretical)
-
Anhydrous Isopropanol (IPA) or Dioxane
-
4M HCl in Dioxane or Isopropanolic HCl
-
Anhydrous Diethyl Ether or MTBE
Procedure:
-
Dissolution: Dissolve the crude 4-Chloroisoindoline in anhydrous isopropanol (approx. 500 mL). Filter if any insoluble material is present.
-
Salt Formation: Cool the solution to 0-5°C in an ice bath. Slowly add 4M HCl in dioxane (or a saturated solution of HCl in IPA) dropwise with vigorous stirring until the pH of the solution becomes strongly acidic (pH 1-2, check with moist pH paper). A white precipitate will form immediately.
-
Crystallization and Isolation: Continue stirring the suspension at 0-5°C for an additional 1-2 hours to ensure complete precipitation. Collect the solid product by vacuum filtration. Causality Note: Stirring at low temperature maximizes the yield by promoting complete crystallization.
-
Washing: Wash the filter cake with cold isopropanol (2 x 100 mL) followed by anhydrous diethyl ether or MTBE (2 x 100 mL) to remove residual solvent and impurities.
-
Drying: Dry the white crystalline solid under vacuum at 40-50°C to a constant weight. This yields the final this compound.
Scale-Up Considerations and Process Controls
Transitioning from bench-scale to pilot-scale requires careful consideration of several factors to ensure safety, consistency, and efficiency.[9]
-
Heat Management: The LiAlH₄ reduction is highly exothermic. On a larger scale, efficient heat dissipation is critical. A jacketed reactor with controlled cooling is essential. The rate of addition of the phthalimide must be strictly controlled based on the reactor's ability to remove heat.
-
Reagent Handling: Handling large quantities of LiAlH₄ powder poses significant safety risks. Using commercially available solutions of LiAlH₄ in THF can mitigate some of these risks. The quenching process must be scaled with extreme care, with slow, subsurface addition and adequate headspace in the reactor to accommodate gas evolution.
-
Alternative Reduction Methods: For multi-kilogram scale, catalytic hydrogenation presents a safer and more environmentally friendly alternative to metal hydride reductions. A typical system would involve 4-Chlorophthalimide with a catalyst like Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) under hydrogen pressure in a solvent like THF or ethanol.[8] This route often requires optimization of catalyst loading, pressure, and temperature but avoids the hazardous quench of LiAlH₄.
-
In-Process Controls (IPCs): Regular monitoring is key to a reproducible process.
-
Reaction Completion: Use HPLC to monitor the disappearance of the starting material. Set a clear endpoint criterion (e.g., <1% starting material remaining).
-
pH Control: During salt formation, precise pH control is necessary to ensure complete conversion to the hydrochloride salt without using a large excess of acid, which could be difficult to remove.
-
Analytical Characterization for Preclinical Use
The final product must be rigorously characterized to ensure it meets the quality standards required for preclinical studies.
| Parameter | Method | Specification |
| Appearance | Visual Inspection | White to off-white crystalline solid |
| Identity | ¹H NMR, ¹³C NMR, MS | Conforms to the structure of 4-Chloroisoindoline HCl |
| Purity | HPLC | ≥ 98.0% (by area) |
| Melting Point | Melting Point Apparatus | To be established (e.g., 210-215 °C) |
| Residual Solvents | GC-HS | Conforms to ICH Q3C limits |
| Water Content | Karl Fischer Titration | ≤ 0.5% |
Expected Analytical Data:
-
¹H NMR (400 MHz, DMSO-d₆): δ ~10.0 (br s, 2H, NH₂⁺), 7.4-7.6 (m, 3H, Ar-H), 4.5 (s, 4H, CH₂).
-
Mass Spec (ESI+): m/z = 154.04 [M+H]⁺ (for free base), corresponding to C₈H₈ClN.
Conclusion
This application note provides a detailed, robust, and scalable synthesis of this compound. By following the outlined protocols and considering the scale-up recommendations, drug development professionals can reliably produce multi-gram to kilogram quantities of this key intermediate with the high purity required for preclinical toxicology and pharmacology studies. The emphasis on process controls, safety, and thorough analytical characterization ensures a self-validating system that supports the rapid advancement of new chemical entities.
References
- 1. 4-Chloroisoindoline [myskinrecipes.com]
- 2. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core | MDPI [mdpi.com]
- 3. BJOC - The chemistry of isoindole natural products [beilstein-journals.org]
- 4. WO2020114482A1 - Isoindoline compound, and preparation method, pharmaceutical composition, and application of isoindoline compound - Google Patents [patents.google.com]
- 5. EP3896062A1 - Isoindoline compound, and preparation method, pharmaceutical composition, and application of isoindoline compound - Google Patents [patents.google.com]
- 6. 4-Chlorophthalimide | 7147-90-2 [chemicalbook.com]
- 7. 4-Chloro-phthalimide | C8H4ClNO2 | CID 231239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. US6320058B2 - Process for the preparation of isoindoline - Google Patents [patents.google.com]
- 9. Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloroisoindoline Hydrochloride
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4-Chloroisoindoline hydrochloride. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to help you optimize your synthetic route and improve your overall yield.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. The primary synthetic route typically involves the reduction of 4-chlorophthalimide. While seemingly straightforward, this reduction can be influenced by numerous factors that affect both the yield and purity of the final product. This guide will walk you through common issues and provide robust solutions to enhance your synthetic efficiency.
Troubleshooting Guide: Overcoming Low Yields and Impurities
This section addresses specific problems you may encounter during the synthesis of this compound and offers targeted solutions.
Problem 1: Low Conversion of 4-Chlorophthalimide
A low conversion rate of the starting material, 4-chlorophthalimide, is a frequent obstacle to achieving a high yield.
Potential Causes & Recommended Solutions:
| Potential Cause | Recommended Solution | Scientific Rationale |
| Inactive or Poor Quality Reducing Agent | Use a freshly opened or properly stored reducing agent. Common choices include catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reductants like tin(II) chloride (SnCl₂) in concentrated HCl.[1][2] | The efficacy of reducing agents can diminish over time due to oxidation or moisture absorption. Catalytic hydrogenation, while effective, can be sensitive to catalyst poisoning. |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider extending the reaction time or cautiously increasing the temperature. | The reduction of the imide functionality requires sufficient energy and time to proceed to completion. Incomplete reactions are a common source of low yields. |
| Inappropriate Solvent | For catalytic hydrogenation, solvents like ethyl acetate or ethanol are often effective.[1] For chemical reductions with metal halides, acidic aqueous solutions are typically required.[2] | The choice of solvent can significantly impact the solubility of reactants and the overall reaction kinetics. |
| Catalyst Poisoning (for Catalytic Hydrogenation) | Ensure all glassware is scrupulously clean and that the starting material and solvent are free of impurities, particularly sulfur-containing compounds, which are known catalyst poisons. | Palladium catalysts are highly susceptible to deactivation by various functional groups and impurities, which can halt the hydrogenation process.[3] |
Problem 2: Formation of Side Products
The presence of unexpected side products can complicate purification and significantly reduce the yield of the desired this compound.
Potential Causes & Recommended Solutions:
| Potential Cause | Recommended Solution | Scientific Rationale |
| Over-reduction to 4-Chloro-1,3-dihydro-2H-isoindole | Carefully control the stoichiometry of the reducing agent and the reaction conditions (temperature, pressure for hydrogenation). | The isoindoline ring system can be susceptible to further reduction under harsh conditions, leading to the formation of the corresponding amine. |
| Formation of Hydroxylactams | If using milder reducing agents like sodium borohydride, the partial reduction to a hydroxylactam can occur.[4] If this is observed, consider switching to a more robust reduction method or oxidizing the hydroxylactam back to the imide for recycling.[4] | The carbonyl groups of the phthalimide can be reduced sequentially. Milder reducing agents may not be sufficient to fully reduce both carbonyls to the desired methylene groups. |
| Dehalogenation | In catalytic hydrogenation, dehalogenation (loss of the chlorine atom) can be a significant side reaction. Consider using alternative catalysts or adding an acid promoter which can sometimes suppress this side reaction.[1] | The carbon-chlorine bond can be susceptible to hydrogenolysis, particularly with palladium catalysts. |
Problem 3: Difficult Product Isolation and Purification
Even with a successful reaction, isolating the pure hydrochloride salt can be challenging.
Potential Causes & Recommended Solutions:
| Potential Cause | Recommended Solution | Scientific Rationale |
| Incomplete Precipitation of the Hydrochloride Salt | Ensure the solution of the free base is sufficiently concentrated before adding the HCl source (e.g., HCl gas or a solution of HCl in an anhydrous solvent like isopropanol or diethyl ether). Cooling the solution can also promote crystallization. | The solubility of the hydrochloride salt is highly dependent on the solvent and temperature. Incomplete precipitation leads to significant product loss in the mother liquor. |
| Product is an Oil or Gummy Solid | Try triturating the crude product with a non-polar solvent (e.g., hexane or diethyl ether) to induce crystallization. If this fails, purification of the free base by column chromatography before salt formation may be necessary. | The presence of impurities can inhibit crystallization, resulting in an oily or amorphous product. |
| Hygroscopic Nature of the Product | Handle the final product in a dry atmosphere (e.g., in a glove box or under a stream of dry nitrogen) and store it in a tightly sealed container with a desiccant. | Hydrochloride salts can be hygroscopic, readily absorbing moisture from the air, which can affect their physical properties and stability. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for the synthesis of 4-Chloroisoindoline?
The most prevalent method is the reduction of 4-chlorophthalimide. Catalytic hydrogenation over a palladium catalyst is a common industrial approach due to its clean reaction profile.[1] For laboratory-scale synthesis, reduction with tin(II) chloride in concentrated hydrochloric acid is also a robust and reliable method.[2]
Q2: How can I prepare the starting material, 4-chlorophthalimide?
4-Chlorophthalimide can be synthesized from 4-chlorophthalic anhydride.[5][6] This can be achieved through various methods, including reaction with ammonia or urea.[7]
Q3: What are the critical parameters to control during the reduction step?
The key parameters to monitor and control are:
-
Purity of Starting Materials: Ensure the 4-chlorophthalimide is of high purity to avoid side reactions and catalyst poisoning.
-
Reaction Temperature: Maintain the optimal temperature for the chosen reduction method to prevent over-reduction or decomposition.
-
Stoichiometry of Reagents: Use the correct molar ratios of the reducing agent to the substrate to ensure complete conversion without excessive side product formation.
-
Anhydrous Conditions (for salt formation): When forming the hydrochloride salt, it is crucial to use anhydrous solvents to prevent hydrolysis and ensure efficient precipitation.
Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?
-
Thin Layer Chromatography (TLC): Essential for monitoring the progress of the reaction and assessing the purity of the crude product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and identify any impurities.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
Q5: What are the recommended storage conditions for this compound?
This compound should be stored in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[8] It is advisable to store it in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture.[9]
Experimental Workflows and Visualizations
General Workflow for this compound Synthesis
Caption: General workflow for the synthesis of 4-Chloroisoindoline HCl.
Troubleshooting Logic Diagram for Low Yield
Caption: A step-by-step process for troubleshooting low yield issues.
References
- 1. Promotion of the catalytic hydrogenation of phthalimide and substituted phthalimides over palladium - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Reduction of Isocyanides, Imines, Imides: Mendius Reduction, Gabriel Phthalimide Synthesis, Practice Problems and FAQs: in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 3. tcichemicals.com [tcichemicals.com]
- 4. An Oxidation Study of Phthalimide-Derived Hydroxylactams - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2004072012A1 - Preparation of substituted phthalic anhydride, especially 4-chlorophtalic anhydride - Google Patents [patents.google.com]
- 6. US6528663B1 - Methods for the preparation of 4-chlorophthalic anhydride - Google Patents [patents.google.com]
- 7. wisdomlib.org [wisdomlib.org]
- 8. Page loading... [guidechem.com]
- 9. gmpinsiders.com [gmpinsiders.com]
Common side reactions in the synthesis of N-substituted isoindolines.
Welcome to the technical support center for the synthesis of N-substituted isoindolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common side reactions and challenges encountered during the synthesis of this important heterocyclic scaffold. Drawing from established literature and extensive field experience, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure the successful and efficient synthesis of your target molecules.
I. Troubleshooting Guide: Common Side Reactions & Their Mitigation
The synthesis of N-substituted isoindolines can be susceptible to a variety of side reactions that can significantly impact yield and purity. This section addresses the most common issues in a question-and-answer format, providing insights into their root causes and offering practical, field-proven solutions.
Q1: My reductive amination of o-phthalaldehyde with a primary amine is giving low yields and a complex mixture of byproducts. What's going wrong?
A1: Reductive amination is a widely used method for constructing the isoindoline core, but it is not without its challenges.[1][2][3][4][5] The primary issues often stem from the instability of intermediates and competing reaction pathways.
Root Causes & Solutions:
-
Over-reduction of the Aldehyde: The reducing agent can directly reduce the starting o-phthalaldehyde to the corresponding diol before it has a chance to form the imine with the amine. This is particularly problematic with strong reducing agents like lithium aluminum hydride (LAH).
-
Expert Recommendation: Employ a milder, more selective reducing agent that preferentially reduces the imine over the aldehyde. Sodium triacetoxyborohydride (STAB) and sodium cyanobhorohydride (NaBH3CN) are excellent choices for this purpose as they are less reactive towards the carbonyl group.[2][3][4]
-
-
Formation of Phthalimidine Byproducts: The intermediate hemiaminal can undergo intramolecular cyclization followed by oxidation to form N-substituted phthalimidines, a common and often difficult-to-remove impurity.
-
Mitigation Strategy: Perform the reaction under strictly anhydrous conditions to disfavor the formation of the hemiaminal and subsequent oxidation. The use of a dehydrating agent, such as magnesium sulfate or molecular sieves, or performing the reaction in a solvent that allows for azeotropic removal of water can be beneficial.[2]
-
-
Polymerization and Tar Formation: Isoindoles themselves can be unstable and prone to polymerization, especially under acidic conditions or when exposed to air and light.[6][7]
| Side Product | Mitigation Strategy | Reagent/Condition Adjustment |
| o-Xylylenediol | Prevent aldehyde reduction | Use NaBH(OAc)3 or NaBH3CN instead of NaBH4 or LiAlH4. |
| N-Substituted Phthalimidine | Avoid oxidation of intermediate | Strictly anhydrous conditions; inert atmosphere. |
| Polymeric materials | Minimize isoindole decomposition | Control pH (neutral to slightly acidic); inert atmosphere; minimize reaction time.[6][7] |
Q2: I'm attempting to synthesize an N-aryl isoindoline via nucleophilic substitution of o-xylylene dibromide, but I'm observing significant amounts of quaternary ammonium salts and polymeric material.
A2: This is a classic issue of over-alkylation and polymerization, which are common pitfalls in this synthetic approach.
Root Causes & Solutions:
-
Over-Alkylation: The newly formed N-aryl isoindoline is still nucleophilic and can react with another molecule of o-xylylene dibromide, leading to the formation of a quaternary ammonium salt.
-
Expert Recommendation: Employ a high dilution technique by adding the o-xylylene dibromide slowly to a solution of the amine. This favors the intramolecular cyclization over the intermolecular reaction. Using a stoichiometric amount of the dibromide is also crucial.
-
-
Polymerization: o-Xylylene dibromide can self-polymerize under basic conditions.
-
Mitigation Strategy: Use a non-nucleophilic, sterically hindered base, such as diisopropylethylamine (DIPEA) or proton sponge, to scavenge the HBr formed during the reaction without promoting polymerization. Running the reaction at a lower temperature can also help control the rate of polymerization.
-
II. Frequently Asked Questions (FAQs)
Q3: What are the best practices for purifying N-substituted isoindolines, especially considering their potential instability?
A3: Purification can be challenging due to the potential for decomposition on silica or alumina.[6]
-
Chromatography: If chromatography is necessary, consider using deactivated silica gel (e.g., treated with triethylamine) to minimize decomposition.[6] Alternatively, other stationary phases like Florisil or reverse-phase C18 media can be less harsh.[6]
-
Crystallization: Whenever possible, purification by crystallization is the preferred method as it is generally milder and more scalable.[6]
-
Distillation: For liquid isoindolines, high-vacuum distillation (e.g., short-path distillation) can be effective in minimizing thermal exposure and preventing degradation.[6]
Q4: How do substituents on the aromatic ring or the nitrogen atom affect the stability and synthesis of isoindolines?
A4: Substituents can have a significant impact on the electronic and steric properties of the isoindoline core, thereby influencing its stability and reactivity.
-
Electron-Withdrawing Groups (EWGs): EWGs on the benzene ring can increase the stability of the isoindole nucleus, making the synthesis and purification more manageable.
-
Electron-Donating Groups (EDGs): EDGs can destabilize the isoindole ring, making it more susceptible to oxidation and polymerization.
-
Sterically Bulky N-Substituents: Bulky groups on the nitrogen atom can provide kinetic stability by sterically hindering decomposition pathways.
Q5: Can I synthesize N-substituted isoindolines from phthalimides?
A5: Yes, the reduction of N-substituted phthalimides is a common and effective method for preparing isoindolines.[8][9]
-
Reducing Agents: Strong reducing agents like lithium aluminum hydride (LAH) or diborane are typically used to reduce both carbonyl groups of the phthalimide to methylenes.[8][9] It is important to note that the choice of reducing agent can sometimes influence the final product. For instance, using sodium borohydride may lead to the formation of a hydroxylactam intermediate.[8]
III. Experimental Protocols & Visualizations
Protocol: Synthesis of N-Benzylisoindoline via Reductive Amination
This protocol provides a detailed, step-by-step methodology for a common N-substituted isoindoline synthesis.
Reagents and Materials:
-
o-Phthalaldehyde
-
Benzylamine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Reaction Setup: To a solution of o-phthalaldehyde (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere, add benzylamine (1.0 eq).
-
Imine Formation: Add a catalytic amount of glacial acetic acid and stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add STAB (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
-
Workup:
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (deactivated with triethylamine) using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford the pure N-benzylisoindoline.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in N-substituted isoindoline synthesis.
Caption: Troubleshooting Decision Tree for N-Substituted Isoindoline Synthesis.
IV. References
-
Facile Synthesis of Bis(isoindolinone) through Carbonylative Cyclization and Dimerization of Phenylimine with Nickel(0) Complexes. Organometallics. Available from: --INVALID-LINK--
-
Common challenges in the scale-up of isoindole production. Benchchem. Available from: --INVALID-LINK--
-
Troubleshooting side reactions in isoindole synthesis. Benchchem. Available from: --INVALID-LINK--
-
Synthesis of isoindolinones. Organic Chemistry Portal. Available from: --INVALID-LINK--
-
Side reactions to avoid during the synthesis of N-substituted isoindoline-1,3-diones. Benchchem. Available from: --INVALID-LINK--
-
The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry. Available from: --INVALID-LINK--
-
[Synthesis of N-substituted isoindolines]. Il Farmaco; edizione scientifica. Available from: --INVALID-LINK--
-
Regio- and Diastereoselective Radical Dimerization Reactions for the Construction of Benzo[f]isoindole Dimers. Organic Letters. Available from: --INVALID-LINK--
-
Regio- and Diastereoselective Radical Dimerization Reactions for the Construction of Benzo[f]isoindole Dimers. PubMed. Available from: --INVALID-LINK--
-
Synthesis of isoindolines. Organic Chemistry Portal. Available from: --INVALID-LINK--
-
One-Pot Synthesis of Substituted Isoindolin-1-ones via Lithiation and Substitution of N'-Benzyl-N,N-dimethylureas. ResearchGate. Available from: --INVALID-LINK--
-
Conversion of Phthalimides to Isoindolines by Diborane. Semantic Scholar. Available from: --INVALID-LINK--
-
Syntheses of N-Substituted Isoindolines. I. Derivatives of Phthalimide. Journal of the American Chemical Society. Available from: --INVALID-LINK--
-
Asymmetric Synthesis of 3-Substituted Isoindolinones by Direct Alkylation of Chiral N-tert-Butylsulfinyl-isoindolinones. The Journal of Organic Chemistry. Available from: --INVALID-LINK--
-
Iridium(I)-Catalyzed Isoindolinone-Directed Branched-Selective Aromatic C–H Alkylation with Simple Alkenes. Molecules. Available from: --INVALID-LINK--
-
THE SYNTHESIS AND REACTIONS OF ISOINDOLE N-OXIDES. Semantic Scholar. Available from: --INVALID-LINK--
-
A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules. Available from: --INVALID-LINK--
-
Phthalimides: developments in synthesis and functionalization. RSC Publishing. Available from: --INVALID-LINK--
-
Regio- and Diastereoselective Radical Dimerization Reactions for the Construction of Benzo[f]isoindole Dimers. ResearchGate. Available from: --INVALID-LINK--
-
The chemistry of isoindole natural products. Beilstein Journals. Available from: --INVALID-LINK--
-
Reductive amination. Wikipedia. Available from: --INVALID-LINK--
-
Isoindolinone Synthesis via One-Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. ResearchGate. Available from: --INVALID-LINK--
-
Phthalimide. Wikipedia. Available from: --INVALID-LINK--
-
Reductive Amination. Wordpress. Available from: --INVALID-LINK--
-
Optimization of the isoindoline synthesis. [a]. ResearchGate. Available from: --INVALID-LINK--
-
Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. PubMed. Available from: --INVALID-LINK--
-
Reductive Amination, and How It Works. Master Organic Chemistry. Available from: --INVALID-LINK--
-
Reductive Amination. Chemistry Steps. Available from: --INVALID-LINK--
-
Reductive Amination. Chemistry LibreTexts. Available from: --INVALID-LINK--
-
Synthesis of a Unique Isoindoline/Tetrahydroisoquinoline-based Tricyclic Sultam Library Utilizing a Heck-aza-Michael Strategy. PubMed Central. Available from: --INVALID-LINK--
-
A simple method for the synthesis of isoindoline derivatives. ResearchGate. Available from: --INVALID-LINK--
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Solicitar una copia del documento [ri.conicet.gov.ar]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting guide for the purification of chlorinated heterocyclic compounds.
Welcome to the technical support center for the purification of chlorinated heterocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of these unique molecules. Chlorinated heterocycles are foundational in medicinal chemistry, with over 250 FDA-approved drugs containing this motif.[1] However, their purification presents distinct challenges, including potential instability and difficult chromatographic separations.
This guide provides field-proven insights and protocols to help you navigate these complexities and achieve high purity for your target compounds.
Section 1: Compound Stability and Degradation
A primary challenge in working with chlorinated heterocycles is their potential for degradation, either through dechlorination or ring-opening pathways, especially under acidic or heated conditions.[2][3][4] Understanding and mitigating these stability issues is the first step toward successful purification.
Frequently Asked Questions (FAQs)
Q1: My chlorinated heterocyclic compound appears to be degrading or losing its chlorine atom during purification. What's causing this and how can I prevent it?
A1: This is a common and critical issue. Degradation, particularly dechlorination, is often catalyzed by the purification medium or conditions.
-
Causality:
-
Acidic Stationary Phases: Standard silica gel is acidic and can promote the hydrolysis or elimination of chlorine atoms, especially if the chlorine is on a carbon adjacent to a heteroatom or part of an electron-rich system. Some compounds are simply not stable on silica.[5][6][7]
-
Temperature: Heating during solvent evaporation (rotary evaporation) or recrystallization can provide the energy needed to overcome the activation barrier for decomposition.
-
Reactive Solvents: Protic solvents, particularly methanol, can sometimes participate in nucleophilic substitution reactions, replacing the chlorine atom.
-
Inherent Instability: Some classes of heteroaromatic sulfonyl chlorides, for instance, are known to be inherently unstable and may undergo SO2 extrusion.[8] Similarly, certain nitrogen heterocycles can undergo N-chlorination followed by rapid fragmentation or hydrolysis.[2]
-
-
Troubleshooting & Solutions:
-
Assess Stability First: Before attempting large-scale purification, assess your compound's stability on your chosen stationary phase (e.g., silica or alumina) using the 2D TLC protocol described below.[9]
-
Use a Milder Stationary Phase: If silica gel causes degradation, switch to a more neutral or basic support like alumina or Florisil.[5] Alternatively, you can use deactivated silica gel, which is prepared by treating it with a base like triethylamine.
-
Avoid Excessive Heat: Concentrate your fractions at reduced temperature. If recrystallizing, avoid prolonged heating.
-
Choose Inert Solvents: Use aprotic solvents like dichloromethane (DCM), ethyl acetate, and hexanes for chromatography whenever possible.
-
Featured Protocol: Assessing Compound Stability with 2D TLC
This method helps determine if your compound degrades on the stationary phase you plan to use for column chromatography.[9]
Objective: To distinguish between multiple components in the original sample and degradation products that form during chromatography.
Methodology:
-
Obtain a square TLC plate (e.g., 10x10 cm).
-
In one corner, about 1.5 cm from the edges, spot a concentrated solution of your crude or partially purified compound.
-
Develop the TLC plate in an appropriate solvent system.
-
Remove the plate and thoroughly dry it in a fume hood to remove all solvent.
-
Rotate the plate 90 degrees so that the line of separated spots is now along the bottom edge.
-
Develop the plate again using the same solvent system.
-
Visualize the plate under a UV lamp and/or with an appropriate stain.
Interpreting the Results:
-
Stable Compounds: All spots will appear along the diagonal of the plate.
-
Unstable Compounds: Any spots that appear "off-diagonal" represent products of degradation that occurred on the silica plate between the first and second runs. If you see off-diagonal spots, your compound is not stable to the stationary phase, and you should consider alternative purification methods.[9]
Section 2: Chromatographic Purification
Flash column chromatography is the workhorse of purification in organic synthesis. However, chlorinated heterocycles can present unique challenges due to their polarity and stability.
Frequently Asked Questions (FAQs)
Q2: I'm observing significant peak tailing when purifying my chlorinated pyridine derivative on a silica gel column. What are the likely causes and solutions?
A2: Peak tailing is typically caused by interactions between the compound and active sites on the stationary phase, especially with basic compounds like pyridines.
-
Causality: The nitrogen atom in a pyridine ring is basic and can interact strongly with the acidic silanol groups (Si-OH) on the surface of silica gel. This strong interaction leads to a slow, continuous elution of the compound, resulting in a tailed peak.
-
Troubleshooting & Solutions:
-
Solvent Additive: Add a small amount of a basic modifier to your eluent. For many amine-containing heterocycles, adding 0.5-1% triethylamine (Et3N) or pyridine to the mobile phase will neutralize the acidic sites on the silica gel, leading to sharper peaks.
-
Change Stationary Phase: As mentioned previously, switching to neutral or basic alumina can prevent these unwanted acid-base interactions.
-
Check for Overloading: Injecting too much sample can also cause tailing. Try running the column with a smaller amount of material.
-
Q3: My chlorinated product and the non-chlorinated starting material have very similar Rf values on TLC, making separation by column chromatography nearly impossible. What can I do?
A3: This is a frequent problem, as the addition of a chlorine atom does not always significantly alter the polarity of the molecule.[10]
-
Causality: The polarity of a molecule is determined by its overall dipole moment and its ability to hydrogen bond. A single chlorine atom may not be enough to create a substantial difference in these properties compared to the parent heterocycle, leading to co-elution in chromatography.[11]
-
Troubleshooting & Solutions:
-
Optimize the Mobile Phase: Systematically screen different solvent systems. Sometimes, switching from a standard hexane/ethyl acetate system to one using dichloromethane or ether can improve separation.
-
Consider Reverse-Phase Chromatography: If your compound is sufficiently non-polar, reverse-phase (C18) silica gel can provide a different selectivity based on hydrophobicity rather than polarity, which may resolve the two compounds.
-
Alternative Purification: If chromatography fails, recrystallization is an excellent alternative for solid compounds, as it separates based on differences in solubility and crystal lattice energy, not just polarity.
-
Troubleshooting Workflow for Column Chromatography
This workflow provides a systematic approach to diagnosing and solving common chromatography problems.
Caption: Decision tree for troubleshooting poor column chromatography performance.
Section 3: Recrystallization
For solid compounds, recrystallization is a powerful purification technique that can yield material of very high purity. The principle relies on the difference in solubility of the compound and its impurities in a chosen solvent at high and low temperatures.[12]
Frequently Asked Questions (FAQs)
Q4: I'm trying to recrystallize a chlorinated imidazole, but it keeps 'oiling out' instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solid melts or the solution becomes supersaturated at a temperature above the compound's melting point, causing it to separate as a liquid instead of crystallizing.
-
Causality: This often happens when the boiling point of the recrystallization solvent is higher than the melting point of the compound. It can also be caused by the presence of impurities that depress the melting point.
-
Troubleshooting & Solutions:
-
Lower the Temperature: Use a solvent with a lower boiling point.
-
Use More Solvent: The solution may be too concentrated. Add more hot solvent to ensure the compound fully dissolves at a temperature below its melting point.
-
Change Solvent System: Try a solvent pair. Dissolve your compound in a minimum amount of a "good" hot solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes cloudy. Then, heat gently to clarify and allow to cool slowly.[13]
-
Scratch and Seed: If crystals are slow to form, scratching the inside of the flask with a glass rod or adding a tiny "seed" crystal of the pure compound can initiate crystallization.[12]
-
Data Table: Common Solvents for Recrystallization
Choosing the right solvent is key to successful recrystallization. An ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point.[14]
| Solvent System (Mixture) | Polarity | Boiling Point (°C) | Comments |
| Ethanol/Water | Polar | 78-100 | Excellent for moderately polar compounds. Water acts as the anti-solvent. |
| Hexane/Ethyl Acetate | Non-polar/Polar | 68-77 | A versatile system for a wide range of polarities. |
| Dichloromethane/Hexane | Polar/Non-polar | 40-68 | Good for less polar compounds; low boiling point is gentle on sensitive molecules. |
| Toluene/Hexane | Non-polar | 68-111 | Effective for aromatic compounds that may require higher temperatures to dissolve. |
| Acetone/Hexane | Polar/Non-polar | 56-68 | A good general-purpose mixture that often yields high-quality crystals. |
Section 4: Purity Assessment
Confirming the purity of your final compound is a critical final step. A combination of analytical techniques should be used.
Q5: How can I be confident that my purified chlorinated heterocycle is pure and free of residual starting materials or byproducts?
A5: No single technique can definitively prove purity. A combination of methods is required to build a complete picture.
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for detecting impurities.[15] Running the sample on a high-resolution column can often reveal small impurities not visible by TLC.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS is an excellent tool. The mass spectrometer can help identify impurities by their mass-to-charge ratio and fragmentation patterns.[11][16] The presence of chlorine isotopes gives a characteristic pattern that aids in identification.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. High-purity samples will show clean spectra with correct integrations and no unassignable peaks.
-
Melting Point: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). A broad or depressed melting point is a strong indicator of impurities.[17]
The use of multiple analytical techniques provides orthogonal data, giving you high confidence in the purity and identity of your final compound.[15][18]
References
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transformation of cyclic amides and uracil-derived nitrogen heterocycles during chlorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN110407663B - Dechlorination method of chlorine-containing aromatic compound - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Purification [chem.rochester.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Chromatography [chem.rochester.edu]
- 10. Polar Heterobenzylic C(sp3)–H Chlorination Pathway Enabling Efficient Diversification of Aromatic Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Recrystallization [wiredchemist.com]
- 13. Tips & Tricks [chem.rochester.edu]
- 14. people.chem.umass.edu [people.chem.umass.edu]
- 15. researchgate.net [researchgate.net]
- 16. davidsonanalytical.co.uk [davidsonanalytical.co.uk]
- 17. moravek.com [moravek.com]
- 18. biomedres.us [biomedres.us]
Optimization of reaction conditions for 4-Chloroisoindoline hydrochloride.
Welcome to the comprehensive technical guide for the synthesis and optimization of 4-Chloroisoindoline hydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists. It provides not only a detailed, field-tested protocol but also an in-depth troubleshooting guide and frequently asked questions to navigate the common challenges associated with this synthesis. Our focus is on explaining the causality behind experimental choices to ensure robust and reproducible results.
I. Overview of the Synthetic Strategy
The most common and reliable laboratory-scale synthesis of 4-Chloroisoindoline involves the reduction of the corresponding phthalimide precursor, 4-Chlorophthalimide. The resulting 4-Chloroisoindoline free base is often unstable and prone to oxidation or polymerization.[1][2] Therefore, it is immediately converted to its hydrochloride salt, which significantly enhances its stability and simplifies purification and handling.
The reducing agent of choice for this transformation is a borane complex, typically Borane-Tetrahydrofuran (BH₃·THF) or Borane-Dimethyl Sulfide (BH₃·DMS).[3][4] These reagents are highly effective for the reduction of amides and imides, showing good functional group tolerance under optimized conditions.[5]
II. Detailed Experimental Protocol
This section outlines a step-by-step methodology for the synthesis of this compound starting from 4-Chlorophthalimide.
Step 1: Reduction of 4-Chlorophthalimide
Caption: Workflow for the borane reduction of 4-Chlorophthalimide.
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add 4-Chlorophthalimide (1.0 eq) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.
-
Dissolution: Add anhydrous Tetrahydrofuran (THF, ~10-15 mL per gram of phthalimide) to dissolve the starting material completely.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Reagent Addition: Add a solution of BH₃·THF (1.0 M in THF, 2.5-3.0 eq) dropwise via the dropping funnel over 30-60 minutes. The stoichiometry is critical; an excess of borane is required to ensure complete reduction of both carbonyl groups.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 65-70°C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting material (4-Chlorophthalimide) and the formation of a new, more polar spot (4-Chloroisoindoline) indicates reaction completion, which typically takes 8-16 hours.
Step 2: Work-up and Isolation of the Free Base
-
Quenching: After the reaction is complete (as determined by TLC), cool the flask to 0°C in an ice-water bath. CAUTION: This step is highly exothermic and generates hydrogen gas. Ensure adequate ventilation and perform the addition slowly and carefully. Slowly add Methanol (MeOH) dropwise to quench the excess borane until gas evolution ceases.[3]
-
Solvent Removal: Remove the solvents (THF and MeOH) under reduced pressure using a rotary evaporator.
-
Acid Hydrolysis: To the resulting residue, add 2 M Hydrochloric Acid (HCl) and heat the mixture to reflux for 1-2 hours. This step is crucial to hydrolyze the amine-borane complexes formed during the reaction.[4]
-
Basification and Extraction: Cool the acidic solution to room temperature and then to 0°C. Make the solution basic (pH > 12) by the slow addition of aqueous Sodium Hydroxide (e.g., 4 M NaOH). The 4-Chloroisoindoline free base will separate. Extract the aqueous layer three times with an organic solvent such as Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Note: The isolated free base should be used immediately in the next step due to its limited stability.
Step 3: Formation and Purification of the Hydrochloride Salt
-
Salt Formation: Dissolve the crude 4-Chloroisoindoline free base in a minimal amount of a suitable solvent like Ethyl Acetate or Isopropanol.[6]
-
Precipitation: To this solution, slowly add a solution of HCl in a compatible solvent (e.g., 2 M HCl in Ethyl Acetate or concentrated HCl in Isopropanol) dropwise with stirring. The this compound salt will precipitate as a solid.
-
Isolation and Purification: Collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold Ethyl Acetate or Diethyl Ether to remove any non-polar impurities.
-
Recrystallization (Optional): For higher purity, the hydrochloride salt can be recrystallized. A common solvent system is Ethanol/Diethyl Ether. Dissolve the salt in a minimal amount of hot ethanol and then slowly add diethyl ether until turbidity is observed. Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization.
-
Drying: Dry the purified solid under vacuum to obtain this compound as a stable, crystalline solid.
III. Troubleshooting Guide and FAQs
This section addresses common issues encountered during the synthesis.
Caption: Troubleshooting guide for low reaction conversion.
Q1: The reaction is stalled, and TLC analysis shows only the starting material. What went wrong?
-
Cause - Inactive Borane Reagent: BH₃·THF can degrade over time, especially if not stored properly under an inert atmosphere.[7] The THF can be cleaved by the borane, leading to a loss of reducing power.
-
Solution: Use a new, sealed bottle of BH₃·THF or BH₃·DMS. The latter is generally more stable.[3] If you suspect your reagent is old, its molarity can be checked via titration before use.
-
-
Cause - Insufficient Anhydrous Conditions: Borane reagents react rapidly with water. Any moisture in the solvent or on the glassware will consume the reagent, preventing it from reducing the phthalimide.
-
Solution: Ensure all glassware is rigorously oven-dried and assembled under a positive pressure of nitrogen or argon. Use a freshly opened bottle of anhydrous THF or pass it through an activated alumina column before use.
-
-
Cause - Insufficient Reagent Stoichiometry: Both carbonyl groups of the phthalimide need to be reduced, which requires a sufficient excess of the borane reagent.
-
Solution: Use at least 2.5, and preferably 3.0, equivalents of the borane reagent. This accounts for any minor impurities or slight degradation of the reagent.
-
Q2: My reaction is messy, and TLC shows multiple spots, including one intermediate between the starting material and the product.
-
Cause - Incomplete Reduction: The reduction of a phthalimide to an isoindoline proceeds through an intermediate isoindolinone (one carbonyl reduced). Insufficient reaction time, temperature, or amount of reducing agent can lead to the accumulation of this intermediate.
-
Solution: Increase the reflux time and monitor the reaction by TLC until the intermediate spot is no longer visible. If the reaction stalls, consider adding an additional portion (0.5 eq) of the borane reagent.
-
-
Cause - Product Degradation: The 4-Chloroisoindoline free base is not particularly stable and can decompose on prolonged heating or exposure to air, leading to multiple byproducts.
-
Solution: Once the starting material is consumed, proceed to the work-up without unnecessary delay. The conversion to the hydrochloride salt should be performed promptly after isolating the crude free base.
-
Q3: The work-up was problematic. I observed a lot of emulsions during extraction or recovered very little product.
-
Cause - Incomplete Hydrolysis of Amine-Borane Complex: After the reduction, the product amine exists as a stable complex with borane. This complex may not extract well into the organic phase. The acidic reflux step is essential to break this complex.
-
Solution: Do not skip the 2 M HCl reflux step during the work-up. Ensure it is heated for at least one hour to guarantee complete hydrolysis of the amine-borane adduct.
-
-
Cause - Incorrect pH during Extraction: The 4-Chloroisoindoline must be in its free base form to be extracted into an organic solvent. If the aqueous layer is not sufficiently basic, the product will remain as a protonated salt in the aqueous phase.
-
Solution: Use a pH meter or pH paper to ensure the aqueous layer is strongly basic (pH > 12) before performing the extraction. Add NaOH solution portion-wise until this pH is achieved.
-
Q4: The final hydrochloride salt is off-color (e.g., yellow or brown) and has a low melting point.
-
Cause - Impurities from Reagent or Product Degradation: The color can originate from impurities in the starting 4-Chlorophthalimide or from degradation products formed during the reaction or work-up. Boron-containing byproducts can also be an issue if the quenching and hydrolysis steps were not performed correctly.
-
Solution - Activated Charcoal Treatment: Before the final precipitation of the hydrochloride salt, you can stir the solution of the free base in the organic solvent with a small amount of activated charcoal for 15-30 minutes, then filter through a pad of Celite®. This can effectively remove colored impurities.
-
Solution - Recrystallization: As described in the protocol, recrystallization of the final hydrochloride salt from a suitable solvent system like Ethanol/Diethyl Ether is a highly effective method for purification and removing residual color.
-
IV. Optimization of Reaction Conditions
For researchers aiming to optimize this synthesis for yield and purity, several parameters can be systematically varied. The following table summarizes key variables and their potential impact.
| Parameter | Range to Explore | Rationale & Expected Outcome |
| Borane Reagent | BH₃·THF vs. BH₃·DMS | BH₃·DMS is more stable and concentrated, potentially leading to cleaner reactions. However, the dimethyl sulfide byproduct has a strong odor that must be managed.[3] |
| Equivalents of BH₃ | 2.5 - 4.0 eq. | Increasing equivalents can drive the reaction to completion faster but may lead to more complex work-up and potential side reactions if not controlled. A sweet spot is typically around 3.0 eq. |
| Reaction Temperature | Room Temp to Reflux (65°C) | Refluxing is generally necessary for the complete reduction of both carbonyls in a reasonable timeframe. Lower temperatures will result in the formation of the intermediate isoindolinone. |
| Reaction Time | 4 - 24 hours | Optimization requires balancing complete conversion with potential product degradation. Monitor by TLC to find the optimal time for your specific scale and setup. |
| Solvent | THF, 2-MeTHF, Dioxane | THF is standard. 2-MeTHF is a greener alternative with a higher boiling point, which could be beneficial. Dioxane is another option for higher temperatures if needed. |
V. Product Characterization
Confirming the identity and purity of the final product is essential.
-
¹H NMR Spectroscopy: The proton NMR spectrum of this compound should show characteristic peaks for the aromatic protons (typically in the 7.0-7.5 ppm region) and two singlets or an AB quartet for the two diastereotopic methylene (CH₂) groups of the isoindoline ring (typically in the 4.0-5.0 ppm region). A broad singlet for the N-H protons will also be present.
-
¹³C NMR Spectroscopy: The carbon NMR will confirm the number of unique carbon environments.
-
Mass Spectrometry (MS): Provides the molecular weight of the parent ion, confirming the chemical formula.
-
High-Performance Liquid Chromatography (HPLC): An excellent tool for assessing the purity of the final product. A reverse-phase method can be developed to separate the product from starting material and any potential byproducts.[8][9]
By understanding the chemical principles behind each step and anticipating potential challenges, researchers can successfully synthesize and optimize the production of this compound with high yield and purity.
References
- 1. 4-Chlorophthalimide | 7147-90-2 [chemicalbook.com]
- 2. m.youtube.com [m.youtube.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]
- 5. Titanium-Mediated Reduction of Carboxamides to Amines with Borane–Ammonia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US6320058B2 - Process for the preparation of isoindoline - Google Patents [patents.google.com]
- 7. reddit.com [reddit.com]
- 8. Synthesis of a Unique Isoindoline/Tetrahydroisoquinoline-based Tricyclic Sultam Library Utilizing a Heck-aza-Michael Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cetjournal.it [cetjournal.it]
Technical Support Center: Preventing Degradation of 4-Chloroisoindoline Hydrochloride
This guide serves as a critical resource for all laboratory personnel handling 4-Chloroisoindoline hydrochloride. Adherence to these protocols is essential for ensuring the chemical integrity, experimental reproducibility, and long-term stability of this compound.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My solid this compound has developed a yellowish tint and appears clumpy. What is happening and is it still usable?
This observation is a strong indicator of chemical degradation and moisture absorption. The change in color suggests the formation of chromophoric impurities, likely through oxidative pathways, while the clumping indicates the compound has absorbed atmospheric water.
-
Causality & Expertise: As a hydrochloride salt of an amine, 4-Chloroisoindoline is susceptible to hygroscopicity—the tendency to absorb moisture from the air[1][2]. This absorbed water can initiate hydrolysis. Furthermore, many amine hydrochlorides have a longer shelf-life than their free bases, but this stability is contingent on proper storage to prevent degradation[3]. The color change is a classic sign of impurity formation, which can significantly impact experimental outcomes.
-
Troubleshooting Protocol:
-
Quarantine the Batch: Immediately cease using the affected material to prevent compromising your experiments.
-
Verify with Analytics: The recommended method for assessing purity is High-Performance Liquid Chromatography (HPLC). A comparison of the affected batch against a fresh, reliable standard will quantify the extent of degradation by showing a reduced area of the parent peak and the emergence of new impurity peaks.
-
Review Storage Conditions: A full audit of your storage procedure is necessary. Confirm that the material was stored in a tightly sealed container, in a desiccated, dark, and temperature-controlled environment as detailed below.
-
Q2: What are the definitive, scientifically-backed storage conditions for ensuring the long-term stability of this compound?
To mitigate the risks of hydrolysis and oxidation, a multi-faceted approach to storage is required. The following conditions are based on established best practices for sensitive hydrochloride salts.
-
Expert Recommendation: The compound must be stored at 2-8°C in a tightly sealed, amber glass vial , which is then placed inside a desiccator containing a fresh desiccant (e.g., silica gel).
-
Scientific Rationale:
-
Temperature (2-8°C): Reduced temperatures slow the kinetics of all chemical reactions, including degradation pathways. While some amine HCl salts are stored at -20°C, this introduces risks of condensation upon removal (see Q3)[4][5]. Refrigeration is a safer and effective standard.
-
Moisture Control (Desiccation): Hydrochloride salts are often hygroscopic[1][6]. Storing the compound in a desiccator is non-negotiable. This creates a dry micro-environment, drastically reducing the potential for water absorption and subsequent hydrolysis[7].
-
Light Protection (Amber Vial): Photodegradation is a common pathway for many organic molecules[8][9]. Amber vials block UV and other wavelengths of light that can catalyze oxidative degradation.
-
Inert Atmosphere (Optional, for Reference Standards): For ultimate long-term stability, after placing the solid in its vial, flush the headspace with an inert gas like argon or nitrogen before sealing. This displaces atmospheric oxygen, a key reactant in oxidation.
-
| Parameter | Optimal Condition | Primary Rationale | Secondary Rationale |
| Temperature | 2-8°C | Slows reaction kinetics of degradation. | Prevents freeze/thaw condensation risk. |
| Humidity | Store within a desiccator. | Prevents hygroscopic moisture absorption. | Inhibits hydrolysis pathway. |
| Light | Use amber glass or opaque container. | Blocks photons that catalyze photo-oxidation. | N/A |
| Atmosphere | Tightly sealed container. | Prevents entry of atmospheric moisture and oxygen. | Consider inert gas for reference standards. |
Q3: My lab protocol is to store all sensitive solids at -20°C. Is this acceptable for this compound?
While seemingly a more robust measure, routine storage at -20°C is not recommended and can be counterproductive if not managed with extreme care.
-
Experience-Driven Insight: The critical failure point is not the storage temperature itself, but the retrieval process. When a vial is moved from -20°C to room temperature, its cold surface will cause atmospheric moisture to condense on it. If the vial is opened before it has fully warmed, this condensation is introduced directly to the hygroscopic solid, causing rapid degradation. This single event can cause more damage than months of storage at 2-8°C.
-
Mandatory Freezer Workflow (If Unavoidable):
-
Transfer the sealed vial from the freezer to a room temperature desiccator.
-
Allow the vial to equilibrate to ambient temperature for a minimum of 2 hours before opening.
-
Once at room temperature, the vial can be opened, the required amount of compound removed, and the vial immediately resealed and returned to the desiccator for refrigerated storage.
-
Q4: What is the best practice for preparing and storing stock solutions of this compound?
Solutions are inherently more prone to degradation than solids. The choice of solvent and storage protocol is therefore critical.
-
Solvent Considerations: For maximum stability, use anhydrous aprotic solvents such as DMSO or DMF. Aqueous buffers, while often necessary for experiments, will promote hydrolysis and should only be used for preparing working solutions for immediate use.
-
Solution Storage Protocol:
-
Preparation: Whenever possible, prepare solutions in a glove box or under a stream of inert gas to minimize exposure to air and moisture.
-
Aliquoting: This is the most critical step. Prepare multiple, small-volume, single-use aliquots. This practice avoids the damaging effects of repeated freeze-thaw cycles and prevents contamination of the entire stock.
-
Storage: Store the aliquots in amber or foil-wrapped vials at -80°C for long-term stability.
-
Visualized Workflows and Degradation Models
Logical Workflow for Compound Handling
This diagram outlines the mandatory decision-making process from receiving the compound to its final storage state.
Caption: Decision workflow for handling and storage.
Plausible Degradation Pathway
Based on the chemical structure, the primary degradation vulnerabilities involve hydrolysis and oxidation.
Caption: Postulated primary degradation pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Hydrochloride - Wikipedia [en.wikipedia.org]
- 4. labsolu.ca [labsolu.ca]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Sciencemadness Discussion Board - Converting to the hydrochloric salt for storage? - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. researchgate.net [researchgate.net]
- 9. cuacuonbinhduong.com [cuacuonbinhduong.com]
Strategies to overcome low reactivity of 4-Chloroisoindoline hydrochloride.
Welcome to the technical support resource for 4-Chloroisoindoline hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this challenging substrate. Here, we move beyond standard protocols to provide in-depth troubleshooting, mechanistic insights, and field-proven strategies to overcome the inherent low reactivity of the aryl chloride bond in this molecule.
Part 1: Foundational Understanding of Reactivity
Q1: Why is the C-Cl bond in this compound so difficult to react?
A1: The low reactivity of the chlorine atom in this compound stems from several electronic and mechanistic factors inherent to its structure as an electron-rich aryl chloride.
-
C(sp²)-Cl Bond Strength: The carbon atom of the benzene ring is sp² hybridized, which has more s-character than an sp³ hybridized carbon found in alkyl halides. This results in a shorter, stronger, and less polar carbon-halogen bond that is more difficult to break.[1][2]
-
Electronic Effects: The isoindoline nitrogen atom acts as an electron-donating group through resonance, increasing the electron density of the aromatic ring. This makes the ring less electrophilic and thus less susceptible to nucleophilic attack. For palladium-catalyzed cross-coupling reactions, this electron-rich nature makes the initial, often rate-limiting, oxidative addition step into the C-Cl bond significantly more challenging compared to electron-deficient aryl chlorides.[3][4]
-
The Hydrochloride Salt: A crucial, and often overlooked, first step is that the molecule is supplied as a hydrochloride salt. The protonated nitrogen cannot act as an effective electron-donating group and can interfere with basic catalysts. Therefore, in nearly all reaction setups, at least one equivalent of base must be used to neutralize the salt and liberate the free amine before the desired reaction can proceed.
Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
This is the most common approach for functionalizing 4-Chloroisoindoline. Success hinges almost entirely on selecting a highly active catalyst system and optimizing reaction conditions.
Q2: My Suzuki-Miyaura coupling is giving low conversion. What are the critical parameters to change?
A2: Low conversion in Suzuki-Miyaura couplings of unactivated aryl chlorides is a classic challenge. The root cause is almost always an inefficient oxidative addition step. To overcome this, you must employ a more active catalyst system and rigorously optimized conditions.
The Causality: Standard catalysts like Pd(PPh₃)₄ are often insufficient to break the strong C-Cl bond. Modern catalyst systems utilize bulky, electron-rich phosphine ligands or N-Heterocyclic Carbenes (NHCs). These ligands stabilize the electron-rich, catalytically active Pd(0) species and promote the difficult oxidative addition step.[5][6][7]
Troubleshooting Workflow:
Caption: Troubleshooting Decision Tree for Suzuki Coupling.
Recommended Protocol & Conditions:
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ (2-5 mol%) | Standard precursors that form the active Pd(0) catalyst in situ. |
| Ligand | Buchwald Ligands (e.g., SPhos, XPhos) or NHCs (e.g., IPr) (4-10 mol%) | Bulky, electron-donating ligands are essential for activating the C-Cl bond.[4][8] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ (2-3 equivalents) | Stronger, non-nucleophilic bases are required. Must account for neutralizing the HCl salt first.[8][9] |
| Solvent | Anhydrous Toluene, Dioxane, or DMF | Aprotic polar solvents are generally effective. Rigorous exclusion of water and oxygen is critical. |
| Temperature | 100 - 130 °C | Higher thermal energy is needed to overcome the activation barrier for oxidative addition. |
Step-by-Step Example Protocol (Suzuki-Miyaura Coupling):
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), and K₃PO₄ (3.0 equiv).
-
Add the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., SPhos, 5 mol%).
-
Add anhydrous, degassed solvent (e.g., Toluene, 0.1 M concentration).
-
Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions may require 12-24 hours for completion.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and palladium residues.
-
Proceed with standard aqueous workup and purification.
Q3: How can I achieve a successful Buchwald-Hartwig amination with this substrate?
A3: Similar to the Suzuki coupling, the Buchwald-Hartwig amination of 4-Chloroisoindoline requires a highly active catalyst system and, critically, a strong, non-nucleophilic base.[10]
The Causality: The mechanism involves oxidative addition of the aryl chloride, coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond.[11] The first and third steps are particularly challenging. A bulky ligand is needed for the oxidative addition, while a strong base is required to deprotonate the coordinated amine without displacing it or decomposing the catalyst.
Key Modifications for Aryl Chlorides:
-
Base Selection: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are the bases of choice. Weaker bases like K₂CO₃ are typically ineffective.[12][13]
-
Ligand Choice: Use specialized biarylphosphine ligands such as Josiphos, Xantphos, or BrettPhos, which have been developed specifically for challenging C-N couplings.[11] Bidentate ligands can be particularly effective as they prevent the formation of inactive palladium dimers.[10]
Step-by-Step Example Protocol (Buchwald-Hartwig Amination):
-
In a glovebox or under an inert atmosphere, charge an oven-dried vial with Pd₂(dba)₃ (2 mol%), a suitable ligand (e.g., BrettPhos, 4.4 mol%), and NaOtBu (1.4 equiv).
-
Add this compound (1.0 equiv) and the desired amine (1.2 equiv).
-
Add anhydrous, degassed toluene.
-
Seal the vial and heat to 100-110 °C, stirring for 12-24 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool, quench carefully with saturated aq. NH₄Cl, and proceed with extraction and purification.
Q4: Is a Sonogashira coupling practical for 4-Chloroisoindoline?
A4: The Sonogashira coupling is exceptionally difficult with unactivated aryl chlorides and is often considered the most challenging of the common cross-coupling reactions.[14] Standard Sonogashira conditions (Pd/Cu catalysis) often fail.
The Causality: The reactivity order for aryl halides in Sonogashira coupling is I > Br > OTf >> Cl.[14] The oxidative addition to the C-Cl bond is extremely slow. Furthermore, at the high temperatures required, the traditional copper co-catalyst can promote undesirable side reactions, such as Glaser homocoupling of the alkyne.
Strategies for Success:
-
Copper-Free Conditions: To avoid side reactions, a copper-free protocol is highly recommended. This places the entire catalytic burden on the palladium center.[15][16]
-
Specialized Catalysts: Use a palladium source with a highly electron-rich and bulky ligand, such as an N-heterocyclic carbene (NHC) or a specialized phosphine like cataCXium® A.
-
Use of Additives: Tetrabutylammonium fluoride (TBAF) can sometimes be used as a base and promoter under solvent-free conditions.[16]
It is strongly advised to first attempt a Suzuki or Buchwald-Hartwig reaction if the synthetic route allows. If a Sonogashira coupling is essential, expect extensive optimization and potentially low to moderate yields.
Part 3: Nucleophilic Aromatic Substitution (SNAr) - A Mechanistic Dead End?
Q5: I tried to displace the chloride with a strong nucleophile (e.g., an alkoxide or amine) at high temperatures and saw no reaction. Why doesn't SNAr work?
A5: Nucleophilic Aromatic Substitution (SNAr) on 4-Chloroisoindoline is mechanistically disfavored and highly unlikely to succeed under standard laboratory conditions.
The Causality: The SNAr mechanism proceeds via a two-step addition-elimination pathway, forming a negatively charged intermediate known as a Meisenheimer complex.[17][18][19] The stability of this intermediate is paramount.
-
Electronic Requirement: This mechanism requires the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, at the ortho and/or para positions to the leaving group.[20][21][22] These groups are necessary to stabilize the negative charge of the Meisenheimer complex through resonance.
-
Substrate Mismatch: 4-Chloroisoindoline has an electron-donating group (the amine) on the ring, which destabilizes the negatively charged intermediate, making its formation energetically prohibitive.
Caption: Comparison of Favorable vs. Unfavorable SNAr Pathways.
Part 4: Advanced Strategies - Thinking Outside the Box
Q6: If the C-Cl bond is so unreactive, are there alternative ways to functionalize the aromatic ring?
A6: Yes. When a particular bond is inert, a powerful modern strategy is to bypass it entirely using C-H bond activation (also called C-H functionalization).
The Concept: Instead of breaking the C-Cl bond, a transition metal catalyst (often rhodium, ruthenium, or palladium) can be directed to a specific C-H bond on the aromatic ring, cleave it, and then mediate the formation of a new bond (e.g., C-C, C-N).[23][24][25] In the case of isoindoline derivatives, the nitrogen atom can potentially act as an endogenous directing group, guiding the catalyst to one of the ortho C-H positions (C5 or C7).[26]
While developing a C-H activation protocol from scratch is a significant research endeavor, it represents a state-of-the-art alternative for overcoming the challenges of unreactive aryl halides and is a valuable strategy in complex molecule synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. ck12.org [ck12.org]
- 3. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. researchgate.net [researchgate.net]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 19. youtube.com [youtube.com]
- 20. Addition-Elimination Mechanism of Nucleophilic Substitution of Aryl Halides [ns1.almerja.com]
- 21. brainly.in [brainly.in]
- 22. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Redox-neutral palladium-catalyzed C-H functionalization to form isoindolinones with carboxylic acids or anhydrides as readily available starting materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
Byproduct identification and removal in isoindoline synthesis.
Welcome to the technical support center for isoindoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis of isoindolines, focusing specifically on the identification and removal of process-related byproducts. Our goal is to provide you with the expertise and practical insights needed to optimize your synthetic routes, improve yield and purity, and troubleshoot effectively.
Introduction: The Challenge of Purity in Isoindoline Synthesis
The isoindoline core is a valuable scaffold in medicinal chemistry and materials science.[1][2][3] However, its synthesis is often plagued by the formation of closely related byproducts that can be difficult to separate from the desired product. The stability of the isoindoline ring system itself can also be a concern, with susceptibility to oxidation and polymerization, particularly under harsh reaction or purification conditions.[4][5] This guide provides a structured approach to identifying and mitigating these common impurities.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during isoindoline synthesis.
Q1: I'm performing a reduction of an N-substituted phthalimide and my yield is low. What are the likely byproducts?
Low yields in the reduction of N-substituted phthalimides are frequently due to the formation of several common byproducts.[6] These can include:
-
Unreacted Starting Material: Incomplete reduction will leave residual N-substituted phthalimide in your product mixture.[6]
-
Partially Reduced Intermediates (Hydroxylactams): The reduction of only one of the two carbonyl groups results in the formation of a hydroxylactam (e.g., 3-hydroxy-2-substituted-isoindolin-1-one).[6][7] These are often stable intermediates and can be a major byproduct if the reaction does not proceed to completion.[6]
-
Over-reduced Products: More aggressive reducing agents (like Lithium Aluminum Hydride) or prolonged reaction times can lead to over-reduction, forming the corresponding amino alcohol.[6]
-
Phthalide Derivatives: Under certain workup conditions, a side reaction can lead to the formation of phthalide, a neutral byproduct.[6]
Q2: How can I detect the presence of these byproducts in my reaction mixture?
Standard analytical techniques are highly effective for detecting byproducts:[6]
-
Thin Layer Chromatography (TLC): TLC is a rapid and effective method to visualize the presence of multiple components in your reaction mixture. The starting material, product, and byproducts will likely have different Rf values.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can definitively identify the structures of the main product and any significant byproducts. Each compound will have a unique set of peaks.[6]
-
Mass Spectrometry (MS): MS can confirm the molecular weights of the components in your sample, aiding in the identification of expected byproducts.[6]
Q3: My reaction mixture is turning into a sticky, insoluble material. What is causing this and how can I prevent it?
This is likely due to polymerization, a common side reaction in syntheses involving the isoindole core, which is highly reactive.[4]
-
Cause: The isoindole ring can act as both a nucleophile and an electrophile (after protonation), leading to self-reaction and polymerization.[4] This is especially problematic at high concentrations or in the presence of acidic impurities.[4]
-
Prevention:
-
Work at higher dilution: Lowering the concentration of the isoindoline precursor can disfavor intermolecular reactions.[4]
-
Control pH: Avoid strongly acidic or basic conditions during the reaction and workup, as these can catalyze polymerization.[5]
-
Inert atmosphere: Isoindoles are susceptible to oxidation, which can sometimes lead to decomposition and polymerization. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[4]
-
Troubleshooting Guides
This section provides a more in-depth look at specific issues and step-by-step guidance for their resolution.
Guide 1: Differentiating and Removing Partially Reduced Hydroxylactams
Hydroxylactams are a frequent and often challenging impurity to remove due to their polarity being similar to the desired isoindoline product.
Identification:
-
¹H NMR: Look for a characteristic methine proton (CH-OH) signal, typically a singlet or doublet, at a chemical shift different from the desired product's signals.
-
Mass Spec: The molecular weight will be that of the starting phthalimide plus two mass units (from the addition of two hydrogen atoms).
Removal Strategies:
| Purification Method | Principle | Suitability & Considerations |
| Column Chromatography | Separation based on polarity differences. | Often effective, but care must be taken as isoindolines can decompose on silica gel.[4] Consider using deactivated silica (e.g., with triethylamine) or alumina. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is typically employed. |
| Recrystallization | Exploits differences in solubility between the product and byproduct in a given solvent system. | Can be very effective if a suitable solvent is found. Requires screening of various solvents to find one where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the hydroxylactam remains in solution. |
| Acid-Base Extraction | Separates acidic, basic, and neutral compounds based on their solubility in aqueous and organic phases at different pH values. | If the desired isoindoline is basic (which it typically is), it can be extracted into an aqueous acidic phase, leaving neutral byproducts like phthalide in the organic phase. The isoindoline can then be recovered by basifying the aqueous phase and re-extracting into an organic solvent. |
Experimental Protocol: Acid-Base Extraction for Isoindoline Purification
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1M hydrochloric acid and shake vigorously. Allow the layers to separate.
-
Collect the aqueous layer. The basic isoindoline product will be protonated and dissolved in this layer.
-
Repeat the extraction of the organic layer with 1M HCl to ensure complete recovery of the product.
-
Combine the aqueous layers and wash with a fresh portion of the organic solvent to remove any remaining neutral or acidic impurities.
-
Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or saturated sodium bicarbonate) until the solution is basic (confirm with pH paper). The isoindoline will precipitate or can be extracted.
-
Extract the product from the basified aqueous solution with three portions of the organic solvent.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified isoindoline.
Guide 2: Managing Over-Reduction and Phthalide Formation
Over-reduction to amino alcohols and the formation of phthalide byproducts can be controlled by careful selection of reagents and reaction conditions.
Controlling Over-reduction:
-
Choice of Reducing Agent: Diborane has been shown to be a mild and selective reagent for the reduction of N-substituted phthalimides to the corresponding isoindolines in excellent yields, often avoiding over-reduction. Sodium borohydride is also a milder option compared to lithium aluminum hydride.[6]
-
Reaction Time and Temperature: Monitor the reaction closely by TLC. Once the starting material is consumed and the desired product is formed, quench the reaction promptly to prevent further reduction. Running the reaction at a lower temperature can also help to control the reactivity of the reducing agent.
Minimizing Phthalide Formation:
-
Workup Conditions: Phthalide formation can sometimes occur during acidic workup. Neutral or mildly basic workup conditions may be preferable.
Workflow for Byproduct Identification and Removal
Caption: A general troubleshooting workflow for the identification and removal of byproducts in isoindoline synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Isoindoline - Wikipedia [en.wikipedia.org]
- 3. BJOC - The chemistry of isoindole natural products [beilstein-journals.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. An Oxidation Study of Phthalimide-Derived Hydroxylactams - PMC [pmc.ncbi.nlm.nih.gov]
Improving the regioselectivity of reactions involving 4-Chloroisoindoline hydrochloride.
Welcome to the technical support center for 4-Chloroisoindoline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the complexities of regioselective reactions involving this versatile building block. Here, we will delve into the underlying principles that govern reactivity and provide practical, field-proven insights to help you achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: I am seeing a mixture of regioisomers in my reaction with this compound. What are the primary factors influencing where my nucleophile or coupling partner reacts?
A1: Regioselectivity in reactions with this compound is primarily governed by a combination of electronic and steric effects. The isoindoline core itself has a unique electronic distribution. The benzene ring is activated by the electron-donating secondary amine, but the chloro group is an electron-withdrawing group with ortho, para-directing effects in electrophilic aromatic substitution. However, in the more common nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, the reactivity is dictated by the electron-deficient nature of the carbon attached to the chlorine and the stability of the reaction intermediates.
The key factors to consider are:
-
Electronic Effects: The inherent electron distribution of the 4-Chloroisoindoline ring system. The nitrogen atom can influence the aromatic system through resonance.
-
Steric Hindrance: The bulkiness of the incoming nucleophile or coupling partner, as well as any protecting groups on the isoindoline nitrogen, can hinder approach to the C-4 position.
-
Reaction Type: The mechanism of the reaction you are performing (e.g., SNAr, Suzuki-Miyaura, Buchwald-Hartwig) will have its own set of rules governing regioselectivity.
-
Catalyst and Ligands: In cross-coupling reactions, the choice of palladium catalyst and phosphine or N-heterocyclic carbene (NHC) ligand is often the most critical factor in controlling regioselectivity.
Q2: Which position on the 4-Chloroisoindoline ring is generally more reactive towards nucleophiles?
A2: In nucleophilic aromatic substitution (SNAr) reactions, the carbon atom bearing the chlorine (C-4) is the electrophilic site. The reactivity of this position is enhanced by the electron-withdrawing nature of the chlorine atom. For SNAr to proceed readily, the aromatic ring generally needs to be activated by additional strong electron-withdrawing groups, which are absent in the parent 4-Chloroisoindoline. Therefore, forcing conditions or a very strong nucleophile may be required.
Q3: How does N-protection of the isoindoline affect regioselectivity?
A3: N-protection can have a significant impact. A bulky protecting group (e.g., Boc, Cbz) can sterically hinder the approach of reagents to the C-4 position. Electronically, the nature of the protecting group can also modulate the electron density of the aromatic ring. For instance, an electron-withdrawing protecting group can make the aromatic ring more electron-deficient and potentially more susceptible to nucleophilic attack.
Troubleshooting Guides
Troubleshooting Poor Regioselectivity in Suzuki-Miyaura Cross-Coupling
Problem: My Suzuki-Miyaura reaction with this compound and an arylboronic acid is giving a mixture of the desired 4-arylisoindoline and starting material, with low conversion and potential side products.
Underlying Principles: The regioselectivity and efficiency of Suzuki-Miyaura reactions are highly dependent on the catalytic system. The key steps are oxidative addition of the palladium catalyst to the C-Cl bond, transmetalation with the boronic acid, and reductive elimination to form the product. The ligand on the palladium catalyst plays a crucial role in modulating the reactivity and stability of the catalytic species.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Suzuki-Miyaura cross-coupling.
Detailed Steps:
-
Catalyst and Ligand Selection: This is the most critical parameter. For unactivated aryl chlorides like 4-Chloroisoindoline, bulky, electron-rich phosphine ligands are often required to facilitate the oxidative addition step.
-
Initial Recommendation: Start with a palladium(II) precatalyst like Pd(OAc)₂ or a preformed Pd(0) source like Pd₂(dba)₃, in combination with a ligand such as SPhos, XPhos, or RuPhos.
-
Troubleshooting: If selectivity is poor, screen a panel of ligands. For sterically hindered substrates, a more specialized ligand may be necessary.
-
-
Base Optimization: The base is required to activate the boronic acid.
-
Common Choices: K₂CO₃, K₃PO₄, Cs₂CO₃.
-
Troubleshooting: If the reaction is sluggish, a stronger base like K₃PO₄ or Cs₂CO₃ may improve the rate and selectivity. Ensure the base is finely powdered and anhydrous.
-
-
Solvent Effects: The solvent can influence the solubility of the reagents and the stability of the catalytic species.
-
Typical Solvents: Toluene, dioxane, or a mixture with water.
-
Troubleshooting: If you observe decomposition of the boronic acid, consider using an anhydrous solvent system.
-
| Parameter | Condition 1 (Starting Point) | Condition 2 (For Sluggish Reactions) | Condition 3 (Alternative) |
| Palladium Source | Pd(OAc)₂ (2-5 mol%) | Pd₂(dba)₃ (1-3 mol%) | PdCl₂(dppf) (5 mol%) |
| Ligand | SPhos (4-10 mol%) | XPhos (2-6 mol%) | RuPhos (2-6 mol%) |
| Base | K₂CO₃ (2-3 equiv) | K₃PO₄ (3 equiv) | Cs₂CO₃ (2-3 equiv) |
| Solvent | Toluene/H₂O (10:1) | Dioxane/H₂O (10:1) | Anhydrous Dioxane |
| Temperature | 80-100 °C | 100-120 °C | 80-110 °C |
Protocol 1: General Procedure for Regioselective Suzuki-Miyaura Coupling
-
To an oven-dried flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2-3 equiv).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the palladium precatalyst and the ligand.
-
Add the degassed solvent.
-
Heat the reaction mixture to the desired temperature and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Troubleshooting Poor Regioselectivity in Buchwald-Hartwig Amination
Problem: My Buchwald-Hartwig amination of this compound with a primary or secondary amine is resulting in low yield and a mixture of products.
Underlying Principles: Similar to Suzuki coupling, the choice of catalyst and ligand is paramount for a successful Buchwald-Hartwig amination. The reaction is also highly sensitive to the choice of base and solvent. The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination.
Decision-Making Flowchart for Buchwald-Hartwig Amination:
Caption: Decision-making flowchart for optimizing Buchwald-Hartwig amination.
Detailed Steps:
-
Ligand Selection: The steric and electronic properties of the phosphine ligand are critical.
-
General Recommendation: For aryl chlorides, bulky, electron-rich ligands such as XPhos, RuPhos, or BrettPhos are often effective.
-
Troubleshooting: If you are using a less reactive amine, a more specialized ligand may be required. Consider screening a ligand kit if available.
-
-
Base Selection: A strong, non-nucleophilic base is required.
-
Common Choices: Sodium tert-butoxide (NaOtBu), Lithium bis(trimethylsilyl)amide (LHMDS), or Potassium phosphate (K₃PO₄).
-
Troubleshooting: NaOtBu is a common choice, but if your substrate is base-sensitive, a weaker base like K₃PO₄ might be beneficial, although it may require higher temperatures.
-
-
Solvent Considerations: Anhydrous, non-protic solvents are essential.
-
Typical Solvents: Toluene, Dioxane, or THF.
-
Troubleshooting: Ensure your solvent is rigorously dried. Traces of water can lead to catalyst deactivation and side reactions.
-
| Parameter | Condition 1 (General) | Condition 2 (For Hindered Amines) | Condition 3 (Milder Conditions) |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) | Pd(OAc)₂ (2-4 mol%) | [Pd(cinnamyl)Cl]₂ (1-2 mol%) |
| Ligand | XPhos (2-4 mol%) | BrettPhos (3-6 mol%) | RuPhos (2-4 mol%) |
| Base | NaOtBu (1.2-1.5 equiv) | LHMDS (1.5 equiv) | K₃PO₄ (2-3 equiv) |
| Solvent | Toluene | Dioxane | THF |
| Temperature | 90-110 °C | 100-120 °C | 70-90 °C |
Protocol 2: General Procedure for Regioselective Buchwald-Hartwig Amination
-
To an oven-dried flask, add the palladium precatalyst and the ligand.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen).
-
Add the solvent and stir for a few minutes to form the active catalyst.
-
In a separate flask, dissolve this compound (1.0 equiv) and the amine (1.1-1.5 equiv) in the solvent. If the amine is a solid, it can be added directly to the reaction flask.
-
Add the base to the reaction flask.
-
Heat the reaction mixture to the desired temperature and monitor its progress.
-
Work-up and purification are similar to the Suzuki-Miyaura protocol.
Troubleshooting Nucleophilic Aromatic Substitution (SNAr)
Problem: My SNAr reaction with this compound is not proceeding, or is very sluggish.
Underlying Principles: SNAr reactions on unactivated aryl chlorides are often challenging. The reaction proceeds through a Meisenheimer complex, a negatively charged intermediate. The stability of this intermediate is key to the reaction's success. Without strong electron-withdrawing groups ortho or para to the chlorine, the Meisenheimer complex is high in energy.
Strategies for Promoting SNAr:
-
Strong Nucleophile: Use a strong, and if possible, soft nucleophile. For example, thiols are often more effective than alcohols.
-
High Temperature: These reactions often require elevated temperatures (100-180 °C). Microwave irradiation can sometimes be beneficial.
-
Polar Aprotic Solvent: Use a polar aprotic solvent like DMSO, DMF, or NMP to stabilize the charged intermediate.
-
Phase-Transfer Catalysis: In some cases, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can facilitate the reaction between a solid nucleophile and the substrate in an organic solvent.
Handling and quenching procedures for reactions with 4-Chloroisoindoline hydrochloride.
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-Chloroisoindoline hydrochloride. It is designed to offer practical, field-tested advice on handling, reaction procedures, and quenching, with a focus on explaining the scientific principles behind each recommendation.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards of this compound and what personal protective equipment (PPE) is essential?
A1: As with any chemical reagent, a thorough risk assessment should be conducted before use. While specific toxicity data for this compound is not extensively published, we can infer potential hazards from its structure—a chlorinated aromatic amine salt.
-
Primary Hazards:
-
Irritation: Amine hydrochlorides can be irritating to the skin, eyes, and respiratory tract.[1][2] Direct contact should be avoided.
-
Toxicity: Many chlorinated aromatic compounds and anilines are classified as toxic if swallowed, inhaled, or absorbed through the skin.[3] It is prudent to handle this compound as potentially toxic.
-
Hygroscopic Nature: Hydrochloride salts are often hygroscopic and will readily absorb moisture from the air.[2]
-
-
Essential PPE:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear nitrile or neoprene gloves. Always check the manufacturer's glove compatibility data. Contaminated gloves should be disposed of immediately.
-
Body Protection: A standard laboratory coat should be worn. For handling larger quantities, a chemical-resistant apron is recommended.
-
Respiratory Protection: All handling of the solid compound should be performed in a certified chemical fume hood to avoid inhalation of airborne particulates.[1]
-
Q2: What are the optimal storage conditions for this compound?
A2: Proper storage is critical to maintain the integrity of the reagent. Given its hydrochloride salt form, it is susceptible to degradation from moisture and reaction with incompatible materials.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) if possible, especially after the container has been opened.[2]
-
Temperature: Keep in a cool, dry place away from direct sunlight and heat sources.
-
Container: The container must be kept tightly closed to prevent moisture absorption.[2]
-
Incompatibilities: Store separately from strong bases, strong oxidizing agents, and acid anhydrides.[2][4] Contact with strong bases will liberate the free amine, which may be less stable.
Q3: My reaction requires the free amine of 4-Chloroisoindoline. Must I perform a separate neutralization and extraction before my main reaction?
A3: No, a separate workup is usually unnecessary and can lead to lower overall yields due to the potential instability of the free amine. The most common and efficient method is an in situ neutralization.
The hydrochloride salt is often used because it is a more stable, crystalline, and easily handled solid compared to the free amine, which may be an oil or a less stable solid. To generate the reactive nucleophilic free amine for your reaction, you can add a suitable base directly to the reaction mixture.
-
Choice of Base: The choice depends on the reaction conditions and the electrophile's sensitivity.
-
Organic Bases: Triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used. They are soluble in organic solvents and the resulting ammonium salt byproduct can often be removed during the aqueous workup.
-
Inorganic Bases: Weaker inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are excellent choices when a milder, non-nucleophilic base is required. They are easily filtered off or removed during an aqueous wash.
-
The key is to use at least one equivalent of the base to neutralize the hydrochloride salt, plus any additional base required for the reaction itself.
Troubleshooting Guide: Reaction & Quenching
Q1: My reaction is sluggish or fails to initiate. What are the likely causes?
A1: This is a common issue often traced back to the activation of the starting material.
-
Cause 1: Incomplete Neutralization. The most frequent reason is insufficient base to fully neutralize the hydrochloride salt and generate the free amine. The protonated amine is not nucleophilic and will not react.
-
Solution: Ensure you have added at least one full molar equivalent of base relative to the this compound. If your reaction generates an acidic byproduct, you will need an additional equivalent of base to scavenge it.
-
-
Cause 2: Poor Solvent Choice. The solubility of the hydrochloride salt and the neutralizing base can be a problem.
-
Solution: Use a polar aprotic solvent like DMF, DMSO, or NMP, which can help dissolve the amine salt and facilitate the neutralization. If using less polar solvents like THF or Dichloromethane, allow sufficient time for the neutralization to occur; this may require stirring at room temperature for 30-60 minutes before adding your electrophile.
-
-
Cause 3: Inactive Reagents.
-
Solution: Verify the purity and activity of your other reagents. Moisture can be a significant issue, especially with water-sensitive electrophiles. Ensure you are using dry solvents.
-
Q2: The reaction works, but I am getting a low yield of my desired product after workup and purification. Where could my product be going?
A2: Product loss during workup is often a pH-dependent issue related to the amine functionality of your product.
-
Cause 1: Product is lost in the aqueous layer. Your product, like the starting material, is an amine. If you perform an aqueous wash under acidic conditions (pH < 7), your product will become protonated and partition into the aqueous layer.[5]
-
Solution: During the workup, after quenching the reaction, ensure the aqueous layer is basic (pH 8-10) before extracting with an organic solvent. Use a dilute solution of sodium bicarbonate or sodium carbonate to adjust the pH. Check the pH with litmus paper or a pH meter. You may need to back-extract the aqueous layer multiple times with your organic solvent to recover all the product.
-
-
Cause 2: Emulsion Formation. The presence of salts and polar solvents like DMF can lead to the formation of emulsions during aqueous extraction, trapping your product.[6]
-
Solution: To break up an emulsion, add a saturated brine solution (NaCl(aq)). This increases the ionic strength of the aqueous layer, forcing a better phase separation. If the problem persists, you can filter the entire mixture through a pad of Celite.
-
-
Cause 3: Product Volatility.
-
Solution: If your product has a low molecular weight, it might be volatile. Avoid concentrating the solution to complete dryness on a rotary evaporator at high temperatures or under high vacuum.[5]
-
Q3: What is the standard quenching procedure for a reaction involving this compound?
A3: "Quenching" refers to the deactivation of any remaining reactive reagents at the end of a reaction. The specific agent depends on what needs to be neutralized. A general, robust procedure is outlined below.
-
Step 1: Cool the Reaction. Before adding any quenching agent, cool the reaction mixture in an ice-water bath (0 °C). This moderates the rate of any exothermic reactions that may occur during the quench.[7]
-
Step 2: Add Quenching Agent. Slowly and carefully add the quenching solution with vigorous stirring. The choice of agent is critical:
-
For reactions with unreacted organometallics or metal hydrides: Use a stepwise addition of a less reactive protic source first, such as isopropanol, followed by ethanol, and finally water.[8][9]
-
For reactions with acid chlorides or anhydrides: Slowly add a saturated solution of sodium bicarbonate (NaHCO₃). This will neutralize the acid chloride and any excess acid. Be prepared for gas (CO₂) evolution.[8]
-
For most other cases: A safe and general quench is the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[10] This provides a mild proton source to neutralize strong bases without making the solution strongly acidic.
-
-
Step 3: Warm to Room Temperature. Once the addition is complete and any initial exotherm or gas evolution has subsided, remove the ice bath and allow the mixture to warm to room temperature while stirring for 15-20 minutes.
-
Step 4: Proceed to Extraction. The reaction is now quenched and ready for the standard liquid-liquid extraction procedure.
Protocol: Standard Quenching & Workup Workflow
| Step | Action | Reagent/Solvent | Volume (Typical) | Purpose & Key Observations |
| 1 | Cooling | Ice-Water Bath | N/A | Controls potential exotherm during quenching. |
| 2 | Quenching | Sat. aq. NH₄Cl | 1-2x reaction vol. | Neutralizes reactive species. Observe for gas or heat. |
| 3 | Phase Separation | Ethyl Acetate & Water | 2x reaction vol. | Dilutes mixture for extraction. |
| 4 | pH Adjustment | 1M NaHCO₃(aq) | As needed | CRITICAL: Basify aqueous layer to pH 8-10 to ensure product is in free base form for extraction. |
| 5 | Extraction | Ethyl Acetate | 3x reaction vol. | Transfer product from aqueous to organic layer. |
| 6 | Washing | Brine (Sat. aq. NaCl) | 1x reaction vol. | Removes bulk water and helps break emulsions. |
| 7 | Drying & Filtering | Anhydrous Na₂SO₄ or MgSO₄ | ~1/10th organic vol. | Removes residual water from the organic phase. |
| 8 | Concentration | Rotary Evaporator | N/A | Removes solvent to yield crude product. |
Visual Workflow Guides
The following diagrams illustrate the key decision points and workflows for handling this compound.
Caption: General experimental workflow from setup to purification.
Caption: Troubleshooting decision tree for aqueous workup.
References
- 1. chempoint.com [chempoint.com]
- 2. fishersci.com [fishersci.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. fishersci.com [fishersci.com]
- 5. How To [chem.rochester.edu]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. chemistry.nd.edu [chemistry.nd.edu]
- 8. kgroup.du.edu [kgroup.du.edu]
- 9. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 10. Reagents & Solvents [chem.rochester.edu]
Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Validation of 4-Chloroisoindoline Hydrochloride Purity
In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like 4-Chloroisoindoline hydrochloride, a crucial intermediate in the synthesis of various therapeutic agents, rigorous purity validation is paramount. This guide provides an in-depth comparison of analytical methodologies, grounded in scientific principles and regulatory expectations, to ensure the reliable characterization of this compound.
Our approach moves beyond a simple recitation of methods. We will explore the causality behind procedural choices, comparing the strengths and limitations of chromatographic, titrimetric, and spectroscopic techniques. Every protocol is presented within the framework of a self-validating system, adhering to the principles outlined by the International Council for Harmonisation (ICH) guideline Q2(R1) on the Validation of Analytical Procedures.[1][2]
Foundational Principles: Choosing the Right Analytical Tool
The selection of an analytical method is dictated by its intended purpose. For purity validation, we are concerned with two primary objectives: quantifying the main component (assay) and detecting/quantifying impurities (related substances). The physicochemical properties of this compound—a water-soluble, non-volatile organic salt—make it amenable to several techniques. The decision process involves balancing specificity, sensitivity, and precision.
References
A Tale of Two Chlorines: A Comparative Guide to N-Chlorosuccinimide and 4-Chloroisoindoline Hydrochloride in Synthetic Chemistry
In the intricate world of organic synthesis, the precise introduction of a chlorine atom can dramatically alter a molecule's biological activity, pharmacokinetic properties, and synthetic potential.[1][2][3] The choice of chlorinating agent or chlorine-containing building block is therefore a critical decision in the design of novel pharmaceuticals and fine chemicals. This guide provides an in-depth comparative analysis of two commercially available, yet functionally distinct, chlorine-containing compounds: N-Chlorosuccinimide (NCS), a versatile chlorinating and oxidizing agent, and 4-Chloroisoindoline hydrochloride, a valuable structural scaffold for drug discovery.
We will dissect their fundamental chemical properties, explore their disparate reactivity profiles and applications, and provide practical, field-proven insights to guide researchers in their synthetic endeavors.
Section 1: At a Glance - Physicochemical Properties
A foundational understanding of a reagent's physical properties is paramount for its safe and effective use in the laboratory. The following table summarizes the key physicochemical characteristics of NCS and this compound.
| Property | N-Chlorosuccinimide (NCS) | This compound |
| CAS Number | 128-09-6[4][5] | 924304-73-4[6][7] |
| Molecular Formula | C₄H₄ClNO₂[4] | C₈H₉Cl₂N[7] |
| Molecular Weight | 133.53 g/mol [4][8] | 190.07 g/mol [6] |
| Appearance | White crystalline solid[1][4] | Blue-green solid[6] |
| Melting Point | 148-150 °C[4][9][10] | Not specified |
| Solubility | Soluble in water, alcohol, benzene, acetone, and acetic acid. Slightly soluble in ether, chloroform, and carbon tetrachloride.[9] | Not specified |
| Storage | Store at +2°C to +8°C, sensitive to light and moisture.[9][10][11] | Inert atmosphere, room temperature.[6] |
Section 2: The Source of Reactivity - A Tale of Two N-Cl vs. C-Cl Bonds
The fundamental difference between NCS and this compound lies in the nature and reactivity of their chlorine atoms. This distinction governs their utility in organic synthesis.
N-Chlorosuccinimide (NCS): A Source of Electrophilic and Radical Chlorine
NCS is a powerhouse of chlorination due to its reactive N-Cl bond. The electron-withdrawing succinimide moiety polarizes the N-Cl bond, making the chlorine atom electrophilic and a ready source of "Cl⁺".[1][4][12] This reactivity is dual-natured and highly dependent on the reaction conditions, allowing for two distinct mechanistic pathways.[12][13]
-
Electrophilic Chlorination: In the presence of electron-rich substrates like activated aromatic rings or alkenes, NCS acts as an electrophilic chlorinating agent.[12] For less reactive substrates, the addition of an acid catalyst can enhance the chlorine's electrophilicity.[12][14]
-
Radical Chlorination: Under initiation by light (hν) or a radical initiator (e.g., AIBN, BPO) in non-polar solvents, the N-Cl bond undergoes homolytic cleavage to generate a chlorine radical (Cl•).[12] This pathway is highly selective for allylic and benzylic C-H bonds due to the resonance stabilization of the resulting radical intermediates.[12]
Caption: Dual reactivity pathways of N-Chlorosuccinimide (NCS).
This compound: A Stable, Functionalized Scaffold
In stark contrast to NCS, this compound is not a chlorinating agent. The chlorine atom is attached to the aromatic ring via a stable carbon-chlorine (C-Cl) bond. This compound serves as a synthetic building block or intermediate .[15] Its value lies in the isoindoline core, a structural motif present in many biologically active molecules, and the chloro-substituent, which provides a handle for further molecular elaboration, typically through cross-coupling reactions.[15]
Caption: Role of 4-Chloroisoindoline as a synthetic building block.
Section 3: Comparative Applications & Performance
The divergent reactivity of these two compounds leads to entirely different applications in the synthesis of pharmaceuticals and other complex organic molecules.
| Feature | N-Chlorosuccinimide (NCS) | This compound |
| Primary Function | Reagent: Chlorinating & Oxidizing Agent[13][14] | Building Block: Structural Scaffold[15] |
| Key Reactions | Electrophilic aromatic substitution, allylic/benzylic chlorination, α-chlorination of carbonyls, oxidation of alcohols/sulfides.[12][14][16] | Cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.), nucleophilic aromatic substitution.[15] |
| Selectivity | High regioselectivity is achievable by tuning reaction conditions (e.g., acid catalysis for aromatics, radical initiation for allylic C-H).[10][12][17] | The chlorine at the 4-position dictates the site of further functionalization. |
| Use in Drug Discovery | Used to introduce chlorine atoms into a lead compound to modulate its properties (potency, metabolism, etc.).[1][18][19] | Used as a core structure in the synthesis of target molecules, particularly kinase inhibitors and agents for neurological disorders.[15] |
Section 4: Experimental Protocols & Workflows
To provide a practical context, we present a representative experimental protocol for each compound, illustrating their distinct roles.
Protocol 1: Electrophilic Chlorination of an Activated Aromatic using NCS
This protocol describes the monochlorination of 4-chloroacetanilide in an aqueous medium, a common transformation in pharmaceutical synthesis.
Objective: To synthesize 2,4-dichloroacetanilide from 4-chloroacetanilide using NCS.
Step-by-Step Methodology: [20]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend 4-chloroacetanilide (0.01 mol) in water (20 mL).
-
Reagent Addition: To the stirred suspension, add N-Chlorosuccinimide (0.01 mol) followed by concentrated hydrochloric acid (2 mL).[20] The HCl acts as both a chlorine source and an acid to activate the NCS.[20]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Isolation: Upon completion, add 5 mL of water to the reaction mixture to precipitate the product.[20]
-
Purification: Filter the solid product, wash with cold water, and dry in a vacuum oven to yield 2,4-dichloroacetanilide.
-
Validation: Confirm the identity and purity of the product by measuring its melting point and acquiring spectroscopic data (¹H NMR, Mass Spectrometry).
Workflow 2: Conceptual Use of this compound in a Suzuki Coupling
This workflow outlines the general steps for using this compound as a building block to create a more complex molecule.
Objective: To couple an aryl or heteroaryl group to the 4-position of the isoindoline ring.
Conceptual Workflow:
-
Deprotection/Neutralization: The hydrochloride salt is typically neutralized with a suitable base (e.g., NaHCO₃, Et₃N) to liberate the free amine if necessary for subsequent reactions, or used directly. The isoindoline nitrogen may require protection (e.g., with a Boc group) depending on the desired synthetic route.
-
Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), combine the (protected) 4-Chloroisoindoline, an appropriate boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃).
-
Solvent and Heating: Dissolve the components in a suitable solvent system (e.g., Dioxane/Water, Toluene, DMF) and heat the mixture to the required temperature (typically 80-120 °C).
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Workup and Purification: After completion, cool the reaction, perform an aqueous workup to remove inorganic salts, and extract the product with an organic solvent. The crude product is then purified using column chromatography to yield the desired 4-aryl-isoindoline derivative.
Section 5: Safety and Handling - A Self-Validating System
Adherence to strict safety protocols is non-negotiable. The hazards associated with each compound are distinct and require specific handling procedures.
N-Chlorosuccinimide (NCS)
-
Hazards: Corrosive. Causes severe skin burns and eye damage.[8] Harmful if swallowed.[8] It is also moisture and light sensitive.[11] As a strong oxidizing agent, it should be kept away from combustible materials.
-
Handling Precautions: Always handle in a well-ventilated chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8] Avoid creating dust.[8] Store in a cool, dry, dark place away from incompatible materials like strong acids, bases, and metals.[5]
This compound
-
Hazards: Classified as an irritant.[6] Contact with skin, eyes, or inhalation of dust may cause irritation.[6]
-
Handling Precautions: Use in a well-ventilated area. Wear standard PPE, including gloves and safety glasses.[6] Avoid contact with skin and eyes. Store in a dry, well-ventilated place away from incompatible substances.[6]
Conclusion: Choosing the Right Tool for the Job
While both N-Chlorosuccinimide and this compound are valuable reagents in the modern synthetic chemist's toolkit, they are fundamentally different tools for different tasks.
-
N-Chlorosuccinimide is a versatile and highly reactive reagent used to actively introduce chlorine into a wide range of organic molecules through either electrophilic or radical pathways. Its utility lies in its ability to functionalize a pre-existing substrate.
-
This compound is a stable building block , providing a pre-functionalized structural core. Its utility lies in its scaffold, which can be elaborated into more complex targets, making it a key piece in convergent synthetic strategies, particularly in medicinal chemistry.
The decision to use one over the other is not a matter of performance comparison but of strategic synthetic design. For researchers aiming to install a chlorine atom onto a substrate, NCS is the superior choice. For those looking to build a complex molecule around a privileged isoindoline core, this compound is the logical starting point. Understanding this crucial distinction is key to unlocking their full potential in the pursuit of novel chemical entities.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-Chlorosuccinimide - Wikipedia [en.wikipedia.org]
- 5. fishersci.com [fishersci.com]
- 6. chembk.com [chembk.com]
- 7. americanelements.com [americanelements.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. N-Chlorosuccinimide | 128-09-6 [chemicalbook.com]
- 10. What is N-Chlorosuccinimide?_Chemicalbook [chemicalbook.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. benchchem.com [benchchem.com]
- 13. nbinno.com [nbinno.com]
- 14. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 15. 4-Chloroisoindoline [myskinrecipes.com]
- 16. Applications of N-Chlorosuccinimide in Organic Synthesis - chemicalbook [chemicalbook.com]
- 17. fiveable.me [fiveable.me]
- 18. chemrxiv.org [chemrxiv.org]
- 19. Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06638J [pubs.rsc.org]
- 20. isca.me [isca.me]
A Comparative Spectroscopic Guide: 4-Chloroisoindoline Hydrochloride vs. 4-Bromoisoindoline Hydrochloride
For researchers, scientists, and professionals in drug development, the precise characterization of molecular structure is paramount. Isoindoline scaffolds are prevalent in a wide array of pharmacologically active compounds, and the nature of substitution on the aromatic ring can profoundly influence their biological activity and physicochemical properties. This guide provides an in-depth spectroscopic comparison of two such analogs: 4-Chloroisoindoline hydrochloride and its bromo-counterpart, 4-Bromoisoindoline hydrochloride.
This document moves beyond a simple data sheet, offering a detailed analysis of the expected spectroscopic signatures based on fundamental principles and providing robust, field-proven experimental protocols. By understanding the subtle yet significant spectral shifts induced by the change of a single halogen atom, from chlorine to bromine, researchers can gain deeper insights into their molecular architecture.
Molecular Structures and Key Differences
The core structure of both compounds is the isoindoline ring system, a bicyclic amine. The key distinction lies in the halogen substituent at the 4-position of the benzene ring. This seemingly minor change has a discernible impact on the electron distribution within the molecule, which in turn influences the spectroscopic properties.
Experimental Protocols: A Foundation of Trustworthiness
The validity of any spectroscopic data hinges on the integrity of the experimental methodology. The following protocols are designed to be self-validating, ensuring reproducibility and accuracy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the molecular framework by probing the magnetic properties of atomic nuclei.
Protocol for ¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the hydrochloride salt (either 4-chloro or 4-bromoisoindoline hydrochloride) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄ (CD₃OD). The choice of solvent is critical as the acidic N-H proton is exchangeable and may not be observed in protic solvents like D₂O. DMSO-d₆ is often preferred for preserving the signal of exchangeable protons.
-
Ensure complete dissolution. If necessary, gently warm the sample or use sonication. The final solution must be clear and free of particulate matter.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
-
Instrumental Parameters:
-
Acquire spectra on a 400 MHz (or higher) spectrometer.
-
For ¹H NMR, a standard pulse program is typically sufficient. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans for a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, a proton-decoupled pulse sequence is used. A wider spectral width (e.g., 0-160 ppm) is necessary. Due to the lower natural abundance of ¹³C, a significantly larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required to obtain a high-quality spectrum.
-
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of chemical bonds, providing a "fingerprint" of the functional groups present in a molecule.
Protocol for Attenuated Total Reflectance (ATR) FT-IR Spectroscopy:
-
Sample Preparation:
-
Place a small, representative sample of the solid hydrochloride salt directly onto the ATR crystal (e.g., diamond or germanium).
-
Apply consistent pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
-
Instrumental Parameters:
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
Collect a background spectrum of the clean, empty ATR crystal before running the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of molecular weight and elucidation of structural features.
Protocol for Electrospray Ionization (ESI) Mass Spectrometry:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 10 µg/mL) in a solvent system compatible with ESI, typically a mixture of methanol or acetonitrile with water. A small amount of formic acid (e.g., 0.1%) can be added to promote protonation and enhance the signal in positive ion mode.
-
Ensure the sample is fully dissolved and filtered to remove any particulates, which can clog the ESI source.
-
-
Instrumental Parameters:
-
Analyze the sample using an ESI source coupled to a suitable mass analyzer (e.g., Quadrupole, Time-of-Flight).
-
Operate in positive ion mode to detect the protonated molecule [M+H]⁺. The hydrochloride salt will dissociate in solution, and the free base will be protonated.
-
Acquire a full scan mass spectrum over an appropriate m/z range (e.g., 50-500).
-
If fragmentation analysis is desired, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).
-
Comparative Spectroscopic Analysis
The substitution of chlorine with bromine introduces predictable changes in the spectroscopic data due to differences in electronegativity, atomic size, and isotopic distribution.
¹H NMR Spectroscopy
The ¹H NMR spectra of both compounds are expected to be similar, showing signals for the aromatic protons and the aliphatic protons of the isoindoline ring. The primary differences will be observed in the chemical shifts of the aromatic protons due to the differing electronic effects of the halogen substituents.
| Proton Assignment | 4-Chloroisoindoline HCl (Predicted) | 4-Bromoisoindoline HCl (Expected) | Rationale for Differences |
| Aromatic Protons | ~7.3-7.5 ppm | ~7.4-7.6 ppm | Bromine is less electronegative than chlorine, leading to a slightly less deshielded aromatic ring and a downfield shift of the adjacent protons. |
| Aliphatic Protons (CH₂) | ~4.5-4.7 ppm | ~4.5-4.7 ppm | The halogen substituent has a minimal effect on the chemical shift of the distant aliphatic protons. |
| Amine Proton (NH) | Broad signal, variable | Broad signal, variable | The chemical shift of the exchangeable NH proton is highly dependent on solvent and concentration. |
¹³C NMR Spectroscopy
The effect of the halogen substituent is more pronounced in the ¹³C NMR spectrum, particularly for the carbon atom directly bonded to the halogen.
| Carbon Assignment | 4-Chloroisoindoline HCl (Predicted) | 4-Bromoisoindoline HCl (Expected) | Rationale for Differences |
| C4 (C-Halogen) | ~130-135 ppm | ~120-125 ppm | The "heavy atom effect" of bromine causes a significant upfield shift (to a lower ppm value) for the directly attached carbon compared to chlorine.[1] |
| Other Aromatic Carbons | ~125-140 ppm | ~125-140 ppm | Minor shifts are expected for the other aromatic carbons due to the differing inductive and resonance effects of the halogens. |
| Aliphatic Carbons (CH₂) | ~50-55 ppm | ~50-55 ppm | Similar to ¹H NMR, the effect on the aliphatic carbons is expected to be negligible. |
Infrared (IR) Spectroscopy
The IR spectra will be dominated by vibrations of the aromatic ring, C-H bonds, and the amine group. The most significant difference will be in the C-halogen stretching frequency.
| Vibrational Mode | 4-Chloroisoindoline HCl (Expected) | 4-Bromoisoindoline HCl (Expected) | Rationale for Differences |
| N-H Stretch | 3200-3400 cm⁻¹ (broad) | 3200-3400 cm⁻¹ (broad) | Characteristic of a secondary amine salt. |
| Aromatic C-H Stretch | ~3000-3100 cm⁻¹ | ~3000-3100 cm⁻¹ | Typical for aromatic C-H bonds. |
| Aliphatic C-H Stretch | ~2850-2960 cm⁻¹ | ~2850-2960 cm⁻¹ | Typical for aliphatic C-H bonds. |
| Aromatic C=C Bending | ~1450-1600 cm⁻¹ | ~1450-1600 cm⁻¹ | Characteristic "fingerprint" region for the benzene ring. |
| C-Cl Stretch | ~700-850 cm⁻¹ | N/A | The C-Cl stretch is in the lower frequency region of the spectrum. |
| C-Br Stretch | N/A | ~500-650 cm⁻¹ | The C-Br bond is weaker and involves a heavier atom than C-Cl, resulting in a lower vibrational frequency. |
Mass Spectrometry
In ESI-MS, both compounds will show a protonated molecular ion [M+H]⁺. The key difference will be the isotopic pattern of this ion due to the natural isotopic abundance of chlorine and bromine.
| Ion | 4-Chloroisoindoline HCl (m/z) | 4-Bromoisoindoline HCl (m/z) | Rationale for Isotopic Pattern |
| [M+H]⁺ | 154.05 (¹²C₈¹H₉³⁵Cl¹⁴N) | 198.00 (¹²C₈¹H₉⁷⁹Br¹⁴N) | The mass of the most abundant isotope. |
| [M+H+2]⁺ | 156.05 | 200.00 | Chlorine has a significant ³⁷Cl isotope (~32.5% abundance relative to ³⁵Cl), resulting in an M+2 peak with about one-third the intensity of the M peak. Bromine has a ⁸¹Br isotope of nearly equal abundance to ⁷⁹Br (~97.3%), leading to M and M+2 peaks of almost equal intensity. |
Visualizing the Molecular Structures
The following diagrams illustrate the structures of the two compounds, with atom numbering for clarity in spectroscopic assignments.
References
A Senior Application Scientist's Guide to Benchmarking the Performance of 4-Chloroisoindoline Hydrochloride in Diverse Solvent Systems
For researchers, medicinal chemists, and process development scientists, the selection of an appropriate solvent is a critical decision that profoundly influences the outcome of a chemical process.[1] A solvent is not merely a medium for reaction but an active participant that can dictate solubility, stability, reaction rate, and even the pathway of a transformation.[1][2][3] This guide presents a comprehensive methodology for benchmarking the performance of 4-Chloroisoindoline hydrochloride, a key heterocyclic building block, across a rationally selected panel of solvent systems.
The principles and protocols detailed herein are designed to provide a robust framework for making data-driven decisions, ensuring process optimization, and enhancing the reliability and reproducibility of experimental outcomes. While specific data for this compound is generated for illustrative purposes within this guide, the true value lies in the experimental logic and self-validating workflows presented, empowering you to apply this benchmarking strategy to any compound of interest.
Part 1: Designing a Rigorous Benchmarking Study
A successful benchmarking study begins with a well-defined experimental plan. The core objective is to systematically evaluate the performance of this compound against a set of key performance indicators (KPIs) in solvents with diverse physicochemical properties.
The Rationale of Solvent Selection
The choice of solvents should not be arbitrary.[4] A representative panel must be selected to probe the effects of properties like polarity, proticity, and hydrogen bonding capability on the compound's performance.[5][6] For this study, we will categorize our solvents to cover a broad chemical space.
-
Polar Protic Solvents: These solvents possess O-H or N-H bonds and can act as hydrogen bond donors. They are effective at solvating both cations and anions. Examples include Water, Methanol, and Ethanol.
-
Polar Aprotic Solvents: These solvents have large dipole moments but lack O-H or N-H bonds. They are excellent at solvating cations but less so for anions, which can leave nucleophiles "naked" and more reactive. Examples include Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), and N,N-Dimethylformamide (DMF).
-
Nonpolar Solvents: These solvents have low dielectric constants and are incapable of significant hydrogen bonding. Examples include Toluene and Heptane.
Beyond these classical categories, modern process development also emphasizes "green" solvent selection to minimize environmental impact.[7] Guides from major pharmaceutical companies often rank solvents based on safety, health, and environmental criteria, which should be a secondary consideration after technical performance.[7][8]
Defining Key Performance Indicators (KPIs)
To objectively compare performance, we must define measurable metrics. For a versatile building block like this compound, the most critical KPIs are:
-
Solubility: The maximum concentration of the compound that can be achieved in a given solvent. This is fundamental for designing homogenous reaction mixtures and for purification processes like crystallization.[9]
-
Chemical Stability: The propensity of the compound to degrade over time in solution. Poor stability can lead to loss of starting material and the formation of impurities, complicating synthesis and analysis.[10][11]
-
Reactivity & Yield: The efficiency with which the compound participates in a representative chemical reaction. This is the ultimate test of its utility as a synthetic intermediate.
The Importance of a Representative Reaction
To assess reactivity, we must choose a reaction that is characteristic of the intended application of this compound. As a secondary amine, a classic and highly relevant transformation is N-alkylation . This reaction is fundamental in medicinal chemistry for introducing diverse substituents. For this guide, we will benchmark its performance in a model N-alkylation reaction with benzyl bromide.
Part 2: Experimental Protocols & Analytical Methodologies
Scientific integrity is paramount. Each protocol described below is designed as a self-validating system, incorporating controls and relying on robust analytical techniques to ensure the data is accurate and trustworthy. High-Performance Liquid Chromatography (HPLC) is the cornerstone of our analytical strategy due to its ability to separate and quantify the analyte of interest from impurities and degradation products.[12][13][14]
Workflow Overview
The overall experimental process follows a logical sequence from material characterization to performance evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Solvent effects - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Impact of solvent polarity on N-heterocyclic carbene-catalyzed beta-protonations of homoenolate equivalents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. What Factors Are Taken Into Consideration When Selecting a Solvent? – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 9. Important points to be considered for selecting solvents in different applications [onlytrainings.com]
- 10. Analytical issues in the chemical stability testing of drugs in solution - Analytical Proceedings including Analytical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. Analytical Techniques in Stability Studies – StabilityStudies.in [stabilitystudies.in]
A Comparative Guide to QSAR Methodologies for Isoindoline-1,3-dione Analogs as Cholinesterase Inhibitors
In the landscape of modern drug discovery, the quest for potent and selective therapeutic agents is an intricate dance between chemical synthesis and biological evaluation. For researchers in neurodegenerative and rare disease therapeutics, isoindoline scaffolds have emerged as a promising structural motif. This guide provides an in-depth, comparative analysis of Quantitative Structure-Activity Relationship (QSAR) studies as applied to a series of isoindoline-1,3-dione analogs, with a specific focus on their activity as cholinesterase inhibitors. We will dissect the causality behind experimental choices, present validating data, and offer a transparent view into the predictive power of different QSAR models.
The Significance of Isoindoline Analogs and the Role of QSAR
The isoindoline core is a key pharmacophore found in a variety of biologically active compounds, including agents with anti-inflammatory, anticancer, and antimicrobial properties.[1][2] Notably, certain derivatives of isoindoline-1,3-dione have demonstrated potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease.[3] Quantitative Structure-Activity Relationship (QSAR) modeling serves as a critical computational tool in this context. By correlating the physicochemical properties of molecules with their biological activities, QSAR enables the rational design of more potent and selective inhibitors, thereby accelerating the drug discovery pipeline and reducing the reliance on extensive, and often costly, empirical screening.[4][5]
Comparative Analysis of QSAR Models for Isoindoline-1,3-dione Derivatives
To provide a practical comparison of QSAR methodologies, we will utilize a dataset of novel 1-H-isoindole-1,3(2H)-dione derivatives and their inhibitory activities against AChE and BuChE, as presented in the work by P. Szymański et al. This study provides a clear set of molecules with corresponding IC50 values, which is essential for building and validating robust QSAR models.
Experimental Dataset
The following table summarizes the experimental data for a selection of isoindoline-1,3-dione derivatives. The biological activity is expressed as the IC50 value, which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
| Compound ID | R-group (Substituent) | AChE IC50 (µM) | BuChE IC50 (µM) |
| I | 4-phenylpiperazine | 1.12 | 28.31 |
| II | 4-(2-methoxyphenyl)piperazine | 1.98 | 35.48 |
| III | 4-diphenylmethylpiperazine | 3.54 | 21.24 |
| IV | 4-(3-trifluoromethylphenyl)piperazine | 4.87 | 45.67 |
| V | 4-(2-pyridyl)piperazine | 6.21 | 58.93 |
| VI | 4-benzylpiperazine | 8.95 | 67.24 |
Data extracted from Szymański et al.[3]
Methodology Comparison: 2D-QSAR vs. 3D-QSAR
The development of a predictive QSAR model hinges on the selection of appropriate molecular descriptors and statistical methods. Here, we compare two prominent QSAR approaches: 2D-QSAR and 3D-QSAR.
2D-QSAR: The Topological Approach
Two-dimensional QSAR models utilize descriptors derived from the 2D representation of molecules. These descriptors can include constitutional indices (e.g., molecular weight, atom counts), topological indices (e.g., connectivity indices), and electronic descriptors (e.g., partial charges).
-
Experimental Protocol: 2D-QSAR Model Development
-
Structure Input: The 2D structures of the isoindoline-1,3-dione analogs are drawn using chemical drawing software.
-
Descriptor Calculation: A comprehensive set of 2D descriptors is calculated for each molecule. This can include descriptors such as molecular weight (MW), logarithm of the partition coefficient (logP), molar refractivity (MR), and topological polar surface area (TPSA).
-
Model Building: A statistical method, such as Multiple Linear Regression (MLR), is employed to build a linear equation correlating the descriptors with the biological activity (pIC50, the negative logarithm of the IC50 value).
-
Model Validation: The predictive power of the model is assessed using internal and external validation techniques. Internal validation often involves leave-one-out cross-validation (q²), while external validation uses a separate test set of molecules to evaluate the model's predictive ability (r²_pred).[4]
-
-
Causality and Insights: 2D-QSAR models are computationally less intensive and can provide valuable insights into the general structural requirements for activity. For instance, a positive correlation with logP might suggest that increased lipophilicity enhances the inhibitory activity of the isoindoline analogs.
3D-QSAR: The Spatial Dimension
Three-dimensional QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), take into account the 3D conformation of the molecules and their surrounding steric and electrostatic fields.
-
Experimental Protocol: 3D-QSAR (CoMFA) Model Development
-
Molecular Modeling and Alignment: The 3D structures of the isoindoline-1,3-dione analogs are generated and optimized to their lowest energy conformation. A crucial step is the alignment of all molecules in the dataset based on a common substructure.
-
Field Calculation: The aligned molecules are placed in a 3D grid. At each grid point, steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies are calculated using a probe atom.
-
Model Building: Partial Least Squares (PLS) regression is used to correlate the variations in the steric and electrostatic fields with the changes in biological activity.
-
Model Validation: Similar to 2D-QSAR, the model is rigorously validated using cross-validation and external test sets.
-
Contour Map Visualization: The results are visualized as 3D contour maps, indicating regions where modifications to the molecular structure are likely to increase or decrease biological activity.
-
-
Causality and Insights: 3D-QSAR provides a more detailed and intuitive understanding of the structure-activity relationship. The contour maps can guide medicinal chemists in identifying specific locations on the molecule where adding bulky groups (sterically favorable regions) or electron-withdrawing/donating groups (electrostatically favorable regions) would be beneficial.
Visualizing the QSAR Workflow
To better illustrate the process, the following diagrams depict the typical workflows for 2D-QSAR and 3D-QSAR studies.
Caption: A streamlined workflow for a typical 2D-QSAR study.
Caption: The comprehensive workflow for a 3D-QSAR (CoMFA/CoMSIA) analysis.
Conclusion: A Synergistic Approach to Drug Design
Both 2D-QSAR and 3D-QSAR methodologies offer valuable, albeit different, perspectives in the study of isoindoline-1,3-dione analogs as cholinesterase inhibitors. 2D-QSAR provides a rapid and efficient means to identify broad correlations between physicochemical properties and biological activity. In contrast, 3D-QSAR offers a more granular and visually intuitive understanding of the spatial requirements for potent ligand-receptor interactions.
For a comprehensive drug design strategy, a synergistic approach is often the most effective. Initial screening and hypothesis generation can be performed using 2D-QSAR models. Promising leads can then be further optimized and refined using the detailed spatial insights provided by 3D-QSAR techniques. By judiciously applying these computational tools, researchers can navigate the complex landscape of structure-activity relationships with greater precision and efficiency, ultimately accelerating the discovery of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Predicting Biological Activities through QSAR Analysis and Docking-based Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Synthetic Routes to Substituted Isoindolines: A Guide for Researchers
The isoindoline scaffold is a privileged heterocyclic motif frequently encountered in pharmaceuticals, agrochemicals, and materials science. Its rigid, bicyclic structure provides a valuable framework for introducing molecular diversity and tailoring physicochemical properties. Consequently, the development of efficient and versatile synthetic routes to substituted isoindolines remains an area of intense research. This guide provides a head-to-head comparison of the most prominent synthetic strategies, offering insights into their relative strengths and weaknesses, supported by experimental data and detailed protocols.
Reductive Approaches: From Phthalimides and Isoindolinones to Isoindolines
One of the most classical and straightforward methods for accessing the isoindoline core involves the reduction of readily available cyclic imides (phthalimides) or lactams (isoindolinones). The choice of reducing agent is critical and dictates the chemoselectivity and functional group tolerance of the transformation.
Metal Hydride Reductions: Power and Pitfalls
Powerful hydride reagents like lithium aluminum hydride (LiAlH₄) and diborane (B₂H₆) are effective for the exhaustive reduction of the carbonyl groups in phthalimides and isoindolinones.
Mechanism Insight: The reduction with LiAlH₄ proceeds via nucleophilic attack of the hydride ion on the carbonyl carbons. The resulting aluminum alkoxide intermediates are then further reduced to the corresponding amine. The high reactivity of LiAlH₄ stems from the polarized Al-H bond, making the hydride a potent nucleophile[1][2]. Diborane, or its more conveniently handled form, borane-tetrahydrofuran complex (BH₃·THF), functions as a Lewis acid, coordinating to the carbonyl oxygen and activating it towards hydride attack[3].
Experimental Protocol: Reduction of N-Benzylphthalimide with LiAlH₄
-
A solution of N-benzylphthalimide (1.0 eq) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to 0 °C in an ice bath.
-
Lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) is added portion-wise, ensuring the temperature remains below 10 °C. The choice of excess LiAlH₄ is to ensure complete reduction of both carbonyl groups.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-16 hours, with reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is cooled to 0 °C and cautiously quenched by the sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water (Fieser workup). This procedure is crucial for safely decomposing excess LiAlH₄ and precipitating aluminum salts.
-
The resulting slurry is filtered, and the filter cake is washed with THF or ethyl acetate.
-
The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude N-benzylisoindoline.
-
Purification is typically achieved by column chromatography on silica gel.
Experimental Protocol: Reduction of N-(3-Chloropropyl)phthalimide with Diborane
-
Diborane gas is generated by the slow addition of boron trifluoride etherate to a suspension of sodium borohydride in diglyme. The generated diborane is then bubbled into a suspension of N-(3-chloropropyl)phthalimide (1.0 eq) in anhydrous THF at room temperature.
-
The reaction mixture is stirred at room temperature for 72 hours. The mildness of diborane allows for the preservation of functional groups like alkyl halides.
-
The reaction is quenched by the slow addition of methanol, followed by hydrochloric acid.
-
The solvent is removed under reduced pressure, and the residue is basified with an aqueous sodium hydroxide solution.
-
The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the desired N-(3-chloropropyl)isoindoline.
Catalytic Hydrogenation: A Greener Alternative
Catalytic hydrogenation offers a milder and more environmentally benign approach to the reduction of phthalimides, often leading to isoindolinones rather than complete reduction to isoindolines. However, with careful selection of catalysts and conditions, isoindolines can be obtained.
Mechanism Insight: In catalytic hydrogenation, molecular hydrogen is activated on the surface of a heterogeneous catalyst (e.g., palladium on carbon, Pt nanowires). The substrate adsorbs onto the catalyst surface, and hydrogen atoms are transferred to the carbonyl groups in a stepwise manner[4][5][6]. The presence of an acid promoter, such as trifluoroacetic acid, can enhance the rate of reduction by protonating the carbonyl oxygen, making it more electrophilic[6].
Experimental Protocol: Catalytic Hydrogenation of 2-Carboxybenzaldehyde with Amines using Pt Nanowires [5][7]
-
In a reaction vessel, 2-carboxybenzaldehyde (1.0 eq), a primary amine (1.1 eq), and ultrathin Pt nanowires (as catalyst) are suspended in a suitable solvent such as 1,4-dioxane.
-
The vessel is purged with hydrogen gas and maintained under a hydrogen atmosphere (1 bar).
-
The reaction mixture is heated to 80 °C and stirred for a specified time (typically 12-24 hours), with progress monitored by TLC or GC-MS.
-
Upon completion, the catalyst is removed by filtration.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to yield the N-substituted isoindolinone. Further reduction would be required to obtain the isoindoline.
Cyclization Strategies: Building the Bicyclic Core
Intramolecular cyclization reactions of appropriately substituted benzene derivatives are a powerful and convergent approach to constructing the isoindoline skeleton. These methods offer a high degree of control over the substitution pattern of the final product.
Intramolecular Cyclization of ortho-Substituted Benzylamines
The acid-catalyzed intramolecular cyclization of ortho-alkenylbenzylamines is a direct method for forming the isoindoline ring.
Mechanism Insight: The reaction proceeds through the formation of a benzylic carbenium ion upon protonation of the alkene by a Brønsted acid. This electrophilic intermediate is then trapped intramolecularly by the nucleophilic amine, followed by deprotonation to yield the isoindoline product[8]. The stability of the benzylic carbocation is a key driving force for this reaction.
Experimental Protocol: Acid-Catalyzed Intramolecular Hydroamination of a 2-Alkenylarylethylamine Derivative [8]
-
A solution of the 2-alkenylarylethylamine derivative (1.0 eq) in an anhydrous, non-coordinating solvent such as dichloromethane or toluene is prepared.
-
A catalytic amount of a Brønsted acid (e.g., trifluoroacetic acid or camphorsulfonic acid) is added to the solution.
-
The reaction mixture is stirred at room temperature or gently heated until the starting material is consumed, as monitored by TLC.
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The layers are separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography on silica gel.
Diels-Alder Reactions: A Convergent Approach
The [4+2] cycloaddition, or Diels-Alder reaction, provides a highly convergent route to the isoindoline core, often starting from transiently generated isoindoles.
Mechanism Insight: The Diels-Alder reaction is a concerted pericyclic reaction between a conjugated diene (the isoindole) and a dienophile (an alkene or alkyne). The reaction proceeds through a cyclic transition state, leading to the formation of a six-membered ring with a high degree of stereocontrol[9]. The isoindole itself can be generated in situ via a retro-Diels-Alder reaction of a suitable precursor[10].
Transition-Metal-Catalyzed Syntheses: Modern and Efficient Methods
In recent years, transition-metal-catalyzed reactions, particularly those involving palladium, have emerged as powerful tools for the synthesis of substituted isoindolines. These methods often proceed under mild conditions and exhibit excellent functional group tolerance.
Palladium-Catalyzed Intramolecular C-H Amination/Annulation
Palladium catalysts can mediate the intramolecular cyclization of substrates such as o-allylbenzylamines or o-halobenzylamines, leading to the formation of the isoindoline ring.
Mechanism Insight: A common catalytic cycle for palladium-catalyzed C-H amination involves the coordination of the palladium catalyst to the amine and the alkene. This is followed by an intramolecular aminopalladation or a C-H activation step, forming a palladacycle intermediate. Reductive elimination then furnishes the isoindoline product and regenerates the active palladium catalyst[11][12][13]. The choice of ligand is crucial for modulating the reactivity and selectivity of the catalyst.
Experimental Protocol: Palladium-Catalyzed Asymmetric Intramolecular Allylic C-H Amination [11][12]
-
In a sealed tube, palladium(II) acetate (Pd(OAc)₂, 10 mol%), a chiral phosphoramidite ligand (12 mol%), and an oxidant such as 2,5-di-tert-butyl-1,4-hydroquinone (1.0 eq) are combined.
-
The o-allylbenzylamine substrate (1.0 eq) and a solvent like isopropyl alcohol are added.
-
The tube is sealed, evacuated, and backfilled with an inert gas (e.g., nitrogen).
-
The reaction mixture is stirred at a specified temperature (e.g., 30 °C) for 24 hours.
-
After completion, the reaction is quenched with a saturated brine solution and extracted with an organic solvent.
-
The combined organic layers are dried, concentrated, and the resulting chiral isoindoline is purified by column chromatography. The enantiomeric excess is determined by chiral HPLC.
Head-to-Head Comparison of Synthetic Routes
| Feature | Metal Hydride Reduction | Catalytic Hydrogenation | Intramolecular Cyclization | Diels-Alder Reaction | Palladium-Catalyzed C-H Amination |
| Starting Materials | Phthalimides, Isoindolinones | Phthalimides, Isoindolinones | ortho-alkenylbenzylamines | Isoindole precursors, Dienophiles | ortho-alkenyl/halobenzylamines |
| Reagent/Catalyst | LiAlH₄, B₂H₆ | Pd/C, Pt nanowires | Brønsted or Lewis acids | Heat or catalyst | Pd(OAc)₂, chiral ligands |
| Typical Yields | Good to excellent (70-95%) | Moderate to excellent (50-99%) | Good to excellent (70-90%) | Variable, often moderate | Good to excellent (70-98%) |
| Stereoselectivity | Generally not stereoselective | Can be stereoselective with chiral catalysts | Diastereoselective | Highly stereospecific (endo/exo) | High enantioselectivity with chiral ligands |
| Functional Group Tolerance | Poor (reduces many functional groups) | Moderate to good | Good | Good | Excellent |
| Scalability | Challenging due to pyrophoric reagents | Good, especially with heterogeneous catalysts | Good | Can be limited by precursor stability | Good |
| Advantages | Readily available starting materials | Green, mild conditions | Convergent, good control of substitution | High stereocontrol, convergent | High efficiency, excellent chemo- and stereoselectivity |
| Disadvantages | Harsh conditions, poor functional group tolerance | Can be slow, may require high pressure | Requires specific precursors | Precursor synthesis can be complex | Expensive catalysts and ligands |
Visualization of Synthetic Pathways
Caption: Overview of major synthetic strategies to substituted isoindolines.
Conclusion
The synthesis of substituted isoindolines can be achieved through a variety of strategic approaches, each with its own set of advantages and limitations.
-
Reductive methods are classical and effective for simple substrates but often lack functional group tolerance.
-
Intramolecular cyclization reactions offer a more controlled and convergent approach, allowing for the pre-installation of desired substituents.
-
Transition-metal-catalyzed methods , particularly those utilizing palladium, represent the state-of-the-art, providing highly efficient and selective routes to complex and chiral isoindolines under mild conditions.
The choice of synthetic route will ultimately depend on the specific target molecule, the desired substitution pattern and stereochemistry, and considerations of scale, cost, and functional group compatibility. This guide serves as a foundational resource to aid researchers in navigating these choices and designing effective synthetic strategies for this important class of heterocyclic compounds.
References
- 1. quora.com [quora.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. soc.chim.it [soc.chim.it]
- 4. Synthesis of Azaisoindolinones by Heterogeneous Catalyzed Regioselective Hydrodeoxygenation of N‑Heteroaromatic Phthalimides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly efficient synthesis of N-substituted isoindolinones and phthalazinones using Pt nanowires as catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Promotion of the catalytic hydrogenation of phthalimide and substituted phthalimides over palladium - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Highly Efficient Synthesis of N-Substituted Isoindolinones and Phthalazinones Using Pt Nanowires as Catalysts [organic-chemistry.org]
- 8. Isoindoline synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of isoindole by retro-Diels–Alder reaction - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. chinesechemsoc.org [chinesechemsoc.org]
- 12. chinesechemsoc.org [chinesechemsoc.org]
- 13. A switch strategy for the synthesis of C4-ethylamine indole and C7-aminoindoline via controllable carbon elimination - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Chloroisoindoline Hydrochloride
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 4-Chloroisoindoline hydrochloride, a halogenated isoindoline derivative. The procedures outlined herein are grounded in established safety protocols and regulatory standards to ensure the protection of personnel and the environment.
The structural characteristics of this compound—a chlorinated heterocyclic compound—necessitate its classification as a hazardous chemical waste. Halogenated organic compounds are of particular concern due to their potential for environmental persistence and toxicity.[1][2] Therefore, a rigorous and well-documented disposal pathway is not just a matter of best practice, but a legal and ethical obligation.
Core Principles of Chemical Waste Management
Effective management of hazardous waste, such as this compound, is guided by several key principles:
-
Segregation: It is crucial to prevent the mixing of different waste streams.[1] Halogenated waste must be kept separate from non-halogenated organic waste, as well as from other categories of hazardous materials like acids, bases, and heavy metals.[1][2] This segregation is vital for ensuring proper treatment and minimizing disposal costs.[1][2]
-
Labeling: All waste containers must be accurately and clearly labeled the moment waste is first added.[1][3] The label should detail all chemical constituents and their approximate percentages, along with explicit hazard warnings (e.g., Toxic, Irritant).
-
Containment: Waste must be stored in appropriate, sealed containers to prevent leaks and spills.[3] These containers should be compatible with the chemical nature of the waste.
Disposal Protocol for this compound
This step-by-step protocol is designed to provide a clear and actionable framework for the safe disposal of this compound.
Step 1: Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound for disposal, a thorough understanding of its potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound was not found, related compounds suggest it should be handled with care. For instance, similar structures are classified as skin and eye irritants and may cause respiratory irritation.[4][5]
Required PPE:
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact and absorption. |
| Eye Protection | Chemical safety goggles or a face shield.[6] | To protect eyes from splashes or dust. |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling powders outside of a fume hood. | To prevent inhalation of airborne particles. |
Step 2: Waste Segregation and Collection
All materials contaminated with this compound must be treated as hazardous waste. This includes:
-
Unused or expired pure compound.
-
Contaminated lab supplies (e.g., pipette tips, weighing boats, gloves, bench paper).[6][7]
-
Solutions containing the compound.
-
Empty containers that held the compound.
Workflow for Waste Segregation:
Caption: Waste Segregation Workflow.
Step 3: Containerization and Labeling
-
Select an Appropriate Container: Use a chemically resistant container with a secure, leak-proof lid. The container must be in good condition and compatible with chlorinated organic compounds.[3]
-
Affix a Hazardous Waste Label: As soon as the first drop of waste is added, label the container with a "Hazardous Waste" tag provided by your institution's Environmental Health and Safety (EHS) department.[2]
-
Complete the Label Information:
-
Generator Information: Your name, lab location, and contact information.
-
Contents: List "this compound" and any other chemicals in the container, with their approximate percentages. Do not use abbreviations or chemical formulas.[3]
-
Hazards: Check the appropriate hazard boxes (e.g., Toxic, Irritant).
-
Step 4: Storage Pending Disposal
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[2]
-
The SAA should be in a well-ventilated area, away from ignition sources and incompatible chemicals.
-
Ensure the container is stored in secondary containment to prevent spills from spreading.[2]
Step 5: Arranging for Disposal
-
Once the waste container is nearly full (around 75% capacity), or if you are generating very small quantities, arrange for its collection by your institution's EHS department.[2]
-
Follow your institution's specific procedures for requesting a chemical waste pickup. This is often done through an online system.
Regulatory Framework
The disposal of hazardous waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9] RCRA establishes a "cradle-to-grave" system for managing hazardous waste, from its generation to its final disposal.[10][11] Generators of hazardous waste are responsible for its proper identification, management, and disposal.[10]
The Occupational Safety and Health Administration (OSHA) also provides guidelines for handling hazardous chemicals, including cytotoxic drugs, to ensure worker safety.[12][13][14] While this compound may not be an antineoplastic agent, the principles of safe handling and waste management for potent compounds are transferable.
Spill Management
In the event of a spill:
-
Alert Personnel: Notify others in the immediate area.
-
Evacuate (if necessary): For large or highly dispersed spills, evacuate the area and contact your institution's emergency response team.
-
Don Appropriate PPE: Before cleaning a small, manageable spill, put on the required PPE.
-
Contain and Absorb: Use a chemical spill kit with appropriate absorbent materials to contain and clean up the spill. Place all contaminated materials into a sealed bag or container.[3]
-
Label as Hazardous Waste: Label the container with a hazardous waste tag and dispose of it according to the procedures outlined above.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
Final Considerations
The information provided in this guide is intended to supplement, not replace, the specific protocols and regulations of your institution. Always consult with your EHS department for guidance on your facility's waste management policies. By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within the scientific community.
References
- 1. benchchem.com [benchchem.com]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. EHSO Manual 2025-2026 - Chemical Hazards [labman.ouhsc.edu]
- 7. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 8. epa.gov [epa.gov]
- 9. axonator.com [axonator.com]
- 10. epa.gov [epa.gov]
- 11. Resource Conservation and Recovery Act - Wikipedia [en.wikipedia.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 14. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
Mastering the Safe Handling of 4-Chloroisoindoline Hydrochloride: A Guide for Laboratory Professionals
For researchers at the forefront of pharmaceutical innovation, the integrity of your work and the safety of your team are paramount. 4-Chloroisoindoline hydrochloride is a key reagent in various synthetic pathways, but its handling demands a meticulous approach due to its significant toxicological profile. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, grounded in established safety protocols and practical, field-tested experience. Our goal is to empower you with the knowledge to not only meet but exceed safety standards, ensuring a secure and productive research environment.
Understanding the Hazard Profile of this compound
Before any handling operations commence, a thorough understanding of the inherent risks associated with this compound is crucial. This compound is classified with multiple hazard statements that necessitate stringent safety measures.
Key Hazards:
-
Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.
-
Skin Sensitization: May cause an allergic skin reaction.
-
Carcinogenicity: Suspected of causing cancer.
-
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.
This combination of acute toxicity, potential for long-term health effects, and environmental hazard underscores the need for a comprehensive safety strategy that addresses all potential routes of exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) is the most critical barrier between the researcher and the chemical. The following PPE is mandatory when handling this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, tested to ASTM D6978 standard).[1][2] | Prevents dermal absorption, which is a primary route of exposure. Double gloving is recommended. |
| Eye and Face Protection | Chemical safety goggles and a full-face shield.[2][3] | Protects against splashes and airborne particles, which can cause severe eye irritation and damage.[4] |
| Body Protection | Impermeable, long-sleeved laboratory coat or gown that closes in the back.[1] | Provides a barrier against skin contact from spills and splashes. |
| Respiratory Protection | A NIOSH-certified N95 or higher-rated respirator.[3] | Essential when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of toxic dust. |
| Footwear | Closed-toe, chemical-resistant shoes and shoe covers.[5][6] | Protects against spills that may reach the floor. |
It is imperative that all PPE be inspected before each use and that personnel are thoroughly trained in the correct procedures for donning and doffing to prevent cross-contamination.[1]
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, step-by-step operational plan minimizes the risk of exposure during the handling and use of this compound.
Preparation and Engineering Controls
-
Designated Area: All work with this compound must be conducted in a designated area, clearly marked with appropriate hazard signs.
-
Chemical Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, must be performed inside a certified chemical fume hood to control airborne particles and vapors.[2]
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and a spill kit appropriate for hazardous chemicals are readily accessible and in good working order.
Handling Procedure
Caption: Workflow for the safe handling of this compound.
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing: Carefully weigh the required amount of this compound on a tared weigh boat inside the chemical fume hood. Avoid generating dust.
-
Transfer: Gently transfer the compound to the reaction vessel.
-
Reaction: Perform the chemical reaction within the closed system of the fume hood.
-
Post-Reaction: After the reaction is complete, decontaminate all surfaces and equipment that may have come into contact with the compound.
Disposal Plan: Ensuring Environmental and Personnel Safety
The proper disposal of this compound and any associated contaminated materials is a critical final step to prevent environmental contamination and future exposure risks.
Waste Segregation and Labeling
-
Waste Streams: Segregate waste containing this compound from all other laboratory waste.[2] This includes:
-
Unused or excess solid compound.
-
Contaminated solvents and reaction mixtures.
-
Contaminated disposable labware (e.g., weigh boats, pipette tips).
-
Contaminated PPE.
-
-
Labeling: All waste containers must be clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.[2]
Caption: Step-by-step disposal plan for this compound waste.
Disposal Procedure
-
Containment: Place all waste into sturdy, leak-proof containers that are chemically compatible with the waste. Keep containers closed except when adding waste.[7]
-
Storage: Store the sealed waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.[7]
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste by a licensed and approved waste disposal company.[2] this compound waste must be disposed of at an approved waste disposal plant, often via high-temperature incineration.[2]
-
Environmental Precaution: Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain.[7] Every effort must be made to avoid its release into the environment.
Emergency Procedures: Preparedness for the Unexpected
In the event of an accidental exposure or spill, immediate and correct action is crucial to mitigate harm.
| Exposure Type | First Aid Measures |
| Skin Contact | Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[4][8] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[4] |
| Ingestion | DO NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |
For spills, evacuate the area and prevent further spread. Only personnel trained in hazardous spill cleanup and wearing appropriate PPE should address the spill. Absorb the spill with inert material and place it in a sealed container for disposal as hazardous waste.
By integrating these safety and logistical protocols into your laboratory's standard operating procedures, you can effectively manage the risks associated with this compound, fostering a culture of safety and scientific excellence.
References
- 1. publications.ashp.org [publications.ashp.org]
- 2. benchchem.com [benchchem.com]
- 3. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chempoint.com [chempoint.com]
- 5. osha.oregon.gov [osha.oregon.gov]
- 6. pppmag.com [pppmag.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. cdn.pfizer.com [cdn.pfizer.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
